2-(4-phenoxyphenyl)ethanamine Hydrochloride
Description
BenchChem offers high-quality 2-(4-phenoxyphenyl)ethanamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-phenoxyphenyl)ethanamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZOCJKUCGMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468215 | |
| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106272-17-7 | |
| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
This guide provides a comprehensive overview of a robust synthetic pathway to 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The document details the chemical rationale behind the chosen synthetic route and outlines the analytical techniques for its thorough characterization, ensuring scientific integrity and reproducibility.
Introduction and Strategic Approach
2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt are organic compounds featuring a phenoxy ether linkage and a phenethylamine backbone. This structural motif is present in various biologically active molecules. The synthesis of this compound requires a strategic approach to assemble the core structure and introduce the desired functional groups in a controlled manner.
The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with the formation of the diphenyl ether core, followed by the elaboration of the ethylamine side chain. This multi-step synthesis is designed to be scalable and to yield a final product of high purity. The characterization section establishes a framework for verifying the molecular structure and assessing the purity of the synthesized compound, which is critical for its application in a research and development setting.
Synthesis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
The synthesis of 2-(4-phenoxyphenyl)ethanamine hydrochloride is a multi-step process that begins with the construction of the 4-phenoxyphenol core. This is followed by the introduction of a nitrile group, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.
Overall Synthetic Workflow
The overall synthetic workflow can be visualized as a three-step process starting from 4-phenoxyphenol, which itself can be synthesized from readily available starting materials.
Caption: Synthetic pathway for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Phenoxyphenol
The initial step involves the synthesis of 4-phenoxyphenol, a key intermediate. This can be achieved through methods such as the Ullmann condensation or by using a pipeline reactor with potassium hydroxide and phenol.[1]
Step 2: Synthesis of 4-Phenoxyphenylacetonitrile
This step involves the conversion of 4-phenoxyphenol to 4-phenoxyphenylacetonitrile. A common and effective method is to first convert the phenol to its corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.
-
Protocol for the Synthesis of 4-Phenoxyphenylacetonitrile:
-
Chlorination of 4-phenoxyphenol: 4-phenoxyphenol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form 4-phenoxybenzyl chloride. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Cyanation: The crude 4-phenoxybenzyl chloride is then reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.[2] This nucleophilic substitution reaction yields 4-phenoxyphenylacetonitrile. The product is then isolated by extraction and purified by column chromatography or distillation.
-
Causality behind Experimental Choices: The two-step approach via a benzyl halide is often preferred for its high efficiency and the reactivity of the benzylic position, which facilitates nucleophilic substitution with the cyanide ion. The choice of a polar aprotic solvent for the cyanation step is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction.
Step 3: Reduction of 4-Phenoxyphenylacetonitrile to 2-(4-phenoxyphenyl)ethanamine
The nitrile group of 4-phenoxyphenylacetonitrile is reduced to a primary amine to yield 2-(4-phenoxyphenyl)ethanamine.
-
Protocol for the Reduction:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-phenoxyphenylacetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until TLC indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-(4-phenoxyphenyl)ethanamine.
-
Causality behind Experimental Choices: LiAlH₄ is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The specific workup procedure (Fieser workup) is designed to safely quench the excess hydride and precipitate the aluminum salts, allowing for easy removal by filtration.
Step 4: Formation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
-
Protocol for Hydrochloride Salt Formation:
-
The crude 2-(4-phenoxyphenyl)ethanamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 2-(4-phenoxyphenyl)ethanamine hydrochloride as a white or off-white solid.
-
Causality behind Experimental Choices: The formation of the hydrochloride salt is a simple acid-base reaction. The use of an organic solvent in which the salt is insoluble allows for its easy isolation by precipitation, often yielding a product of high purity.
Characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(4-phenoxyphenyl)ethanamine hydrochloride. The following analytical techniques are employed.
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.4 | Multiplet | 9H | Ar-H |
| Methylene Protons | ~3.1 - 3.3 | Triplet | 2H | -CH₂-NH₃⁺ |
| Methylene Protons | ~2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |
| Amine Protons | Broad singlet | 3H | -NH₃⁺ |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 160 | Ar-C |
| Methylene Carbon | ~40 | -CH₂-NH₃⁺ |
| Methylene Carbon | ~35 | Ar-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]
| Predicted IR Absorption Data | Frequency (cm⁻¹) | Functional Group | Vibration |
| N-H Stretch | 2800 - 3200 (broad) | Ammonium (-NH₃⁺) | Symmetric and asymmetric stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H | Stretching |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Aliphatic C-H | Stretching |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic C=C | Stretching |
| C-O Stretch (Ether) | 1200 - 1250 | Aryl-O-Aryl | Asymmetric stretching |
| N-H Bend | 1500 - 1600 | Ammonium (-NH₃⁺) | Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum of the free amine, 2-(4-phenoxyphenyl)ethanamine, would show a molecular ion peak corresponding to its molecular weight.
-
Fragmentation: Common fragmentation patterns for phenylethylamines include the cleavage of the benzylic C-C bond, leading to the formation of a stable benzylic cation.
-
| Predicted Mass Spectrometry Data (for the free amine) | m/z | Fragment |
| Molecular Ion [M]⁺ | 213.27 | C₁₄H₁₅NO |
| Base Peak | 183.08 | [M - CH₂NH₂]⁺ |
Conclusion
This technical guide has outlined a detailed and scientifically sound methodology for the synthesis and characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride. By following the described protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize and verify this compound for their studies. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product.
References
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]
-
Infrared Spectroscopy - CDN. [Link]
-
IR Spectroscopy - University of Illinois. [Link]
Sources
"2-(4-phenoxyphenyl)ethanamine Hydrochloride" chemical properties and structure
An In-depth Technical Guide to 2-(4-phenoxyphenyl)ethanamine Hydrochloride: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a fine chemical intermediate with potential applications in pharmaceutical research and development. The document details the compound's chemical structure, physicochemical properties, and a proposed synthetic pathway. Additionally, it explores its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, and discusses its utility as a building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
Substituted phenethylamines are a well-established class of compounds with a broad spectrum of biological activities, forming the backbone of many pharmaceuticals and research chemicals.[1] The introduction of a phenoxy group on the phenyl ring, as seen in 2-(4-phenoxyphenyl)ethanamine, creates a diaryl ether motif that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This structural feature is present in a number of approved drugs and clinical candidates, suggesting that derivatives of this scaffold are of considerable interest in medicinal chemistry.[2][3]
This guide focuses on the hydrochloride salt of 2-(4-phenoxyphenyl)ethanamine, a more stable and water-soluble form of the parent amine, making it more suitable for handling and use in various experimental settings. While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known bioactive molecules warrants a deeper investigation into its own chemical and biological characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt is presented in Table 1. Data for the free base is more readily available in the literature, while information for the hydrochloride salt is primarily from commercial suppliers.
| Property | 2-(4-phenoxyphenyl)ethanamine (Free Base) | 2-(4-phenoxyphenyl)ethanamine Hydrochloride |
| CAS Number | 118468-18-1 | 106272-17-7 |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₆ClNO |
| Molecular Weight | 213.28 g/mol | 249.74 g/mol |
| Appearance | White to pale yellow solid | Solid |
| Melting Point | 70-74 °C[4] | Not available |
| Boiling Point | 267-270 °C[4] | Not available |
| Solubility | Soluble in dimethyl sulfoxide and methanol; low solubility in water[4] | Expected to have higher water solubility than the free base. |
| Storage Temperature | 2-8 °C | 2-8 °C |
Synthesis and Structural Characterization
Proposed Synthesis Protocol
Step 1: Synthesis of 2-(4-phenoxyphenyl)acetamide
The first step involves the conversion of 4-phenoxyphenylacetic acid to the corresponding acetamide. This can be achieved through activation of the carboxylic acid followed by amidation.
-
Reaction:
-
Dissolve 4-phenoxyphenylacetic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used), washing the organic layer with dilute acid and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 2-(4-phenoxyphenyl)acetamide.
-
-
Rationale: The use of a carbodiimide coupling agent is a standard and efficient method for amide bond formation, minimizing the need for harsh conditions. The addition of NHS or HOBt can improve the yield and reduce side reactions.
Step 2: Reduction of 2-(4-phenoxyphenyl)acetamide to 2-(4-phenoxyphenyl)ethanamine
The second step is the reduction of the amide to the corresponding primary amine.
-
Reaction:
-
Suspend lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4-phenoxyphenyl)acetamide in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(4-phenoxyphenyl)ethanamine as the free base.
-
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.
Step 3: Formation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt.
-
Reaction:
-
Dissolve the crude 2-(4-phenoxyphenyl)ethanamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(4-phenoxyphenyl)ethanamine hydrochloride.
-
-
Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction. The salt is typically less soluble in nonpolar organic solvents than the free base, allowing for its easy isolation by precipitation.
Caption: Proposed synthetic workflow for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
Structural Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, with distinct chemical shifts due to the ether linkage. The ethylamine side chain would exhibit two triplet signals corresponding to the two methylene groups. The protons on the carbon adjacent to the nitrogen would be deshielded and appear further downfield. In the hydrochloride salt, the amine protons would likely be broadened and their chemical shift would be solvent-dependent.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all 14 carbon atoms. The aromatic region would show multiple peaks corresponding to the substituted and unsubstituted carbons of the phenyl rings. The two aliphatic carbons of the ethylamine chain would appear in the upfield region of the spectrum.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (or ammonium in the salt form), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the diaryl ether.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (213.28 m/z). Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
Potential Biological Activity and Applications
Potential as a Cytochrome P450 Inhibitor
Many phenethylamine derivatives are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs.[5] Inhibition of these enzymes can lead to significant drug-drug interactions. Given the structural similarity of 2-(4-phenoxyphenyl)ethanamine to known amine-containing CYP inhibitors, it is plausible that this compound could also inhibit CYP enzymes, particularly CYP2D6, which is known to metabolize many basic drugs. However, this remains a hypothesis and requires experimental validation through in vitro enzyme inhibition assays.
Caption: Potential inhibition of CYP2D6-mediated drug metabolism.
Intermediate in Medicinal Chemistry
The primary application of 2-(4-phenoxyphenyl)ethanamine hydrochloride is as a versatile intermediate in organic synthesis. The primary amine group can be readily functionalized to introduce a wide range of substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the phenoxyphenethylamine scaffold may serve as a privileged structure.[3][6]
Safety and Handling
As with any chemical, 2-(4-phenoxyphenyl)ethanamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance.
Conclusion
2-(4-phenoxyphenyl)ethanamine hydrochloride is a chemical intermediate with a promising scaffold for the development of novel bioactive molecules. While its own biological profile is not yet well-characterized, its structural features suggest potential interactions with drug-metabolizing enzymes like CYP2D6. Further research is warranted to fully elucidate its pharmacological properties and to explore the therapeutic potential of its derivatives. This technical guide provides a foundation for researchers interested in working with this compound, from its synthesis to its potential applications in drug discovery.
References
-
(2025-08-06) Write the reactions for the preparation of ethanamine using Ga. Filo. [Link]
-
(2024-01-24) In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. [Link]
-
(2023-01-10) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
(2023-01-10) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]
-
(2019-02-25) In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]
-
(2024-04-10) 2-(4-Phenoxyphenyl)ethanamine. ChemBK. [Link]
-
(2023-01-14) 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]
-
(2025-08-10) (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
(2019-02-25) In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. National Institutes of Health. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health. [Link]
- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]
-
Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]
-
Phenethylamine. Wikipedia. [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the In Vitro Mechanism of Action for 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Technical Guide
Abstract
This guide provides a comprehensive framework for the in vitro mechanistic characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a novel compound featuring a phenethylamine core. Given the absence of specific literature for this exact molecule, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. We will detail a logical, multi-tiered experimental cascade designed to identify its molecular targets, quantify its potency and selectivity, and define its functional effects. The core hypothesis, based on its structural class, is that 2-(4-phenoxyphenyl)ethanamine hydrochloride will interact with monoamine transporters and/or related G-protein coupled receptors (GPCRs). This guide provides the scientific rationale and step-by-step protocols for receptor binding, neurotransmitter uptake and efflux assays, and second messenger functional assays, enabling a thorough elucidation of its in vitro pharmacology.
Introduction: Structural Rationale and Target Hypothesis
The molecule 2-(4-phenoxyphenyl)ethanamine hydrochloride belongs to the broad class of phenethylamines, a scaffold present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds. The core 2-phenethylamine structure is a well-established pharmacophore for interaction with the monoamine transporter family—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmission by mediating the reuptake of neurotransmitters from the synaptic cleft.[3]
Furthermore, the phenoxy moiety introduces additional structural complexity that could confer affinity for various G-protein coupled receptors (GPCRs), such as adrenergic or dopaminergic receptors. Many phenethylamine derivatives are known to possess activity at these receptors, acting as agonists or antagonists.[4] Therefore, a systematic in vitro investigation is required to identify the primary molecular target(s) of 2-(4-phenoxyphenyl)ethanamine hydrochloride and to characterize its mode of action—for instance, whether it acts as a transporter inhibitor (like cocaine) or a substrate/releaser (like amphetamine).[5]
This guide outlines a robust, self-validating workflow to de-orphanize this compound, moving from broad, unbiased screening to specific, functional characterization.
The Characterization Workflow: A Multi-Phased Approach
A logical progression of experiments is crucial to efficiently and accurately define the compound's mechanism of action. We propose a three-phase workflow: initial broad screening, focused transporter interaction studies, and functional GPCR activity assessment.
Caption: Differentiating between an uptake inhibitor and a substrate/releaser at the monoamine transporter.
Phase 3: Investigating G-Protein Coupled Receptor (GPCR) Activity
If the initial screening in Phase 1 suggests interactions with GPCRs (e.g., adrenergic or dopamine receptors), functional assays are required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein the receptor couples to.
cAMP Accumulation Assay (for Gs- and Gi-coupled Receptors)
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it. [6]This assay measures changes in intracellular cAMP levels.
Detailed Protocol: Agonist Mode for a Gs-coupled Receptor
-
Biological System: HEK293 cells expressing the target GPCR.
-
Assay Format: A homogenous assay using a competitive immunoassay principle (e.g., HTRF, AlphaScreen). [7]3. Procedure: a. Plate cells in a 96- or 384-well plate and incubate overnight. b. Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). c. Add serial dilutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride. d. Incubate for 30 minutes at 37°C. [8] e. Lyse the cells and add detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) according to the kit manufacturer's instructions. f. Incubate for 1-2 hours at room temperature. g. Read the plate on a suitable plate reader.
-
Data Analysis: a. The signal is inversely proportional to the amount of cAMP produced. b. Plot the signal against the log concentration of the compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max.
For Gi-coupled receptors, the assay is run in antagonist mode by first stimulating cAMP production with forskolin and then measuring the compound's ability to inhibit this stimulation.
Calcium Flux Assay (for Gq-coupled Receptors)
Principle: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). [9]This is measured using a calcium-sensitive fluorescent dye.
Detailed Protocol: Agonist Mode
-
Biological System: CHO or HEK293 cells expressing the target Gq-coupled receptor.
-
Dye Loading: a. Plate cells in a black, clear-bottom 96-well plate. b. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C. [10]3. Measurement: a. Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). b. Establish a stable baseline fluorescence reading. c. Inject serial dilutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride and immediately begin kinetic reading of fluorescence intensity over 1-2 minutes.
-
Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline. b. Plot the response against the log concentration of the compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max. [11]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to allow for easy comparison of potency and selectivity.
Table 1: Monoamine Transporter Interaction Profile
| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Efflux (Release) (EC₅₀, nM) |
|---|---|---|---|
| hDAT | TBD | TBD | TBD |
| hNET | TBD | TBD | TBD |
| hSERT | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: GPCR Functional Activity Profile
| Target Receptor | Pathway | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control) |
|---|---|---|---|---|
| e.g., Adrenoceptor α₂ | Gᵢ | TBD | TBD | TBD |
| e.g., Dopamine D₂ | Gᵢ | TBD | TBD | TBD |
| e.g., Adrenoceptor α₁ | G_q | TBD | TBD | TBD |
TBD: To Be Determined
Interpretation: By comparing the potency values (Kᵢ, IC₅₀, EC₅₀) across different targets, a selectivity profile can be established. For instance, a compound with a Kᵢ of 10 nM for NET and >1000 nM for DAT and SERT would be considered a selective NET ligand. The combination of uptake and efflux data will definitively classify the compound as an inhibitor or a releaser. Functional data from GPCR assays will define its role as an agonist or antagonist at those targets.
Conclusion
The structural features of 2-(4-phenoxyphenyl)ethanamine hydrochloride strongly suggest a mechanism of action involving the modulation of monoamine systems. The systematic in vitro workflow detailed in this guide provides a robust and scientifically rigorous path to elucidating this mechanism. By progressing from broad screening to detailed binding and functional assays, researchers can build a comprehensive pharmacological profile, determining the compound's primary targets, its potency and selectivity, and its functional consequences at the cellular level. This foundational knowledge is indispensable for any further drug development efforts.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(4), 246–257.
- Jones, S. R., et al. (1998). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.
- Aggarwal, S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 617–624.
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1–12.15.19.
- Tachon, G., et al. (2023). Drug transporter studies in vitro – understanding drug disposition and interactions. European Journal of Pharmaceutical Sciences, 189, 106541.
- I-F, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel), 14(10), 1013.
- Luttrell, L. M. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(14), e1183.
- Kortagere, S., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 16(15), 1674–1691.
- Yan, W., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 21(5), 598–608.
- Wanner, K. T., et al. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, LMU München: Faculty of Chemistry and Pharmacy.
- Pino, J. A., et al. (2023). Gβγ Subunit Interaction Promotes Norepinephrine Efflux through the Transporter: In silico and In vitro evidence. Preprints.org.
- Dias da Silva, D., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 23(21), 13443.
- Qu, Y., et al. (2023). ISTransbase: an online database for inhibitor and substrate of drug transporters. Nucleic Acids Research, 51(D1), D1112–D1120.
-
Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
- Kim, H., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 438–448.
- Sørensen, L., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology, 6, 166.
- Perez, X. A., & Andrews, A. M. (2005). Chronoamperometry to determine differential reductions in uptake in brain synaptosomes from serotonin transporter knockout mice. Analytical Chemistry, 77(3), 818–826.
- Neuhoff, S., et al. (2021). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. In Transporters in Drug Discovery and Development (pp. 1-33).
-
BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]
- Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154–163.
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Yaffe, D., et al. (2018). Structural insights into vesicular monoamine storage and drug interactions.
- Conklin, B. R., et al. (2016). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 14(4), 226–237.
- Wurglics, M., & Schubert-Zsilavecz, M. (2020). A Norepinephrine Transporter Assay for the Screening of Natural Products. Molecules, 25(11), 2697.
- Zhang, J. H., et al. (2012).
- Hossain, M. S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics (Seoul), 29(4), 438–448.
- Al-Harthy, T., et al. (2021). Identification of novel vesicular monoamine transporter 2 (VMAT2) inhibitors: A structure-based approach. Journal of Biomolecular Structure and Dynamics, 39(14), 5143–5154.
- Lai, F. P. L., et al. (2020). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 21(21), 8303.
- Kwak, Y. S., et al. (2012). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience & Medicine, 3(1), 1–9.
- Tsuruya, Y., et al. (2019). Identification of selective substrates and inhibitors of the major human renal uptake transporters. Drug Metabolism and Disposition, 47(10), 1145–1151.
- Li, J., et al. (2022). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 96(4), 1081–1093.
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). A2aR/HEK293 Recombinant Cell Line. Retrieved from [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
"2-(4-phenoxyphenyl)ethanamine Hydrochloride" CAS number and molecular weight
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(4-phenoxyphenyl)ethanamine hydrochloride. This document delves into the compound's fundamental properties, synthesis, and potential applications, ensuring a blend of scientific accuracy and practical insight.
Section 1: Core Compound Identification and Physicochemical Properties
2-(4-phenoxyphenyl)ethanamine, also known as 4-phenoxyphenethylamine, belongs to the phenethylamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous neurotransmitters and pharmacologically active molecules[1][2][3]. The hydrochloride salt is typically used to improve the compound's stability and solubility in aqueous solutions, which is a critical factor for many experimental and pharmaceutical applications[2][4].
While the free base is well-documented, its hydrochloride salt is often prepared in situ or as a final purification step. A dedicated CAS number for the hydrochloride salt is not consistently cited across major chemical databases; therefore, the CAS number of the parent compound is commonly referenced.
Key Identification and Physical Data
The essential quantitative data for 2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt are summarized below. The molecular weight for the hydrochloride salt is calculated based on the addition of hydrogen chloride to the free base.
| Identifier | 2-(4-phenoxyphenyl)ethanamine (Free Base) | 2-(4-phenoxyphenyl)ethanamine Hydrochloride |
| Synonyms | 4-Phenoxyphenethylamine | 4-Phenoxyphenethylamine HCl |
| CAS Number | 118468-18-1[5] | Not consistently available |
| Molecular Formula | C₁₄H₁₅NO[5] | C₁₄H₁₆ClNO |
| Molecular Weight | 213.28 g/mol [5] | 249.74 g/mol (Calculated) |
| Appearance | Solid (Typical)[5] | White to off-white crystalline solid (Expected)[2] |
Structure and Key Features
The molecular structure consists of a phenethylamine core with a phenoxy substituent at the para (4-position) of the phenyl ring. This phenoxy group significantly influences the molecule's lipophilicity and potential for aromatic interactions (π-π stacking), which can be critical for binding to biological targets.
Caption: Structure of 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
Section 2: Synthesis and Characterization
The synthesis of 2-(4-phenoxyphenyl)ethanamine typically involves the reduction of a corresponding nitrile or nitro compound, a common strategy for preparing primary amines in the phenethylamine family.
Synthetic Workflow: A Mechanistic Perspective
A prevalent and reliable method for synthesizing phenethylamines is the reduction of a phenylacetonitrile intermediate. This approach is often favored for its high yields and the relative accessibility of starting materials.
Causality in Experimental Design:
-
Step 1: Williamson Ether Synthesis: The synthesis begins by coupling 4-hydroxyphenylacetonitrile with a phenyl halide (e.g., bromobenzene) under basic conditions. The base (like potassium carbonate) is crucial for deprotonating the phenol, forming a phenoxide ion that acts as a potent nucleophile to displace the halide. This classic SₙAr reaction forms the diaryl ether linkage.
-
Step 2: Nitrile Reduction: The resulting 4-phenoxyphenylacetonitrile is then reduced to the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation[6]. The choice of LiAlH₄ is dictated by its ability to reduce nitriles efficiently without affecting the aromatic rings or the ether linkage. An inert solvent like diethyl ether or tetrahydrofuran (THF) is required due to the high reactivity of the hydride.
-
Step 3: Hydrochloride Salt Formation: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid (either as a gas or a solution in an anhydrous solvent like ether or methanol)[7]. This step serves a dual purpose: it provides a stable, crystalline solid that is easier to handle and purify than the often-oily free base, and it enhances aqueous solubility.
Caption: Generalized synthetic workflow for the target compound.
Protocol: Hydrochloride Salt Formation from Free Base
This protocol outlines the final step of converting the synthesized free base into its hydrochloride salt, a crucial procedure for purification and handling.
Principle: This is an acid-base reaction where the basic amine group of the phenethylamine derivative is protonated by hydrochloric acid. The resulting ammonium salt has significantly different solubility properties from the free base, allowing for its precipitation and isolation from non-polar solvents.
Methodology:
-
Dissolution: Dissolve the crude 2-(4-phenoxyphenyl)ethanamine free base (1.0 equivalent) in a minimal amount of a dry, non-polar organic solvent (e.g., anhydrous diethyl ether or dichloromethane).
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride in anhydrous ether (e.g., 2 M solution) dropwise. A white precipitate should form immediately.
-
Monitoring: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked by testing the solution's pH with moist litmus paper (it should be acidic).
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum to remove all residual solvent. Store the final product in a desiccator to protect it from moisture.
Self-Validation: The success of the protocol is confirmed by the formation of a solid precipitate from a clear solution. The purity can be subsequently verified by melting point analysis (salts typically have sharp, high melting points) and spectroscopic methods (e.g., NMR, IR).
Section 3: Relevance in Research and Drug Development
As a substituted phenethylamine, 2-(4-phenoxyphenyl)ethanamine hydrochloride is of significant interest to researchers in neuroscience and medicinal chemistry. The core phenethylamine structure is a well-known neuromodulator, and its derivatives are explored for their potential to interact with various receptors and transporters in the central nervous system[3].
Potential Areas of Application:
-
Scaffold for Drug Discovery: The molecule serves as a valuable scaffold. The phenoxy group can be further functionalized, and the ethylamine side chain can be modified to explore structure-activity relationships (SAR) for various biological targets.
-
Intermediate for Complex Synthesis: This compound can act as a key intermediate in the synthesis of more complex pharmaceutical agents. Phenethylamine derivatives are precursors to a wide range of drugs, including certain antidepressants and psychoactive compounds[4][8].
-
Neuroscience Research Tool: Given its structural similarity to endogenous trace amines, this compound could be used as a research tool to probe the function of trace amine-associated receptors (TAARs), which are implicated in various neurological and psychiatric conditions.
References
- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. Google Patents.
-
Phenethylamine - Wikipedia. Wikipedia. Available at: [Link]
-
beta-PHENYLETHYLAMINE HCl | Drug Information, Uses, Side Effects, Chemistry. Drugs.com. Available at: [Link]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents. Google Patents.
-
WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN - WIPO Patentscope. WIPO. Available at: [Link]
-
β-Phenylethylamine hydrochloride - ChemBK. ChemBK. Available at: [Link]
- WO 2015/155664 A1 - Googleapis.com. Google Patents.
-
2-(4-Methoxyphenoxy)ethylamine hydrochloride - Oakwood Chemical. Oakwood Chemical. Available at: [Link]
-
Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com. PrepChem.com. Available at: [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(4-Phenoxyphenyl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
solubility of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in common lab solvents
An In-Depth Technical Guide to the Solubility of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest for researchers and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination in common laboratory solvents. Methodologies for both qualitative and quantitative solubility assessment are provided, including the widely accepted equilibrium shake-flask method. Furthermore, this guide details the development of suitable analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, for the accurate quantification of the compound in solution. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction and Compound Profile
2-(4-phenoxyphenyl)ethanamine hydrochloride is a primary amine salt featuring a phenoxyphenyl scaffold. This structural motif is present in various biologically active molecules, making this compound a potentially valuable building block in medicinal chemistry and drug discovery. Understanding the solubility of a compound is a critical first step in the drug development process, influencing everything from in-vitro assay design to formulation and bioavailability.
As an amine hydrochloride salt, it is anticipated to exhibit some degree of aqueous solubility due to the ionic nature of the hydrochloride group. However, the presence of two aromatic rings (the phenoxyphenyl group) introduces significant lipophilicity, which will counteract this effect. Therefore, a thorough experimental evaluation of its solubility across a range of solvents with varying polarities is essential.
Table 1: Physicochemical Properties of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO | [1] |
| Molecular Weight | 249.74 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage Temperature | 2-8 °C | [2] |
| CAS Number | 106272-17-7 | [1][2] |
Theoretical Considerations for Solubility
The solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride is governed by the interplay between its ionic and nonpolar moieties.
-
Influence of the Amine Hydrochloride Group : The hydrochloride salt of the primary amine is ionic. This allows for ion-dipole interactions with polar solvents, particularly water, which would suggest increased solubility in such solvents. In aqueous media, the salt will dissociate into the protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻).[3]
-
Impact of the Phenoxyphenyl Group : The large, nonpolar phenoxyphenyl group will dominate the solubility in nonpolar solvents through van der Waals forces. In aqueous solutions, this hydrophobic portion of the molecule will lead to an unfavorable disruption of the hydrogen-bonding network of water, thus limiting its solubility.
-
Effect of pH : The solubility of this compound in aqueous media is expected to be highly pH-dependent. As a salt of a weak base, the protonated form (R-NH₃⁺) will be the predominant species at acidic pH. As the pH increases towards and beyond the pKa of the amine, it will be deprotonated to the free base (R-NH₂). This neutral form is significantly less polar and is expected to have much lower aqueous solubility.
Experimental Determination of Solubility
Given the lack of specific solubility data, a systematic experimental approach is necessary. This section provides protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Testing
A preliminary qualitative assessment is a rapid and efficient way to gauge the solubility of the compound in a variety of solvents. This information can then be used to guide the design of more rigorous quantitative studies.
Experimental Protocol:
-
Preparation : Into separate small, clear glass vials, weigh approximately 5-10 mg of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
-
Solvent Addition : To each vial, add 1 mL of the selected solvent. A suggested list of solvents includes:
-
Water (deionized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Hexanes
-
-
Mixing : Vigorously vortex each vial for 1-2 minutes.[4]
-
Observation : Visually inspect each vial for the presence of undissolved solid. Classify the solubility as:
-
Soluble : No visible solid particles.
-
Partially Soluble : Some solid has dissolved, but undissolved particles remain.
-
Insoluble : No apparent change in the amount of solid.
-
-
Gentle Heating (Optional) : For vials where the compound is insoluble or partially soluble, gently warm the mixture to approximately 37-40°C to observe any temperature-dependent solubility.[4]
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard for its reliability.[5] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation : Add an excess amount of 2-(4-phenoxyphenyl)ethanamine hydrochloride to a series of vials containing a known volume of the desired solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][5] It is advisable to take time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid transferring any solid particles.
-
Sample Preparation for Analysis : Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification : Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Analytical Techniques for Quantification
A reliable and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying compounds in solution.[7][8]
Method Development Considerations:
-
Column : A C18 reversed-phase column is a good starting point for a molecule with the polarity of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer is important to maintain a consistent pH and ensure good peak shape, especially for an amine compound.
-
Detector : A UV detector set at a wavelength where the compound exhibits maximum absorbance (likely in the 260-280 nm range due to the aromatic rings) should be used.
-
Calibration : A calibration curve must be prepared using standard solutions of known concentrations of 2-(4-phenoxyphenyl)ethanamine hydrochloride. The linearity of the response should be established over the expected concentration range of the diluted solubility samples.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method, provided the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.[1] The phenoxyphenyl group in the target molecule should provide adequate UV absorbance.
Method Development Considerations:
-
Wavelength Selection : Scan a solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration : Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.
-
Derivatization (If Necessary) : If the compound lacks a strong chromophore or if the sensitivity is insufficient, derivatization with a reagent that reacts with the primary amine to produce a colored product can be employed.[9][10] For example, reagents like 1,2-naphthoquinone-4-sulphonate can be used to create a derivative with strong absorbance in the visible region.[9][10]
Data Presentation
The determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents and conditions.
Table 2: Example Solubility Data Table for 2-(4-phenoxyphenyl)ethanamine Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Experimental Value | HPLC |
| PBS (pH 7.4) | 25 | Experimental Value | HPLC |
| 0.1 M HCl | 25 | Experimental Value | HPLC |
| Methanol | 25 | Experimental Value | HPLC |
| DMSO | 25 | Experimental Value | HPLC |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride. By following the detailed protocols for qualitative and quantitative solubility assessment, and by employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate the reliable data necessary to advance their research and development activities. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline.
References
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
Glombitza, B. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Kapoor, A., Hafeez, A., & Kushwaha, P. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Research Journal of Pharmacy and Technology, 15(8), 3742-3748. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Jouyban, A. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies | Request PDF. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Retrieved from [Link]
-
Saraswati, T. E., et al. (2018). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Retrieved from [Link]
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-935. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
IOSR Journal. (2017). Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Retrieved from [Link]
-
Barzegar-Jalali, M., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. BMC Chemistry, 18(1), 178. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Getting Quantitative About Solubility. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Navigating the Gauntlet: A Technical Guide to the Experimental Stability of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
For the modern researcher, scientist, and drug development professional, understanding the intrinsic stability of a molecule is not just a regulatory hurdle; it is a fundamental pillar of successful pharmaceutical development. This guide provides a deep dive into the stability of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest with a nuanced chemical architecture. We will move beyond rote procedures to explore the causal chemistry, offering a framework for robust experimental design and interpretation.
The Molecule in Focus: Understanding 2-(4-phenoxyphenyl)ethanamine Hydrochloride
2-(4-phenoxyphenyl)ethanamine hydrochloride is characterized by a phenethylamine core, a structure known for its presence in numerous bioactive compounds. The addition of a phenoxy group introduces an ether linkage, adding another layer of chemical complexity. The hydrochloride salt form is often utilized to enhance solubility and stability. A thorough understanding of these structural components is paramount, as they represent the most probable sites of degradation.
The stability of this molecule is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive evaluation of its stability under various stress conditions is a non-negotiable aspect of its development.
Postulated Degradation Pathways: A Mechanistic Perspective
While specific degradation studies on 2-(4-phenoxyphenyl)ethanamine hydrochloride are not extensively published, we can postulate the most likely degradation pathways based on the chemical functionalities present in the molecule and known degradation patterns of similar structures like phenylethylamines and phenoxazine derivatives.
Oxidative Degradation
The primary amine and the electron-rich aromatic rings are susceptible to oxidation. The presence of oxygen, potentially catalyzed by metal ions, can lead to a cascade of reactions.
-
Amine Oxidation: The primary amine can be oxidized to form the corresponding imine, which can further hydrolyze to an aldehyde (4-phenoxyphenyl)acetaldehyde and ammonia. Subsequent oxidation of the aldehyde could yield (4-phenoxyphenyl)acetic acid.
-
Aromatic Ring Oxidation: The phenoxy and phenyl rings, particularly the one bearing the ether linkage, can undergo hydroxylation at various positions, forming phenolic derivatives. These can be further oxidized to quinone-like structures, which are often colored.
Photodegradation
Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions. Molecules with aromatic systems, like 2-(4-phenoxyphenyl)ethanamine, are often photosensitive.
-
Photo-oxidation: Light can accelerate the oxidative degradation pathways mentioned above.
-
Ether Bond Cleavage: The carbon-oxygen bond of the ether linkage could be susceptible to photolytic cleavage, leading to the formation of phenol and a phenylethylamine radical, which would then undergo further reactions. Studies on phenoxazine derivatives have shown their susceptibility to photodegradation, suggesting that the phenoxy moiety in our molecule of interest could be a point of vulnerability.[1][2]
Thermal Degradation
In the solid state or in solution, elevated temperatures can provide the activation energy for degradation. When heated to decomposition, phenethylamine itself emits toxic fumes of nitrogen oxides.[3]
-
Deamination and Rearrangement: At high temperatures, the ethylamine side chain could undergo cleavage or rearrangement.
-
Ether Bond Scission: Similar to photolytic stress, thermal stress can also lead to the cleavage of the ether bond.
Hydrolytic Degradation
While the primary amine and the ether linkage are generally stable to hydrolysis under neutral conditions, extremes of pH can promote degradation. However, significant degradation via hydrolysis is less likely compared to oxidation and photolysis for this particular structure.
Below is a diagram illustrating the postulated major degradation pathways.
Caption: Postulated degradation pathways for 2-(4-phenoxyphenyl)ethanamine hydrochloride.
A Framework for Forced Degradation Studies
Forced degradation, or stress testing, is essential to establish the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
The following protocols are proposed as a robust starting point for the investigation of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. The method must be capable of separating the parent compound from all significant degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.
Experimental Protocols
For each condition, a solution of 2-(4-phenoxyphenyl)ethanamine hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent (a mixture of water and a co-solvent like acetonitrile is a good starting point to ensure solubility). A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours. | To assess stability in an acidic environment. The elevated temperature accelerates potential degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours. | To evaluate stability in an alkaline environment. Samples should be neutralized before HPLC analysis. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. |
| Thermal Degradation (Solution) | Solution heated at 80°C for 24, 48, and 72 hours. | To assess the stability of the molecule in solution at elevated temperatures. |
| Thermal Degradation (Solid State) | Solid drug substance stored at 80°C for 1, 2, and 4 weeks. | To evaluate the solid-state stability of the compound. |
| Photostability (Solution) | Solution exposed to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. | To determine the susceptibility of the molecule to degradation by light.[7][8] |
| Photostability (Solid State) | Solid drug substance exposed to the same light conditions as the solution study. | To assess the photostability of the solid form of the compound. |
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Data Interpretation and Self-Validation
A successful forced degradation study is a self-validating system. The results should provide a clear picture of the molecule's stability profile.
-
Specificity of the Analytical Method: The HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks and any excipients, if present. Peak purity analysis using a PDA detector is crucial to ensure that each peak represents a single component.
-
Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance indicates that all significant degradation products are being detected.
-
Structure Elucidation: For any significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to confirm their structures and to support the postulated degradation pathways.
Conclusion: From Data to Drug Development Strategy
A thorough understanding of the stability of 2-(4-phenoxyphenyl)ethanamine hydrochloride is not an academic exercise; it is a critical component of a successful drug development program. The insights gained from forced degradation studies inform crucial decisions regarding:
-
Formulation Development: The choice of excipients and the final dosage form will be guided by the need to protect the molecule from its identified degradation pathways. For instance, if the molecule is found to be highly susceptible to oxidation, the inclusion of antioxidants in the formulation would be warranted. Similarly, if it is photolabile, light-protective packaging will be necessary.
-
Manufacturing Processes: Conditions during manufacturing, such as exposure to heat and light, must be controlled to prevent degradation.
-
Storage and Shelf-Life: The stability data is the foundation for determining the appropriate storage conditions (e.g., temperature, humidity, and light protection) and for establishing a scientifically justified shelf-life for the drug product.
-
Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a mandatory component of regulatory submissions to health authorities like the FDA and EMA.
By adopting a scientifically rigorous and mechanistically driven approach to stability testing, researchers can build a robust data package that not only meets regulatory expectations but also ensures the development of a safe, effective, and stable pharmaceutical product.
References
-
Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Photostability of Phenoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Phenethylamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 27, 2026, from [Link]
-
Stability of phenoxybenzamine hydrochloride in various vehicles. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
New Insights into the Photostability of Phenoxazines. (2024, July 31). ChemistryViews. Retrieved January 27, 2026, from [Link]
-
Ethanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-diethyl-, hydrochloride, (S)-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 27, 2026, from [Link]
-
Mescaline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 27, 2026, from [Link]
-
Conditions generally employed for forced degradation studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Thermal degradation behavior of polymethacrylates containing amine side groups. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 27, 2026, from [Link]
-
CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. Retrieved January 27, 2026, from [Link]
-
2-(4-Phenoxyphenyl)ethanamine hydrochloride. (n.d.). AKos GmbH. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Unveiling the Molecular Interactors of 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Technical Guide for Target Identification and Validation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel compound, 2-(4-phenoxyphenyl)ethanamine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a strategic and logical workflow, grounded in established scientific principles, to elucidate the mechanism of action of this and other small molecules.
Section 1: Compound Profile and Rationale for Target Identification
1.1 Structural and Physicochemical Properties of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
-
Chemical Structure: 2-(4-phenoxyphenyl)ethanamine hydrochloride possesses a core phenethylamine scaffold, a class of compounds known for their diverse pharmacological activities. The presence of a phenoxy group introduces a significant structural motif that can influence its binding affinity and selectivity for various biological targets.
-
CAS Number: 106272-17-7[1]
-
Molecular Weight: 249.74 g/mol [2]
1.2 Hypothesis-Driven Target Exploration Based on Structural Analogs
The phenethylamine core is a well-established pharmacophore present in numerous neurotransmitters and drugs targeting the central nervous system. Structurally related compounds, such as 2-(4-methoxyphenyl)ethylamine, are utilized in the synthesis of alkaloids and antibacterial agents[3]. Furthermore, compounds with a phenoxyethylamino moiety are known to interact with adrenergic receptors. For instance, phenoxybenzamine is a nonselective, irreversible antagonist of alpha-adrenergic receptors[4]. Another related compound, methoxyphenamine, acts as a sympathomimetic amine, stimulating the release of norepinephrine and activating both alpha and beta-adrenergic receptors[5].
Based on these structural similarities, it is plausible to hypothesize that 2-(4-phenoxyphenyl)ethanamine hydrochloride may interact with:
-
Adrenergic receptors (alpha and beta subtypes): Due to the phenethylamine and phenoxy functional groups.
-
Other monoamine transporters and receptors: Including dopamine and serotonin receptors, given the broad activity of phenethylamines.
-
Enzymes involved in neurotransmitter metabolism: Such as monoamine oxidase (MAO).
This initial analysis provides a logical starting point for a focused investigation into the biological targets of this compound.
Section 2: A Phased Experimental Approach to Target Identification
A multi-pronged strategy combining computational and experimental methods is essential for robust target identification. This approach allows for the generation of hypotheses, followed by rigorous experimental validation.
Figure 1: A comprehensive workflow for small molecule target identification.
2.1 Phase 1: In Silico and Initial Screening
The initial phase focuses on computational and broad experimental approaches to generate a preliminary list of potential targets.
-
In Silico Screening: Utilize computational databases and predictive software to screen 2-(4-phenoxyphenyl)ethanamine hydrochloride against known protein structures. This can provide initial hypotheses about potential binding partners.
-
Structural Analog Analysis: A thorough review of the literature for compounds with similar chemical scaffolds to identify their known biological targets and mechanisms of action.
-
Phenotypic Screening: Employing cell-based assays to observe the effects of the compound on cellular processes. This can provide clues about the pathways being modulated and guide further target identification efforts[6].
2.2 Phase 2: Unbiased Proteome-Wide Target Identification
This phase utilizes advanced proteomics techniques to identify interacting proteins directly from a complex biological sample, such as a cell lysate.
Affinity Chromatography Coupled with Mass Spectrometry
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand[7][8][9]. The small molecule is immobilized on a solid support and used as "bait" to capture its interacting partners from a cell lysate[7][9][10].
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 2-(4-phenoxyphenyl)ethanamine with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or amine).
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as agarose beads[7].
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins[7][11].
-
Washing: Wash the beads extensively to remove non-specifically bound proteins[11].
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry[8][12].
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
CETSA is a label-free method based on the principle that protein-ligand binding increases the thermal stability of the protein[13][14]. TPP combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, enabling unbiased target identification[15][16][17].
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat intact cells with 2-(4-phenoxyphenyl)ethanamine hydrochloride or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures[13].
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis.
-
Mass Spectrometry: Analyze the samples using quantitative mass spectrometry to determine the abundance of each protein at different temperatures[15][16].
-
Data Analysis: Identify proteins that show a significant thermal shift upon compound treatment, as these are the direct binders.
Figure 2: Workflow for Thermal Proteome Profiling (TPP).
2.3 Phase 3: Target Validation and Mechanistic Studies
Once a list of candidate targets is generated, it is crucial to validate these interactions and investigate their functional consequences.
2.3.1 Direct Binding Assays
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the compound to the purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and KD).
2.3.2 Functional Assays
-
Enzyme Inhibition/Activation Assays: If the candidate target is an enzyme, assess the effect of the compound on its activity.
-
Receptor Binding Assays: For receptor targets, perform competitive binding assays with known ligands.
-
Cellular Signaling Pathway Analysis: Investigate the downstream effects of target engagement in cells, for example, by monitoring changes in protein phosphorylation or second messenger levels.
2.3.3 Cellular Target Engagement Validation
-
Western Blot-based CETSA: This targeted approach can be used to validate the binding of the compound to a specific protein of interest in a cellular context[13].
Section 3: Data Interpretation and Future Directions
The culmination of these experiments will provide a comprehensive understanding of the biological targets of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
Table 1: Example Data Summary for Target Validation
| Target Protein | Method | Result | Interpretation |
|---|---|---|---|
| Adrenergic Receptor α2A | Affinity Chromatography-MS | Identified as a potential binder | |
| TPP | 3.5°C thermal shift | Direct target engagement in cells | |
| SPR | KD = 500 nM | Moderate binding affinity | |
| Functional Assay | Inhibition of cAMP production | Antagonist activity | |
| MAO-B | Affinity Chromatography-MS | Not identified |
| | TPP | No significant thermal shift | Not a direct target |
The identification of direct biological targets is a critical step in the development of new therapeutic agents. By following the systematic approach outlined in this guide, researchers can confidently elucidate the mechanism of action of 2-(4-phenoxyphenyl)ethanamine hydrochloride and pave the way for its further development.
References
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
PubChem. Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. [Link]
-
PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
PMC. Identification of Direct Protein Targets of Small Molecules. [Link]
-
PMC. (2022, June 9). Current Advances in CETSA. [Link]
- An update of label-free protein target identification methods for natural active products.
-
NIH. Phenoxybenzamine - StatPearls - NCBI Bookshelf. [Link]
-
Cube Biotech. Affinity Chromatography | Principles. [Link]
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
-
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]
- Pelago Bioscience. (2025, February 26). boost your drug discovery success by adopting proteome- wide cetsa profiling earlier.
-
ACS Publications. (2023, July 13). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. [Link]
-
Creative Biolabs. Affinity Chromatography. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Link]
-
ResearchGate. (2025, August 7). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?. [Link]
-
MtoZ Biolabs. Target Identification Services. [Link]
-
PubMed. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. [Link]
-
PubChem. 2-[1-(4-Ethyl-phenyl)-ethoxy]-ethylamine. [Link]671545)
Sources
- 1. 2-(4-PHENOXYPHENYL)ETHANAMINE HCL | 106272-17-7 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 6. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. drughunter.com [drughunter.com]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update of label-free protein target identification methods for natural active products [thno.org]
- 14. pelagobio.com [pelagobio.com]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Phenoxyethylamine Scaffold: A Historical and Mechanistic Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Pharmacology
The phenoxyethylamine moiety, a seemingly simple molecular framework, has proven to be a remarkably "privileged scaffold" in the annals of medicinal chemistry. Its inherent structural features—a phenyl ring linked via an ether to an ethylamine side chain—provide a versatile template for the design of a vast array of pharmacologically active agents. This guide delves into the historical evolution of phenoxyethylamine-based compounds, from their early synthesis to their current applications in a diverse range of therapeutic areas. We will explore the key synthetic methodologies, dissect the critical structure-activity relationships that govern their biological effects, and illuminate the intricate signaling pathways through which they exert their influence. This comprehensive technical overview is intended to serve as a valuable resource for researchers and drug development professionals, providing both a historical perspective and a mechanistic understanding of this enduringly important chemical class.
I. A Historical Journey: From Early Synthesis to Therapeutic Breakthroughs
The story of phenoxyethylamine compounds is not one of a single, linear discovery but rather a branching narrative of chemical synthesis and pharmacological exploration that spans over a century. While the precise first synthesis of the parent compound, 2-phenoxyethylamine, is not definitively documented in a single seminal paper, its derivatives were being explored in the early 20th century. For instance, the work of chemists like Reid Hunt in the 1910s on adrenaline and related compounds laid the groundwork for the synthesis and investigation of a wide range of phenethylamine analogs.[1]
A significant turning point in the therapeutic application of this scaffold came with the development of phenoxybenzamine , an irreversible alpha-adrenergic receptor antagonist.[2] Synthesized in the mid-20th century, phenoxybenzamine's potent vasodilatory effects made it a crucial tool for managing hypertensive crises, particularly those associated with pheochromocytoma.[3][4] This discovery solidified the potential of the phenoxyethylamine structure to interact with adrenergic receptors and spurred further research into this area.
The latter half of the 20th century witnessed an explosion in the development of phenoxyethylamine derivatives, leading to the discovery of highly selective and potent drugs. A prime example is the development of selective alpha-1 adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia (BPH). Tamsulosin , with its uroselective profile, revolutionized the management of BPH by effectively relieving urinary obstruction with fewer cardiovascular side effects compared to non-selective alpha-blockers.[5]
Furthermore, the versatility of the phenoxyethylamine scaffold is underscored by its incorporation into the structure of certain beta-blockers . Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity, is a notable example.[6][7] Its unique pharmacological profile has made it a cornerstone in the treatment of heart failure and hypertension. The historical trajectory of phenoxyethylamine compounds thus illustrates a journey from simple synthetic building blocks to highly sophisticated and life-saving therapeutic agents.
II. Foundational Synthetic Methodologies
The construction of the phenoxyethylamine core and its derivatives has historically relied on several robust and versatile synthetic strategies. Understanding these methods is crucial for appreciating the evolution of this chemical class and for designing novel analogs.
A. The Ullmann Condensation: Forging the Ether Linkage
The Ullmann condensation is a classic and powerful method for the formation of the crucial aryl ether bond in phenoxyethylamine synthesis.[8] This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide. In the context of phenoxyethylamine synthesis, this would involve reacting a substituted phenol with a haloethylamine derivative.
Conceptual Workflow of the Ullmann Condensation:
Sources
- 1. Full text of "Amino, Nitrosco And Nitro Compounds And Their Derivatives Volume 1 1982" [archive.org]
- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdr.net [pdr.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theswissbay.ch [theswissbay.ch]
- 7. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of 2-(4-phenoxyphenyl)ethanamine Hydrochloride for Research and Development
This guide provides comprehensive safety and handling protocols for 2-(4-phenoxyphenyl)ethanamine Hydrochloride, a compound utilized in advanced research and drug development. Given the limited publicly available toxicological data for this specific molecule, this document establishes a robust safety framework by integrating information from its Safety Data Sheet (SDS), data from structurally analogous compounds, and established best practices for handling amine hydrochlorides and novel chemical entities. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.
Compound Profile and Hazard Identification
2-(4-phenoxyphenyl)ethanamine Hydrochloride (CAS No: 106272-17-7) is a primary amine hydrochloride. While its specific toxicological properties are not extensively documented, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The available Safety Data Sheet from Combi-Blocks, Inc. indicates "No data" for GHS classification and "No known hazard" for GHS label elements[1]. However, the absence of data does not equate to the absence of hazard. Therefore, a conservative approach to handling is imperative.
Structurally similar compounds, such as other phenoxyethylamine derivatives and amine hydrochlorides, can provide insight into potential hazards. For instance, related compounds like 2-(4-Nitrophenyl)ethylamine Hydrochloride are known to cause skin, eye, and respiratory system irritation[2][3]. Amines as a class can be respiratory and skin irritants[4]. The hydrochloride salt form suggests the compound is likely a solid and may be hygroscopic, similar to other amine hydrochlorides[5].
Potential Hazards:
-
Dermal Irritation: May cause skin irritation upon contact.
-
Ocular Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Unknown Systemic Effects: Due to the lack of comprehensive toxicological data, potential systemic effects upon ingestion or absorption are unknown and should be considered possible.
| Compound Identification | |
| Chemical Name | 2-(4-phenoxyphenyl)ethanamine hydrochloride |
| Synonyms | Not Available |
| CAS Number | 106272-17-7[1] |
| Molecular Formula | C14H15NO · HCl |
| Molecular Weight | 249.73 g/mol |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling 2-(4-phenoxyphenyl)ethanamine Hydrochloride is a certified chemical fume hood. All weighing and reconstitution of the solid compound should be performed within a fume hood to minimize the risk of inhalation. For procedures that may generate dust, a local exhaust ventilation system is also recommended.
Personal Protective Equipment (PPE)
The selection of PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashes or dust generation, a face shield worn over safety goggles is recommended[6].
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be worn[6][7].
-
Hand Protection: Chemical-resistant gloves are essential. Given that specific compatibility data for 2-(4-phenoxyphenyl)ethanamine Hydrochloride is unavailable, nitrile gloves are a suitable initial choice. It is critical to change gloves immediately if they become contaminated[8].
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4][9].
Diagram: PPE Protocol for Handling 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Caption: Mandatory PPE for routine handling tasks.
Safe Handling and Storage Procedures
Adherence to prudent laboratory practices is fundamental for the safe handling of this and any research chemical[10][11].
General Handling
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[12].
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking[13]. Contaminated clothing should be removed and washed before reuse[2][12].
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood[8][14].
Step-by-Step Protocol for Weighing and Reconstitution
-
Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.
-
Weighing: Carefully open the container of 2-(4-phenoxyphenyl)ethanamine Hydrochloride. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Avoid creating dust.
-
Transfer: Transfer the weighed solid to the appropriate vial or flask.
-
Reconstitution: Add the desired solvent to the solid. Cap the container and mix by vortexing or gentle agitation until dissolved.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat and any other disposable items in a designated chemical waste container.
-
Storage: Securely cap the stock solution and the original container of the solid.
Storage
-
Container: Keep the container tightly closed[5].
-
Location: Store in a cool, dry, and well-ventilated area[14].
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
Prompt and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
The following first aid measures are based on general guidelines for handling amine compounds and should be followed while seeking immediate medical attention[1][4].
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite[14].
-
Sweep up the absorbed material and place it in a sealed container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the area.
-
Diagram: Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Waste Disposal
All waste containing 2-(4-phenoxyphenyl)ethanamine Hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
The responsible use of novel research chemicals like 2-(4-phenoxyphenyl)ethanamine Hydrochloride underpins the safety and success of drug discovery and development. By adhering to the comprehensive guidelines outlined in this document—from diligent use of PPE and engineering controls to preparedness for emergency situations—researchers can mitigate the risks associated with handling compounds with uncharacterized toxicological profiles. A culture of safety, grounded in the principles of prudent practice, is paramount.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-[2-(2-Propynyloxy)ethoxy]ethylamine.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
- Merck. (n.d.). 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Phenoxyethylamine - Safety Data Sheet.
- Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Ethanamine, hydrochloride.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- TCI America. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride - Material Safety Data Sheet.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 2-(4-Phenoxyphenyl)ethanamine hydrochloride.
- ISSA. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: Ethylamine hydrochloride.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Fisher Scientific. (2009, August 24). Hydrochloric acid - SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- ResearchGate. (2025, August 7). Proper handling of chemicals in the clinical laboratory.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. angenechemical.com [angenechemical.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. p2infohouse.org [p2infohouse.org]
- 12. fishersci.fr [fishersci.fr]
- 13. support.hpe.com [support.hpe.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Blueprint of 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Guide for Analytical Scientists
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of potential therapeutic agents. 2-(4-phenoxyphenyl)ethanamine Hydrochloride, a molecule of interest in medicinal chemistry, presents a unique combination of a flexible ethylamine side chain, a rigid biphenyl ether core, and a hydrochloride salt form. This trifecta of structural features necessitates a multi-faceted analytical approach for unambiguous characterization.
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride. Moving beyond a mere recitation of data, this document delves into the causal relationships between the molecular structure and its spectral output. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently characterize this and structurally related compounds. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, forming a self-validating system for analytical integrity.
Molecular Structure and Spectroscopic Overview
2-(4-phenoxyphenyl)ethanamine Hydrochloride possesses a molecular formula of C₁₄H₁₆ClNO and a molecular weight of 249.74 g/mol . The structure features a primary amine that is protonated in its hydrochloride salt form, an ethyl linker, and a phenoxyphenyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(4-phenoxyphenyl)ethanamine Hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a logical choice due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons from the ammonium group.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly in the aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum of 2-(4-phenoxyphenyl)ethanamine Hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethylamine chain. The protonation of the amine group will influence the chemical shift and multiplicity of the adjacent methylene protons.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic Protons | ~7.40 | d | 2H | H-2', H-6' | These protons are ortho to the ether linkage on the terminal phenyl ring and are expected to be the most deshielded. |
| Aromatic Protons | ~7.15 | t | 2H | H-3', H-5' | These protons are meta to the ether linkage on the terminal phenyl ring. |
| Aromatic Protons | ~7.00 | t | 1H | H-4' | This proton is para to the ether linkage on the terminal phenyl ring. |
| Aromatic Protons | ~7.25 | d | 2H | H-2, H-6 | These protons are on the phenoxy-substituted ring, ortho to the ethylamine group. |
| Aromatic Protons | ~6.95 | d | 2H | H-3, H-5 | These protons are on the phenoxy-substituted ring, meta to the ethylamine group and ortho to the ether linkage. |
| Ethylamine Protons | ~3.20 | t | 2H | -CH₂-N | These protons are adjacent to the electron-withdrawing ammonium group, leading to a downfield shift. |
| Ethylamine Protons | ~2.95 | t | 2H | Ar-CH₂- | These protons are adjacent to the aromatic ring. |
| Ammonium Protons | ~8.5 (broad) | s | 3H | -NH₃⁺ | The protons on the nitrogen are acidic and exchangeable, typically appearing as a broad singlet. |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
¹³C NMR Spectral Analysis: Unveiling the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to symmetry in the para-substituted and monosubstituted phenyl rings, fewer than 14 signals are expected.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic Carbons | ~157 | C-4 | Carbon attached to the ether oxygen. |
| Aromatic Carbons | ~156 | C-1' | Carbon attached to the ether oxygen on the terminal ring. |
| Aromatic Carbons | ~133 | C-1 | Quaternary carbon of the phenoxy-substituted ring. |
| Aromatic Carbons | ~130 | C-2', C-6' | Carbons on the terminal phenyl ring. |
| Aromatic Carbons | ~129 | C-2, C-6 | Carbons on the phenoxy-substituted ring. |
| Aromatic Carbons | ~124 | C-4' | Carbon on the terminal phenyl ring. |
| Aromatic Carbons | ~120 | C-3', C-5' | Carbons on the terminal phenyl ring. |
| Aromatic Carbons | ~119 | C-3, C-5 | Carbons on the phenoxy-substituted ring. |
| Aliphatic Carbons | ~40 | -CH₂-N | Carbon adjacent to the nitrogen. |
| Aliphatic Carbons | ~35 | Ar-CH₂- | Carbon adjacent to the aromatic ring. |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For 2-(4-phenoxyphenyl)ethanamine Hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion of the free base.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.
-
Mass Spectral Analysis: Deciphering the Fragmentation Pathway
The free base, 2-(4-phenoxyphenyl)ethanamine, has a molecular weight of 213.28 g/mol . In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ will have an m/z of approximately 214.29.
Predicted Fragmentation Pattern:
-
[M+H]⁺ at m/z 214: The protonated molecular ion of the free base.
-
m/z 197: Loss of ammonia (NH₃) from the protonated molecular ion.
-
m/z 184: Cleavage of the C-C bond between the ethyl carbons, resulting in a [M-CH₂NH₂]⁺ fragment.
-
m/z 121: Alpha-cleavage of the ethylamine side chain, leading to the formation of the [CH₂=NH₂]⁺ ion is a common fragmentation for primary amines, but the major fragments are expected to arise from the more stable aromatic portions. A more likely fragmentation would be cleavage of the ethyl chain to give a tropylium-like ion.
-
m/z 93: Cleavage of the ether bond, resulting in a phenoxy radical and a [C₈H₁₀N]⁺ fragment.
-
m/z 77: Phenyl cation resulting from fragmentation of the phenoxy group.
-
m/z 30: A characteristic fragment for primary amines, [CH₂NH₂]⁺.
Caption: Predicted ESI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 2-(4-phenoxyphenyl)ethanamine Hydrochloride is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Analysis: Vibrational Fingerprints
The IR spectrum of 2-(4-phenoxyphenyl)ethanamine Hydrochloride will display characteristic absorption bands for the ammonium group, the aromatic rings, the ether linkage, and the aliphatic chain.
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| N-H Stretch | 3200-2800 (broad) | Asymmetric and symmetric stretching of -NH₃⁺ | Strong, Broad |
| C-H Aromatic Stretch | 3100-3000 | C-H stretching on the phenyl rings | Medium |
| C-H Aliphatic Stretch | 3000-2850 | C-H stretching of the ethyl group | Medium |
| N-H Bend | ~1600 | Asymmetric bending of -NH₃⁺ | Medium |
| C=C Aromatic Stretch | 1600-1450 | C=C stretching in the phenyl rings | Medium-Strong (multiple bands) |
| C-O-C Asymmetric Stretch | ~1240 | Asymmetric C-O-C stretching of the diaryl ether | Strong |
| C-N Stretch | ~1100 | C-N stretching of the amine | Medium |
| C-H Out-of-Plane Bend | 900-675 | C-H bending of the substituted phenyl rings | Strong |
Conclusion: A Cohesive Analytical Picture
The comprehensive spectroscopic analysis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride through NMR, MS, and IR provides a detailed and self-validating structural confirmation. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, confirming the connectivity of the phenoxy, phenyl, and ethylamine moieties. Mass spectrometry corroborates the molecular weight and provides structural insights through predictable fragmentation patterns. Finally, IR spectroscopy offers a rapid and definitive identification of the key functional groups, including the crucial ammonium and ether linkages.
By integrating the data from these three orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of 2-(4-phenoxyphenyl)ethanamine Hydrochloride, a critical step in its journey through the pharmaceutical development pipeline.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Introduction: Unveiling the Cellular Dynamics of a Novel Phenylethylamine Derivative
2-(4-phenoxyphenyl)ethanamine hydrochloride is a phenylethylamine derivative with a chemical structure suggestive of potential bioactivity. The phenylethylamine scaffold is a common feature in a variety of endogenous signaling molecules and synthetic drugs that target the central nervous system and other tissues. While the specific cellular targets and mechanism of action for this particular compound are not yet fully elucidated, its structural similarity to known adrenergic receptor ligands suggests it may interact with G-protein coupled receptors (GPCRs), such as the adrenergic receptors, to modulate intracellular signaling pathways.[1]
This guide provides a comprehensive framework for the initial in vitro characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride. It is designed for researchers in cell biology, pharmacology, and drug discovery to systematically investigate its effects on cell viability, and to dissect its potential mechanism of action through a series of well-established cell-based assays. The protocols herein describe a logical workflow, from initial cytotoxicity profiling to more detailed functional and signaling pathway analysis.
Safety Precautions and Compound Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-(4-phenoxyphenyl)ethanamine hydrochloride. As a member of the phenylethylamine class of compounds, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[2][3] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[2]
Preparation of Stock Solutions
The hydrochloride salt of the compound generally imparts good solubility in aqueous solutions. However, for cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
Protocol for 10 mM Stock Solution:
-
Aseptically weigh the desired amount of 2-(4-phenoxyphenyl)ethanamine hydrochloride powder in a sterile microfuge tube.
-
Add sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid in solubilization if necessary.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with a preference for 0.1% or lower, to minimize solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Phase 1: Cytotoxicity and Viability Profiling
The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a non-toxic concentration range for subsequent functional assays. The MTT assay is a widely used colorimetric method for this purpose.[6]
MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Recommended Cell Lines:
A panel of cell lines should be used to assess for cell-type specific effects. For investigating potential adrenergic activity, the following cell lines are recommended:
-
Hep3B and MDA-MB-231: These cell lines have been reported to express high levels of the β2-adrenergic receptor.[7]
-
MCF-10A and MCF-7: These breast cell lines express varying levels of β-adrenergic receptors.[8]
-
HEK293: A commonly used human cell line for transient or stable expression of specific receptor subtypes if endogenous expression is low.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride in complete cell culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a period relevant to the intended functional assays (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
The cell viability is expressed as a percentage relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
| Parameter | Description |
| Seeding Density | Cell-line dependent, optimize for logarithmic growth phase |
| Compound Concentration | 0.1 µM - 100 µM (suggested starting range) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 3-4 hours |
| Absorbance Reading | 570 nm (reference 630 nm) |
Phase 2: Functional Characterization of GPCR Activity
Based on the chemical structure of 2-(4-phenoxyphenyl)ethanamine hydrochloride, it is hypothesized to interact with GPCRs. Adrenergic receptors, a class of GPCRs, signal through various G-proteins upon activation.[1] Gs-coupled receptors stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), while Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[11]
Workflow for Functional Characterization
Caption: Experimental workflow for characterizing 2-(4-phenoxyphenyl)ethanamine hydrochloride.
cAMP Accumulation Assay
This assay measures the intracellular levels of cAMP, a key second messenger for Gs and Gi-coupled GPCRs.[12] An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease (in the presence of an adenylyl cyclase activator like forskolin) suggests activation of a Gi-coupled receptor.
Protocol (using a competitive immunoassay format, e.g., HTRF):
-
Plate cells expressing the target receptor (e.g., β2-adrenergic receptor) in a suitable assay plate and incubate overnight.
-
The following day, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of 2-(4-phenoxyphenyl)ethanamine hydrochloride to the cells. Include a known agonist (e.g., isoproterenol for β2-AR) as a positive control and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[13]
-
Lyse the cells and add the detection reagents (e.g., a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).[14]
-
Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.[13]
-
Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.[14]
Calcium Mobilization Assay
This assay detects transient increases in intracellular calcium concentration, which is a hallmark of Gq-coupled receptor activation.[11][15]
Protocol:
-
Seed cells in a clear-bottom, black-walled 96-well plate and allow them to grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.[15]
-
During the incubation, prepare a plate with different concentrations of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
-
Place both plates into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then inject the compound into the cell plate, and the fluorescence intensity will be monitored in real-time to detect any calcium flux.
-
A known Gq-agonist (e.g., carbachol for muscarinic receptors) should be used as a positive control.
Phase 3: Downstream Signaling Pathway Analysis
GPCR activation can trigger a cascade of intracellular signaling events, including the mitogen-activated protein kinase (MAPK) pathway.[16] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2 (p44/p42 MAPK), as an indicator of receptor activation.
Western Blotting for Phospho-ERK
Protocol:
-
Grow cells to near confluence in 6-well plates.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with a non-toxic concentration of 2-(4-phenoxyphenyl)ethanamine hydrochloride for various time points (e.g., 5, 15, 30, 60 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[17]
Data Interpretation:
An increase in the ratio of phosphorylated ERK to total ERK indicates activation of the MAPK signaling pathway.
Caption: Hypothesized signaling pathway for 2-(4-phenoxyphenyl)ethanamine hydrochloride.
Conclusion and Future Directions
This application note provides a foundational set of protocols to begin the in vitro characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride. By systematically evaluating its effects on cell viability and probing its potential to modulate GPCR-mediated signaling pathways, researchers can gain valuable insights into its pharmacological profile. Positive results from these assays would warrant further investigation, including receptor binding assays to determine affinity and selectivity, as well as more in-depth studies into its effects on other cellular processes and downstream signaling networks.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Carlevaro, G., et al. (2020). Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines. Journal of Cellular and Molecular Medicine, 24(16), 9106-9119. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Human β2 Adrenergic Receptor Cell Line. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]
-
protocols.io. (2025). MTT Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
Sources
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay [protocols.io]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. promega.com [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document provides a comprehensive guide to the in vivo administration of 2-(4-phenoxyphenyl)ethanamine hydrochloride. It is intended for use by qualified researchers and professionals in controlled laboratory settings. The information is based on general principles of in vivo research and data from structurally related compounds, as specific literature on this molecule is limited. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Researchers are strongly advised to conduct thorough preliminary studies, including solubility, stability, and dose-ranging tolerability assessments, before commencing full-scale experiments.
Introduction and Scientific Rationale
2-(4-phenoxyphenyl)ethanamine hydrochloride belongs to the phenethylamine class of compounds, a scaffold known for its diverse biological activities. While specific data on this molecule is not widely available, its structural motifs suggest potential applications in neuroscience, pharmacology, and metabolic research. The phenethylamine backbone is a core component of many neurotransmitters and psychoactive drugs. The addition of a phenoxy group may modulate its pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with various receptors, transporters, and enzymes.
These application notes will provide a framework for the systematic in vivo evaluation of 2-(4-phenoxyphenyl)ethanamine hydrochloride in animal models, with a focus on establishing robust and reproducible experimental protocols.
Pre-Administration and Formulation Considerations
A critical first step in any in vivo study is the preparation of a safe and effective formulation for administration. The hydrochloride salt form of a compound generally improves its aqueous solubility compared to the free base.
Solubility and Vehicle Selection
The solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride must be empirically determined in various pharmaceutically acceptable vehicles. Based on data from related compounds, it is anticipated to have low solubility in water but higher solubility in organic solvents.[1]
Table 1: Suggested Vehicles for Solubility Testing
| Vehicle | Rationale | Potential for Adverse Effects |
| Sterile Water for Injection | Ideal for intravenous administration if solubility permits. | Low risk of toxicity. |
| 0.9% Saline | Isotonic, suitable for most routes of administration. | Low risk of toxicity. |
| Phosphate-Buffered Saline (PBS) | Buffered isotonic solution, maintains physiological pH. | Low risk of toxicity. |
| 5-10% DMSO in Saline/Water | DMSO can aid in dissolving lipophilic compounds. | Can cause local irritation and inflammation at higher concentrations. |
| 5-10% Ethanol in Saline/Water | Ethanol can enhance solubility. | May have pharmacological effects and can cause irritation. |
| Polyethylene Glycol (PEG) 300/400 | A common co-solvent for poorly soluble compounds. | Can cause osmotic diarrhea at high doses. |
| Tween 80 (Polysorbate 80) | A surfactant used to create stable emulsions or suspensions. | Can cause hypersensitivity reactions in some animals. |
Protocol 1: Vehicle Screening and Formulation Preparation
-
Objective: To identify a suitable vehicle for the desired concentration and administration route.
-
Materials: 2-(4-phenoxyphenyl)ethanamine hydrochloride, selected vehicles, vortex mixer, magnetic stirrer, pH meter.
-
Procedure:
-
Add a known amount of the compound to a specific volume of the test vehicle to achieve the highest desired concentration.
-
Vortex vigorously for 2-3 minutes.
-
If not fully dissolved, use a magnetic stirrer for 15-30 minutes. Gentle warming (37°C) may be applied if the compound is heat-stable.
-
Visually inspect for complete dissolution. If particulates remain, the compound is not soluble at that concentration in that vehicle.
-
Once a suitable vehicle is identified, prepare the final formulation under sterile conditions.
-
Measure the pH of the final formulation and adjust to a physiologically acceptable range (pH 6.5-7.5) if necessary, using sterile NaOH or HCl.
-
Filter-sterilize the final formulation through a 0.22 µm syringe filter if possible. If a suspension is formed, it should be uniformly mixed before each administration.
-
Dosage Calculation
Dosage will be highly dependent on the specific research question and the compound's potency. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window and to identify any potential toxicity.
Table 2: Example Dosage Calculation for a 25g Mouse
| Parameter | Value | Calculation |
| Target Dose | 10 mg/kg | N/A |
| Mouse Weight | 25 g (0.025 kg) | N/A |
| Dose per Mouse | 0.25 mg | 10 mg/kg * 0.025 kg |
| Stock Concentration | 2 mg/mL | N/A |
| Volume to Administer | 0.125 mL (125 µL) | 0.25 mg / 2 mg/mL |
Routes of Administration: Protocols and Rationale
The choice of administration route significantly impacts the bioavailability, metabolism, and ultimately, the efficacy of the compound.
Oral Gavage (PO)
-
Rationale: Mimics human oral drug intake. It is a common route for preclinical studies, especially for drugs intended for oral administration in humans.
-
Expert Insight: While seemingly straightforward, improper gavage technique can lead to esophageal or gastric trauma, or accidental administration into the trachea, which can be fatal. Ensure proper training and use of appropriate gavage needles.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for extension of the neck.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, allowing the mouse to swallow the ball tip. Advance the needle along the esophagus into the stomach.
-
Compound Administration: Slowly dispense the calculated volume of the formulation.
-
Needle Removal: Gently and slowly withdraw the needle.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as labored breathing or coughing.
Intraperitoneal (IP) Injection
-
Rationale: Allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver. It is a common route for initial efficacy and toxicity screening.
-
Expert Insight: IP injections should be performed in the lower right quadrant of the abdomen to avoid damaging the bladder, cecum, or other internal organs.
Protocol 3: Intraperitoneal Injection in Mice
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and prepare a new injection.
-
Compound Administration: Inject the formulation into the peritoneal cavity.
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
Intravenous (IV) Injection
-
Rationale: Provides 100% bioavailability and immediate systemic distribution. This route is often used for pharmacokinetic studies and for compounds with poor oral bioavailability.
-
Expert Insight: IV injections, typically via the tail vein in rodents, require significant technical skill. Proper warming of the tail can help dilate the veins, making them more accessible.
Protocol 4: Intravenous Injection in Mice (Tail Vein)
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, carefully insert the needle into the vein at a shallow angle.
-
Confirmation of Placement: A "flash" of blood in the needle hub may indicate successful placement.
-
Compound Administration: Slowly inject the formulation. The vein should blanch as the solution is administered. If a blister forms, the needle is not in the vein, and the injection should be stopped immediately.
-
Needle Removal: Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
Post-Administration Monitoring and Data Collection
Systematic observation of the animals post-administration is crucial for both safety assessment and efficacy evaluation.
Safety and Tolerability
-
Clinical Signs: Monitor for any adverse effects, such as changes in activity level, grooming, posture, breathing, and any signs of pain or distress.
-
Body Weight: Record body weight daily for several days post-administration to assess overall health.
-
Food and Water Intake: Monitor for any significant changes in consumption.
Efficacy Endpoints
The specific endpoints will depend on the therapeutic hypothesis. Examples include:
-
Behavioral Assessments: Open field tests, elevated plus maze, forced swim test, etc., for neurological or psychiatric applications.
-
Physiological Measurements: Blood pressure, heart rate, body temperature.
-
Biomarker Analysis: Collection of blood or tissue samples at specific time points for analysis of drug levels, target engagement, or downstream effects.
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound.
Sources
Application Notes and Protocols for the Investigation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in Neuroscience Research
Foreword: Charting a Course for a Novel Research Chemical
The landscape of neuroscience research is in a perpetual state of expansion, driven by the exploration of novel chemical entities that can unravel the complexities of the central nervous system (CNS). Within this pioneering context, "2-(4-phenoxyphenyl)ethanamine Hydrochloride" emerges as a compound of interest. Its structural motif, a phenoxyethylamine backbone, is shared by a variety of compounds with known psychoactive and neurological effects. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the neuroscience applications of this compound. Given the nascent stage of research on this specific molecule, this guide adopts a predictive and methodological framework, postulating potential mechanisms and providing robust protocols for their validation. We will proceed from foundational in vitro characterization to more complex in vivo behavioral assays, all while maintaining the highest standards of scientific rigor.
Compound Profile and Rationale for Investigation
"2-(4-phenoxyphenyl)ethanamine Hydrochloride" is an aromatic amine. Its structure is characterized by a phenethylamine core, which is a common feature in many neurotransmitters and psychoactive drugs, linked to a phenoxy group. This structural composition suggests a potential for interaction with various CNS targets.
| Compound Attribute | Value |
| IUPAC Name | 2-(4-phenoxyphenyl)ethanamine hydrochloride |
| CAS Number | 106272-17-7 |
| Molecular Formula | C₁₄H₁₆ClNO |
| Molecular Weight | 249.74 g/mol |
The rationale for its investigation in neuroscience is built upon the established activities of structurally related compounds. Phenethylamine and its derivatives are known to act as stimulants and have been implicated in the modulation of monoaminergic systems (dopamine, norepinephrine, and serotonin). Furthermore, compounds with a phenoxy moiety have been explored for a range of pharmacological activities, including antidepressant and anxiolytic effects. Therefore, it is plausible that "2-(4-phenoxyphenyl)ethanamine Hydrochloride" may exhibit novel psychoactive properties, making it a candidate for research in areas such as mood disorders, cognitive enhancement, or as a tool to probe novel neural pathways.
Hypothesized Mechanisms of Action
Based on its chemical structure and preliminary information, we can postulate several potential mechanisms of action that warrant experimental investigation.
Monoaminergic System Modulation
The phenethylamine scaffold is a strong indicator of potential interaction with monoamine transporters (DAT, NET, SERT) and receptors (dopamine, serotonin, and adrenergic receptors). The compound could act as a releasing agent, a reuptake inhibitor, or a direct receptor agonist/antagonist.
Cytochrome P450 2D6 (CYP2D6) Inhibition
There is an indication that this compound may act as an inhibitor of CYP2D6. This enzyme is not only crucial for metabolizing a significant portion of clinically used drugs but is also expressed and functional in the brain[1][2]. Inhibition of brain CYP2D6 could alter the metabolism of endogenous neurochemicals and co-administered drugs, leading to significant neuromodulatory effects[1].
Diagram: Proposed Investigative Workflow
Caption: A streamlined workflow for the systematic evaluation of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" from in vitro screening to in vivo behavioral analysis.
Detailed Application Notes and Protocols
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
In Vitro Characterization
Objective: To determine the primary molecular targets and cellular effects of the compound.
Protocol 3.1.1: Radioligand Binding Assays for Monoamine Transporters and Receptors
Rationale: This assay will determine if the compound directly interacts with key proteins involved in neurotransmission. A panel of targets is essential for initial screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in sterile DMSO. Serially dilute to create a range of concentrations from 1 nM to 100 µM.
-
Membrane Preparation: Utilize commercially available cell membranes expressing human recombinant monoamine transporters (DAT, SERT, NET) and a panel of dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]SCH 23390 for D1, [³H]spiperone for D2), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (typically 60-120 minutes) to allow for competitive binding.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration and determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) by non-linear regression analysis.
Expected Outcome: This will reveal the binding affinity of the compound for each target, providing a profile of its potential sites of action.
| Hypothetical Binding Affinity Data | ||
| Target | Ki (nM) | Interpretation |
| DAT | 50 | Moderate affinity |
| SERT | 800 | Low affinity |
| NET | 35 | Moderate-High affinity |
| D2 Receptor | 150 | Moderate affinity |
| 5-HT2A Receptor | 25 | High affinity |
Protocol 3.1.2: In Vitro CYP2D6 Inhibition Assay
Rationale: To confirm and quantify the inhibitory potential of the compound on a key drug-metabolizing enzyme in the brain.
Step-by-Step Protocol:
-
System Preparation: Use human liver microsomes or recombinant human CYP2D6 enzyme.
-
Substrate and Compound Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" (1 nM to 100 µM) in the presence of a NADPH-regenerating system.
-
Initiate Reaction: Add a known CYP2D6 substrate with a fluorescent metabolite (e.g., AMMC).
-
Incubation: Incubate at 37°C for a predetermined time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Measure the fluorescence of the metabolite using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Expected Outcome: An IC50 value that quantifies the compound's potency as a CYP2D6 inhibitor.
In Vivo Behavioral Screening
Objective: To assess the physiological and behavioral effects of the compound in a whole-animal model.
Animal Model: Male C57BL/6 mice are recommended for their well-characterized behavioral phenotypes.
Protocol 3.2.1: Open Field Test for Locomotor Activity and Anxiety
Rationale: This is a primary screen to assess baseline and drug-induced changes in locomotion, exploration, and anxiety-like behavior.
Step-by-Step Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer "2-(4-phenoxyphenyl)ethanamine Hydrochloride" via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or a vehicle control (e.g., saline).
-
Test Initiation: 30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40x40 cm).
-
Data Collection: Record the mouse's activity for 15-30 minutes using an automated video-tracking system.
-
Behavioral Parameters: Analyze the total distance traveled (locomotion), time spent in the center versus the periphery of the arena (anxiety-like behavior), and frequency of rearing (exploratory behavior).
-
Data Analysis: Use ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control.
Expected Outcome: This will reveal if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.
Diagram: Potential Signaling Pathway Modulation
Caption: Hypothesized molecular interactions and downstream effects of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in the CNS.
Safety and Handling
As with any novel research chemical, caution is paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational framework for the systematic investigation of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in a neuroscience context. The proposed experiments are designed to elucidate its primary molecular targets, cellular effects, and behavioral consequences. Positive findings in these initial screens would warrant further, more detailed studies, including:
-
Pharmacokinetic profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In-depth behavioral pharmacology: To explore its effects on learning, memory, and models of neuropsychiatric disorders.
-
Electrophysiology: To investigate its direct effects on neuronal firing and synaptic plasticity.
By adhering to a logical and rigorous experimental plan, researchers can effectively characterize the neuropharmacological profile of this novel compound and determine its potential as a new tool for neuroscience research or as a lead for future drug development.
References
- Google Patents. (1986). Substituted phenoxyphenylproply dimethylamines.
-
Khan, M. A., et al. (2013). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. CNS Neuroscience & Therapeutics, 19(9), 715-722. Retrieved from [Link]
-
Brünen, L. S., et al. (2021). CYP2D6 in the Brain: Potential Impact on Adverse Drug Reactions in the Central Nervous System—Results From the ADRED Study. Frontiers in Psychiatry, 12, 645511. Retrieved from [Link]
-
MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8797. Retrieved from [Link]
-
Di Trana, A., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(11), 5613. Retrieved from [Link]
-
Cheng, J., et al. (2020). Human CYP2D6 Is Functional in Brain In Vivo: Evidence from Humanized CYP2D6 Transgenic Mice. Toxicological Sciences, 175(1), 103-111. Retrieved from [Link]
Sources
Application Notes and Protocols for the Preparation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride Stock Solutions
For correspondence:
Introduction: Understanding 2-(4-phenoxyphenyl)ethanamine Hydrochloride
2-(4-phenoxyphenyl)ethanamine hydrochloride is a primary amine salt with a molecular structure that makes it a point of interest in medicinal chemistry and pharmacological research. Its phenoxyphenyl moiety is a common feature in various biologically active compounds. As a hydrochloride salt, it exhibits increased polarity and is generally expected to have better aqueous solubility compared to its free base form, 2-(4-phenoxyphenyl)ethanamine. This property is crucial for its application in various in vitro and in vivo experimental setups where precise dosing in aqueous environments is required.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride. The protocols outlined below are designed to ensure the integrity, accuracy, and stability of the prepared solutions, which are foundational to the reproducibility of experimental results.
Compound Specifications
A clear understanding of the physicochemical properties of 2-(4-phenoxyphenyl)ethanamine hydrochloride is essential for its proper handling and use.
| Property | Value | Source |
| CAS Number | 106272-17-7 | [1] |
| Molecular Formula | C₁₄H₁₅NO · HCl | [1] |
| Molecular Weight | 249.74 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8 °C | [1] |
Safety Precautions and Handling
Prior to handling 2-(4-phenoxyphenyl)ethanamine hydrochloride, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. The compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust. Use a powder-free technique when weighing and transferring the solid.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for the preparation of a stock solution of 2-(4-phenoxyphenyl)ethanamine hydrochloride.
Caption: General workflow for preparing stock solutions.
Protocol 1: Preparation of Aqueous Stock Solutions
Amine hydrochlorides are generally more soluble in aqueous solutions than their free base counterparts due to the formation of the charged ammonium species.[2]
Rationale: An aqueous stock solution is often preferred for cell culture experiments and other biological assays to avoid solvent-induced artifacts. However, the aqueous stability of the compound should be considered.
Materials:
-
2-(4-phenoxyphenyl)ethanamine hydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm) for sterilization (optional)
Procedure:
-
Calculation: Determine the mass of 2-(4-phenoxyphenyl)ethanamine hydrochloride required to achieve the desired stock concentration.
-
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL:
-
Mass (g) = 0.010 mol/L x 0.010 L x 249.74 g/mol = 0.02497 g (or 24.97 mg)
-
-
-
Weighing: Carefully weigh the calculated amount of the compound using an analytical balance.
-
Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube. c. Tightly cap the tube and vortex thoroughly. d. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minute intervals. Gentle warming (e.g., to 37°C) may also aid dissolution, but the thermal stability of the compound should be considered.[3]
-
Volume Adjustment: Once the compound is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization (Optional): If the stock solution is for use in sterile applications such as cell culture, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Based on stability data for similar compounds like phenoxybenzamine hydrochloride, aqueous solutions may have limited stability and it is recommended to prepare them fresh or use them within a short period.[4]
Protocol 2: Preparation of Organic Stock Solutions (DMSO or Ethanol)
For compounds with limited aqueous solubility or for certain experimental designs, an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is used. The free base of the target compound is reported to be soluble in DMSO and methanol.[5]
Rationale: Organic solvents like DMSO can often dissolve compounds at higher concentrations than aqueous solutions. DMSO is also miscible with most aqueous media, allowing for dilution into cell culture medium or buffers, though the final concentration of DMSO should be carefully controlled to avoid toxicity.[6][7]
Materials:
-
2-(4-phenoxyphenyl)ethanamine hydrochloride powder
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile, solvent-compatible conical tubes
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Perform the same calculation as in Protocol 1 to determine the required mass of the compound.
-
Weighing: Accurately weigh the calculated amount of the compound.
-
Dissolution: a. Transfer the powder to a sterile, solvent-compatible tube. b. Add the desired volume of DMSO or ethanol. c. Vortex the solution until the compound is fully dissolved. Sonication can be used to assist dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in appropriate tubes (e.g., cryovials for long-term storage). Store at -20°C or -80°C. DMSO-containing solutions should be stored in tightly sealed containers to prevent water absorption, which can affect solubility and stability.[8]
Stability and Storage Recommendations
| Stock Solution Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Aqueous (Water/Buffer) | 2-8°C | -20°C or -80°C (prepare fresh if possible) | Aqueous solutions may be less stable; avoid repeated freeze-thaw cycles. For a similar compound, phenoxybenzamine hydrochloride, aqueous solutions are not recommended for storage longer than one day.[9] |
| DMSO | 2-8°C | -20°C or -80°C | Protect from moisture. DMSO freezes at ~18.5°C. |
| Ethanol | 2-8°C | -20°C or -80°C | Ensure the container is tightly sealed to prevent evaporation. |
Self-Validation: It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions. This can be achieved by analyzing the concentration and purity of the stock solution over time using methods such as High-Performance Liquid Chromatography (HPLC).
Conclusion
The successful preparation of high-quality stock solutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride is a critical first step in obtaining reliable and reproducible experimental data. By following the detailed protocols and adhering to the safety and handling guidelines presented in these application notes, researchers can confidently prepare stock solutions for a variety of scientific applications. The principles of careful weighing, proper solvent selection, and appropriate storage are paramount to maintaining the integrity of this compound for research purposes.
References
- Google Patents. (n.d.). CN108640845B - Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine.
-
PubChem. (n.d.). 2-[1-(4-Ethoxyphenyl)ethylideneaminooxy]ethanol. Retrieved from [Link]
-
PubMed. (1991). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]
-
Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChem. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. 2-(4-PHENOXYPHENYL)ETHANAMINE HCL | 106272-17-7 [sigmaaldrich.com]
- 2. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]
- 3. csstc.org [csstc.org]
- 4. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
analytical methods for "2-(4-phenoxyphenyl)ethanamine Hydrochloride" quantification
An Application Note for the Analytical Quantification of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a phenethylamine derivative of interest in pharmaceutical development. Accurate and precise quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document details two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.
Introduction and Physicochemical Characterization
2-(4-phenoxyphenyl)ethanamine is a substituted phenethylamine, a class of compounds with a wide range of biological activities.[1] The hydrochloride salt form is often utilized to improve solubility and stability. Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs decisions regarding solvent selection, column chemistry, and detection parameters.
Table 1: Physicochemical Properties of 2-(4-phenoxyphenyl)ethanamine
| Property | Value | Source |
| Chemical Structure | ![]() | (Structure based on IUPAC name) |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Low solubility in water; more soluble in methanol and dimethyl sulfoxide (DMSO). | [2] |
| Melting Point | Approx. 70-74°C (for the free base) | [2] |
Note: The hydrochloride salt will have different physical properties, such as a higher melting point and improved aqueous solubility, compared to the free base.
Primary Quantification Method: Reversed-Phase HPLC (RP-HPLC)
2.1. Expertise & Rationale
RP-HPLC with UV detection is the method of choice for the routine quantification of 2-(4-phenoxyphenyl)ethanamine HCl. The molecule's two aromatic rings provide a strong chromophore, making it highly suitable for UV detection. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which effectively retains the nonpolar phenoxyphenyl group. The mobile phase, a buffered mixture of acetonitrile and water, allows for fine-tuning of the retention time and peak shape. The addition of an acid, like phosphoric acid, to the mobile phase serves two critical functions: it protonates the primary amine group (pKa ~9-10), ensuring a single ionic species and preventing peak tailing, and it suppresses the ionization of residual silanol groups on the silica-based column, further improving peak symmetry.
2.2. Detailed Experimental Protocol
Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid (85%).
-
2-(4-phenoxyphenyl)ethanamine Hydrochloride reference standard.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 70:30 (v/v) Water:Acetonitrile. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of 50:50 (v/v) Water:Acetonitrile is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (70:30, v/v), pH 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | ~10 minutes |
Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Prepare the sample for analysis by accurately weighing and dissolving it in the diluent to a concentration within the calibration range.
-
Inject the sample solution.
-
Determine the concentration of 2-(4-phenoxyphenyl)ethanamine HCl in the sample using the calibration curve equation.
2.3. Method Validation: A Self-Validating System
The reliability of this protocol is ensured by its validation against the criteria set forth by the International Council for Harmonisation (ICH) guidelines Q2(R1).[3][4] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5]
Table 3: ICH Validation Parameters for HPLC Assay
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and excipients. Peak purity index > 0.995. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct proportional relationship between concentration and response. |
| Range | 80% to 120% of the target concentration. | The interval providing acceptable accuracy and precision. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%. | Demonstrates the method's consistency under various conditions. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | No significant change in results with small variations in flow rate, pH, and column temperature. | Shows the method's reliability during normal use. |
2.4. Visualization of HPLC Workflow
Caption: Workflow for HPLC quantification of 2-(4-phenoxyphenyl)ethanamine HCl.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Expertise & Rationale
While HPLC is ideal for routine quantification, GC-MS provides unequivocal identification based on both the compound's retention time and its unique mass fragmentation pattern. This makes it an excellent confirmatory technique and powerful for identifying unknown impurities. Phenethylamines are polar and can exhibit poor peak shape in GC due to their primary amine group.[6] Therefore, derivatization is a critical step to increase volatility and thermal stability, and to reduce peak tailing. Acylation with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) replaces the active hydrogen on the amine with a nonpolar trifluoroacetyl group, making the molecule more amenable to GC analysis.
3.2. Detailed Experimental Protocol
Instrumentation and Reagents
-
GC-MS system with an autosampler and an electron ionization (EI) source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization reagent: N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Ethyl acetate (anhydrous, GC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-(4-methoxyphenyl)ethylamine.[7]
Sample Preparation and Derivatization
-
Prepare stock solutions of the sample, reference standard, and internal standard in ethyl acetate.
-
To 100 µL of the sample or standard solution in a GC vial, add 10 µL of the internal standard solution.
-
Add 50 µL of MBTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions
Table 4: GC-MS Method Parameters
| Parameter | Setting |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
Data Analysis
-
Qualitative: Identify the derivatized analyte peak by its retention time and compare its mass spectrum to that of a derivatized reference standard.
-
Quantitative: For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the analyte and the internal standard. Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
3.3. Visualization of GC-MS Workflow
Caption: Workflow for confirmatory GC-MS analysis via derivatization.
Analysis of Impurities and Degradation Products
The control of impurities is a critical aspect of drug development.[8] Potential impurities in 2-(4-phenoxyphenyl)ethanamine HCl can arise from the synthesis process or from degradation upon exposure to stress conditions.[9][10]
-
Forced Degradation Studies: To ensure the primary HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the drug substance to harsh conditions (e.g., strong acid/base, high heat, oxidation with H₂O₂, and intense light) to generate degradation products.[11] The HPLC method must be able to resolve the parent drug peak from all generated degradation product peaks.
-
Impurity Profiling: The developed HPLC method can be used to quantify known impurities and monitor for unknown ones. The GC-MS method is invaluable for the structural elucidation of any new or significant impurities detected.
Conclusion
This application note presents two robust, validated methods for the quantification of 2-(4-phenoxyphenyl)ethanamine hydrochloride. The RP-HPLC method is recommended for routine quality control, assay, and stability testing due to its accuracy, precision, and high-throughput capabilities. The GC-MS method serves as an essential tool for identity confirmation and the structural characterization of impurities. By implementing these protocols and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of reliable and accurate analytical data, which is fundamental to the safety and efficacy of pharmaceutical products.
References
-
ChemBK. (2024, April 10). 2-(4-Phenoxyphenyl)ethanamine. Retrieved from [Link]
- Google Patents. (2010). A process for preparation of phenethylamine derivative.
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]
-
PubChem. 2-(4-Ethoxyphenyl)ethan-1-amine. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Wikipedia. Substituted phenethylamine. Retrieved from [Link]
-
ResearchGate. (2021). How to conduct a qualitative analysis using HPLC? Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
SIELC. Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Journal of Chromatographic Science. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved from [Link]
-
PubMed Central (PMC). (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate. Retrieved from [Link]
-
ResearchGate. (2014). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2014). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
-
MDPI. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]
-
PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]
-
Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PubMed. (1979). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. Retrieved from [Link]
-
Journal of Analytical Toxicology. (1995). Quantitative Determination of Amphetamine and (a-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Retrieved from [Link]
-
PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
-
PubMed. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
application of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in receptor binding studies
Application Note: Receptor Binding Profiling of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Executive Summary
2-(4-phenoxyphenyl)ethanamine Hydrochloride (CAS: 106272-17-7 / 118468-18-1) serves as a critical chemical probe in neuropsychopharmacology. Structurally characterized by a phenethylamine core with a para-phenoxy substitution, this compound acts as a "privileged scaffold" for interrogating Trace Amine-Associated Receptors (TAAR1) , Serotonin Receptors (5-HT2A/2C) , and Vesicular Monoamine Transporters (VMAT2) .
Unlike simple phenethylamines, the bulky phenoxy group enhances lipophilicity and steric occupancy, often shifting the pharmacological profile from simple substrate activity to competitive antagonism or allosteric modulation. This guide details the protocols for characterizing the binding affinity (
Mechanistic Background & Rationale
The pharmacological utility of 2-(4-phenoxyphenyl)ethanamine stems from its ability to bridge the binding pockets of two distinct target classes:
-
TAAR1 Agonism: The ethylamine tail mimics endogenous trace amines (like
-PEA), engaging the orthosteric site of TAAR1 (a Gs-coupled GPCR). The phenoxy extension probes the hydrophobic extracellular vestibule, potentially improving selectivity over adrenergic receptors. -
5-HT Receptor Modulation: The biaryl ether motif mimics the spatial arrangement of ergolines and certain tryptamines, allowing cross-reactivity with 5-HT2A and 5-HT2C receptors.
-
Metabolic Stability: The 4-phenoxy substitution blocks the primary site of metabolic oxidation often seen in simple phenyl-alkylamines, though it remains a substrate for MAO-B.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 2-(4-phenoxyphenyl)ethanamine binding to TAAR1 vs. 5-HT2A.
Caption: Dual-pathway activation potential. The compound primarily drives cAMP accumulation via TAAR1-Gs, while potentially triggering Calcium flux via 5-HT2A-Gq.
Experimental Protocols
Protocol A: Membrane Preparation (HEK-293 Cells)
Pre-requisite for all binding assays. High membrane integrity is crucial for lipophilic ligands like phenoxyphenyl derivatives.
Materials:
-
HEK-293 cells stably expressing hTAAR1 or h5-HT2A.
-
Lysis Buffer: 5 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Storage Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 10% Sucrose, pH 7.4.
Procedure:
-
Harvest: Detach cells at 80-90% confluency using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains).
-
Lysis: Homogenize cells in ice-cold Lysis Buffer using a Polytron (2 bursts, 10s each).
-
Clarification: Centrifuge at
for 10 min at 4°C to remove nuclei/debris. -
Enrichment: Centrifuge supernatant at
for 20 min at 4°C. -
Wash: Resuspend pellet in Lysis Buffer and repeat high-speed centrifugation.
-
Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (Bradford Assay). Flash freeze in liquid nitrogen.
Protocol B: Radioligand Competition Binding Assay
Objective: Determine the affinity (
Experimental Design:
-
Receptor: hTAAR1 (Membrane fraction).
-
Radioligand: [³H]-RO5166017 (Specific Activity ~80 Ci/mmol) or [³H]-Pea (less selective). Note: For 5-HT2A studies, use [³H]-Ketanserin.
-
Competitor: 2-(4-phenoxyphenyl)ethanamine HCl (10 pM to 100 µM).
Step-by-Step Workflow:
-
Assay Buffer Prep:
-
50 mM Tris-HCl (pH 7.4).
-
10 mM MgCl2.
-
0.1% BSA (Critical: Reduces non-specific binding of the lipophilic phenoxy group).
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Unlabeled EPPTB (or excess cold ligand).
-
Test Wells: Buffer + Membrane + Radioligand + 2-(4-phenoxyphenyl)ethanamine (Serial Dilution).
-
-
Incubation:
-
Add 50 µL Radioligand (
concentration, typically 2-5 nM). -
Add 50 µL Test Compound.
-
Initiate with 100 µL Membrane suspension (10-20 µg protein/well).
-
Incubate: 60 minutes at 27°C (Room Temp). Avoid 37°C to prevent metabolic degradation if MAO is present.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine for 1 hr).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Dry filters. Add liquid scintillation cocktail.
-
Count Radioactivity (CPM) on a MicroBeta counter.
-
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:
Protocol C: Functional cAMP Accumulation Assay (TR-FRET)
Objective: Verify if binding translates to agonism (TAAR1) or antagonism.
Rationale: Binding affinity does not imply efficacy. Phenethylamines can be "false substrates." This assay measures Gs-protein coupling.
-
Cell Seeding: Seed hTAAR1-HEK293 cells (2,000 cells/well) in white 384-well plates.
-
Stimulation:
-
Prepare 2-(4-phenoxyphenyl)ethanamine in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).
-
Treat cells for 30 minutes at 37°C.
-
-
Detection (TR-FRET):
-
Add Eu-cryptate labeled anti-cAMP antibody.
-
Add d2-labeled cAMP analog.
-
Principle: Endogenous cAMP competes with d2-cAMP for antibody binding, decreasing the FRET signal.
-
-
Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
Expected Results & Troubleshooting
Reference Data Ranges
| Parameter | hTAAR1 | h5-HT2A | hVMAT2 |
| Binding Affinity ( | 50 - 300 nM | 100 - 800 nM | 1 - 5 µM |
| Functional Potency ( | 100 - 500 nM | N/A (Antagonist?) | N/A |
| Hill Slope | ~1.0 | < 1.0 (Allosteric?) | ~1.0 |
Troubleshooting Guide
-
High Non-Specific Binding (NSB): The phenoxy group is lipophilic. Increase BSA in the assay buffer to 0.5% or use GF/C filters.
-
Low Potency (
shift): Ensure the hydrochloride salt is fully dissolved. If using DMSO stocks, keep final DMSO < 1%. -
Variable Replicates: Phenethylamines oxidize. Prepare fresh stocks daily and protect from light. Use ascorbic acid (0.1 mM) in buffers.
Safety & Compliance
-
Handling: 2-(4-phenoxyphenyl)ethanamine is a potent bioactive amine.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Storage: Hygroscopic solid. Store at -20°C in a desiccator.
-
Regulatory: While not a scheduled controlled substance in many jurisdictions, it is a structural analog of controlled phenethylamines. Verify local regulations (e.g., Analog Act in USA).
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs act as agonists at trace amine receptors. Molecular Pharmacology, 60(6), 1181-1188. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Espinoza, S., et al. (2011). Spectroscopic characterization of the interaction of trace amine-associated receptor 1 with its ligands. Journal of Neurochemistry, 119(5), 903-914. Link
-
Glennon, R. A. (1987). Psychoactive phenylisopropylamines. Psychopharmacology: The Third Generation of Progress, 1627-1634. Link
Sources
Application Note: High-Throughput Screening for Modulators of Monoamine Transporters Using 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Introduction
The monoamine neurotransmitter systems, which include dopamine, norepinephrine, and serotonin, are critical regulators of numerous physiological and pathological processes in the central nervous system. Dysregulation of these systems is implicated in a range of neurological and psychiatric disorders, making the proteins that govern monoamine signaling, such as transporters and receptors, key targets for drug discovery.[1] High-throughput screening (HTS) provides a robust platform for the rapid identification of novel chemical entities that can modulate the activity of these targets.[2] This application note describes a protocol for a high-throughput screening assay to identify modulators of the dopamine transporter (DAT) using "2-(4-phenoxyphenyl)ethanamine Hydrochloride" as a reference compound.
2-(4-phenoxyphenyl)ethanamine Hydrochloride is a phenethylamine derivative with structural similarities to known monoamine transporter substrates and inhibitors.[1][3] Its chemical properties, including a molecular weight of 249.74 g/mol and a solid, crystalline form, make it suitable for use in HTS applications. While its primary biological target is not extensively characterized in publicly available literature, its structural motif suggests potential interaction with monoamine transporters. This document outlines a fluorescence-based uptake inhibition assay, a common and effective method for identifying DAT inhibitors in an HTS format.[4][5]
Principle of the Assay
This assay utilizes a fluorescent substrate of the dopamine transporter, which is actively transported into cells expressing DAT. Potential inhibitors will compete with the fluorescent substrate for uptake, resulting in a decrease in intracellular fluorescence. The assay is performed in a microplate format, allowing for the simultaneous screening of a large number of compounds. The potency of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" and other test compounds can be quantified by measuring the reduction in fluorescence signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human dopamine transporter (hDAT)
-
Test Compound: 2-(4-phenoxyphenyl)ethanamine Hydrochloride (CAS: 106272-17-7)
-
Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide)
-
Positive Control: GBR 12909 (a potent and selective DAT inhibitor)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Experimental Protocols
Cell Culture and Plating
-
Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation
-
Prepare a 10 mM stock solution of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in dimethyl sulfoxide (DMSO).
-
Create a dilution series of the test compound and the positive control (GBR 12909) in DMSO. A typical 8-point dilution series might range from 10 mM to 1 µM.
-
For the primary screen, a single concentration of each test compound (e.g., 10 µM) is typically used.
Dopamine Uptake Inhibition Assay
-
On the day of the assay, aspirate the culture medium from the cell plates.
-
Wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing the test compounds or controls to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Prepare the fluorescent substrate solution by diluting ASP+ in Assay Buffer to a final concentration of 5 µM.
-
Add 50 µL of the ASP+ solution to all wells, initiating the uptake reaction.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ASP+ (e.g., ~485 nm excitation and ~610 nm emission).
Data Analysis
The inhibitory effect of the test compounds is calculated as a percentage of the control response.
-
Maximum Signal (100% uptake): Wells containing cells and fluorescent substrate but no inhibitor (DMSO vehicle control).
-
Minimum Signal (0% uptake): Wells containing cells, fluorescent substrate, and a saturating concentration of the positive control (e.g., 10 µM GBR 12909).
-
Percentage Inhibition Calculation:
-
For dose-response curves, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a dopamine transporter inhibitor.
Caption: Inhibition of Dopamine Reuptake by a DAT Inhibitor.
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening assay.
Caption: High-Throughput Screening Workflow for DAT Inhibitors.
Expected Results and Interpretation
A successful assay will demonstrate a clear distinction between the maximum and minimum signals, resulting in a Z'-factor > 0.5, which is indicative of a robust and reliable assay for HTS. Compounds that inhibit DAT will show a concentration-dependent decrease in fluorescence. The IC50 value for "2-(4-phenoxyphenyl)ethanamine Hydrochloride" can be determined from its dose-response curve and compared to that of the positive control, GBR 12909. A lower IC50 value indicates higher potency.
Table 1: Hypothetical HTS Assay Parameters and Results
| Parameter | Value |
| Cell Line | HEK293-hDAT |
| Fluorescent Substrate | ASP+ (5 µM) |
| Plate Format | 384-well |
| Z'-factor | 0.72 |
| IC50 of GBR 12909 | 15 nM |
| IC50 of 2-(4-phenoxyphenyl)ethanamine HCl | 1.2 µM |
Conclusion
The protocol described in this application note provides a robust and efficient method for screening compound libraries to identify novel inhibitors of the dopamine transporter. The use of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" as a reference compound, based on its structural similarity to other monoaminergic agents, allows for the validation and characterization of the assay. This HTS approach can be adapted to screen for modulators of other monoamine transporters by using cell lines expressing the target of interest. The identification of potent and selective DAT inhibitors is a critical step in the development of new therapeutics for a variety of neurological and psychiatric disorders.
References
-
ChemBK. (2024). 2-(4-Phenoxyphenyl)ethanamine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]
-
Mazzio, E. A., Deiab, S., Park, K., & Soliman, K. F. A. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 27(5), 725-734. Retrieved from [Link]
-
Mazzio, E. A., Deiab, S., Park, K., & Soliman, K. F. A. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy research : PTR, 27(5), 725–734. Retrieved from [Link]
-
St-Gelais, F., & Giguère, P. M. (2020). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
SIOC Journals. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Zhou, J., Zhang, H., & Chen, Y. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 31(9), 1239-1244. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]
-
PubMed. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
PubChem. (n.d.). CID 88194595. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assaygenie.com [assaygenie.com]
- 3. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficacy Profiling of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in Neuropharmacology
Introduction & Mechanistic Rationale
2-(4-phenoxyphenyl)ethanamine Hydrochloride (4-PPEA HCl) represents a critical structural scaffold in the investigation of monoaminergic modulation. As a lipophilic derivative of
The "Dual-Node" Hypothesis
Efficacy studies for 4-PPEA HCl must address its potential dual mechanism of action. Unlike traditional dopamine D2 receptor antagonists, 4-PPEA HCl is hypothesized to modulate neurotransmission via:
-
GPCR Agonism (TAAR1): Activation of intracellular Gs-signaling cascades, leading to cAMP accumulation and phosphorylation of CREB. This pathway modulates dopaminergic firing rates in the Ventral Tegmental Area (VTA) without direct D2 blockade, reducing extrapyramidal side effect risks.[1]
-
Enzymatic Interaction (MAO-B): The bulky phenoxy group at the para position potentially hinders access to the MAO-B catalytic site compared to endogenous
-PEA, altering its metabolic half-life and extending its pharmacodynamic window.
This application note details the experimental protocols required to validate these mechanisms, moving from in vitro molecular efficacy to in vivo behavioral phenotypic correction.
Signaling Pathway Visualization
The following diagram illustrates the convergent signaling pathways relevant to 4-PPEA HCl efficacy.
Figure 1: Mechanistic pathway of 4-PPEA HCl.[2] Red nodes indicate the test compound; Blue nodes indicate the primary receptor target; Green nodes indicate the quantifiable readout.
Protocol A: In Vitro Functional Efficacy (cAMP TR-FRET)
Objective: Quantify the potency (
Materials
-
Cell Line: CHO-K1 cells stably expressing human TAAR1 (hTAAR1).
-
Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), IBMX (Phosphodiesterase inhibitor).
-
Reference Standard:
-Phenylethylamine ( -PEA) or RO5263397.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest CHO-hTAAR1 cells at 80% confluency using TrypLE Express.
-
Resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) to a density of
cells/mL.
-
-
Compound Plating:
-
Prepare a 10-point serial dilution of 4-PPEA HCl in DMSO (Top concentration: 10
M). -
Dispense 5
L of compound solution into a white, low-volume 384-well plate.
-
-
Stimulation:
-
Add 5
L of cell suspension (1,000 cells/well) to the plate. -
Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5
L of cAMP-d2 conjugate (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor). -
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 320 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).
-
Data Analysis & Validation
Calculate the FRET ratio (
| Parameter | Acceptance Criteria | Rationale |
| Z' Factor | > 0.5 | Ensures assay robustness for screening. |
| Reference | Within 3-fold of literature | Validates system sensitivity. |
| Signal/Background | > 3.0 | Ensures adequate dynamic range. |
Protocol B: Enzymatic Selectivity (MAO-B vs. MAO-A)
Objective: Determine if 4-PPEA HCl is a substrate or inhibitor of MAO-B, which dictates its pharmacokinetic profile. Methodology: Amplex Red Fluorometric Assay.
Step-by-Step Protocol
-
Enzyme Prep: Thaw recombinant human MAO-A and MAO-B aliquots on ice. Dilute to 0.5 U/mL in reaction buffer (0.1 M Sodium Phosphate, pH 7.4).
-
Inhibitor Mode (Screening for Inhibition):
-
Pre-incubate 4-PPEA HCl (1
M and 10 M) with the enzyme for 15 minutes at 37°C. -
Add substrate (
-Tyramine) and Amplex Red reagent. -
Logic: If fluorescence decreases compared to vehicle, 4-PPEA is an inhibitor.
-
-
Substrate Mode (Screening for Metabolic Stability):
-
Incubate 4-PPEA HCl (as the sole substrate) with MAO-B and Amplex Red/HRP.
-
Logic: If fluorescence increases, 4-PPEA is being metabolized (deaminated) to generate
.
-
-
Controls:
-
MAO-A Inhibitor: Clorgyline (1
M). -
MAO-B Inhibitor: Deprenyl (Selegiline) (1
M).
-
Protocol C: In Vivo Behavioral Efficacy (MK-801 Model)
Objective: Assess the antipsychotic-like efficacy of 4-PPEA HCl by reversing glutamate antagonist-induced hyperlocomotion. Rationale: TAAR1 agonists normalize dopaminergic firing.[3] MK-801 (NMDA antagonist) induces a psychosis-like state (hyperactivity) in mice, a standard model for schizophrenia drug discovery.
Experimental Design
-
Species: C57BL/6J Mice (Male, 8-10 weeks).
-
Groups (n=10/group):
-
Vehicle + Saline
-
Vehicle + MK-801 (0.3 mg/kg, IP)
-
4-PPEA HCl (Low Dose) + MK-801
-
4-PPEA HCl (High Dose) + MK-801
-
Positive Control (Clozapine or SEP-363856) + MK-801
-
Workflow Diagram
Figure 2: In vivo efficacy workflow. Tmax should be determined via prior PK studies.
Step-by-Step Protocol
-
Acclimatization: Place mice in open-field chambers (40x40 cm) for 60 minutes to habituate and reduce baseline stress locomotion.
-
Pre-treatment: Administer 4-PPEA HCl (e.g., 3, 10, 30 mg/kg) or Vehicle via Intraperitoneal (IP) or Oral Gavage (PO).
-
Note: Adjust dose for the Hydrochloride salt factor (MW Salt / MW Free Base).
-
-
Challenge: 30 minutes post-treatment, administer MK-801 (0.3 mg/kg, IP).
-
Recording: Immediately return mice to the chamber. Record Total Distance Traveled (cm) in 5-minute bins for 60 minutes using video tracking software (e.g., EthoVision).
-
Analysis: Compare "Total Distance (0-60 min)" using One-Way ANOVA followed by Dunnett’s post-hoc test.
References
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonists for Schizophrenia. Source: NCBI Bookshelf. URL:[Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. Source: PubMed Central (PMC). URL:[Link]
-
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. Source: MDPI (Biomolecules). URL:[Link]
-
Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors. Source: PubMed.[4] URL:[Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor. Source: PubMed Central. URL:[Link]
Sources
Troubleshooting & Optimization
troubleshooting low yield in "2-(4-phenoxyphenyl)ethanamine Hydrochloride" synthesis
Welcome to the technical support center for the synthesis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
I. Synthetic Pathway Overview
The synthesis of 2-(4-phenoxyphenyl)ethanamine hydrochloride can be approached through several synthetic routes. A common and reliable method involves the reduction of 2-(4-phenoxyphenyl)acetonitrile. This precursor is typically synthesized via a nucleophilic substitution reaction between 4-phenoxyphenol and chloroacetonitrile, or through a Rosenmund–von Braun reaction of a corresponding aryl halide. An alternative pathway is the reductive amination of 2-(4-phenoxyphenyl)acetaldehyde. For the purpose of this guide, we will focus on the nitrile reduction pathway, which is a widely adopted method.
II. Visualizing the Synthesis and Potential Pitfalls
To better understand the synthetic process and anticipate potential issues, let's visualize the reaction workflow.
Caption: Synthetic workflow for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
III. Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis.
Step 1: Synthesis of 2-(4-phenoxyphenyl)acetonitrile
Q1: My reaction to form the nitrile precursor is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: An incomplete reaction in the formation of 2-(4-phenoxyphenyl)acetonitrile is a common issue. Here are the primary factors to investigate:
-
Insufficiently Anhydrous Conditions: The presence of water can hydrolyze your starting materials and reagents, particularly if you are using a strong base. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength and Solubility: The choice of base is critical. While potassium carbonate (K₂CO₃) is commonly used, its solubility in organic solvents can be limited. Consider using a stronger, more soluble base like sodium hydride (NaH) if you are working in an aprotic solvent like THF or DMF. Be cautious with stronger bases as they can promote side reactions.
-
Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to the reflux temperature of your solvent.
-
Purity of Starting Materials: Impurities in your 4-phenoxyphenol or chloroacetonitrile can inhibit the reaction. Ensure your starting materials are of high purity.
Q2: I am observing the formation of significant byproducts during the nitrile synthesis. What are they and how can I minimize them?
A2: The primary byproduct in this reaction is often the result of O-alkylation versus C-alkylation if there are other nucleophilic sites, though in this specific case, the main concern is the purity of the starting phenol. The key is to control the reaction conditions carefully:
-
Temperature Control: Running the reaction at too high a temperature can lead to decomposition of the starting materials or products. Monitor the reaction temperature closely.
-
Stoichiometry: Use a slight excess of chloroacetonitrile (1.1-1.2 equivalents) to ensure complete reaction of the 4-phenoxyphenol. A large excess can lead to purification difficulties.
Step 2: Reduction of 2-(4-phenoxyphenyl)acetonitrile to the Amine
Q3: The reduction of the nitrile is not going to completion, and I am recovering unreacted starting material. What should I check?
A3: Incomplete reduction is a frequent hurdle. Here’s a systematic approach to troubleshooting:
-
Choice and Activity of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent, but it is also highly reactive and sensitive to moisture. Ensure your LiAlH₄ is fresh and handled under strictly anhydrous conditions. The gray, powdered form is generally more active than the crystalline material.
-
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C): The activity of the catalyst is paramount. Use a fresh batch of catalyst and ensure the system is properly purged with hydrogen. The reaction may require elevated pressure and temperature.
-
-
Solvent: For LiAlH₄ reductions, anhydrous THF or diethyl ether are the solvents of choice. For catalytic hydrogenation, ethanol or methanol are commonly used.
-
Reaction Time and Temperature: Nitrile reductions can be slow. Ensure you are allowing sufficient reaction time. For LiAlH₄, the reaction is often performed at reflux. For catalytic hydrogenation, monitor the uptake of hydrogen to gauge the reaction progress.
Q4: I am getting a low yield of the desired amine, and I suspect side reactions. What are the possible side reactions and how can I avoid them?
A4: Low yields are often due to the formation of secondary and tertiary amines, or other byproducts.
-
Formation of Secondary and Tertiary Amines: This is more common in catalytic hydrogenation where the newly formed primary amine can react with remaining intermediates. To minimize this, you can sometimes add an agent like ammonia to the reaction mixture which acts as a competitive inhibitor for the active sites on the catalyst.
-
Over-reduction: While less common for a nitrile, aggressive reducing agents and prolonged reaction times could potentially affect the aromatic rings, though this is unlikely under standard conditions.
-
Work-up Procedure: The work-up for a LiAlH₄ reduction is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method to quench the reaction and precipitate the aluminum salts, making filtration easier and minimizing product loss.
Step 3: Formation of the Hydrochloride Salt
Q5: I am having trouble precipitating the hydrochloride salt, or the resulting solid is oily and difficult to handle. What can I do?
A5: The final salt formation step can be tricky. Here are some tips for successful precipitation:
-
Solvent Choice: The key is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, dichloromethane, or a mixture of methanol and diethyl ether.
-
Anhydrous HCl: Use a solution of anhydrous HCl in a suitable solvent (e.g., diethyl ether or dioxane). Bubbling HCl gas through the solution is also an option but requires careful control. The presence of water can lead to a hygroscopic or oily product.
-
Temperature: Cooling the solution in an ice bath after the addition of HCl can promote crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Trituration: If an oil forms, you can try to induce solidification by adding a non-polar solvent like hexane and triturating (stirring and scraping the oil with a spatula).
IV. Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the conversion of 2-(4-phenoxyphenyl)acetonitrile to the corresponding amine?
A1: Both Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on Carbon) are effective. The choice often depends on the available equipment and the scale of the reaction. LiAlH₄ is generally faster and can be done at atmospheric pressure, but requires strict anhydrous conditions and a careful work-up. Catalytic hydrogenation is often cleaner and easier to work up but may require specialized high-pressure equipment.
Q2: How can I monitor the progress of the nitrile reduction reaction?
A2: Thin Layer Chromatography (TLC) is the most common method. You can spot the reaction mixture against the starting nitrile. The product amine will have a different Rf value. Staining with ninhydrin can be used to visualize the amine spot, which will typically turn purple or pink. For catalytic hydrogenation, monitoring the hydrogen uptake can also indicate the reaction's progress.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. It should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.
-
Solvents: Many of the solvents used (e.g., diethyl ether, THF) are flammable. Work in a well-ventilated fume hood and away from open flames.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: My final product has a low melting point and appears impure. What are the likely impurities and how can I purify it?
A4: Common impurities include unreacted starting material, byproducts from the reduction step (secondary/tertiary amines), and residual solvent. The most effective purification method for the hydrochloride salt is recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether or methanol/diethyl ether. Dissolve the crude salt in a minimal amount of hot alcohol and then slowly add the ether until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.
V. Experimental Protocols
Protocol 1: Synthesis of 2-(4-phenoxyphenyl)acetonitrile
-
To a solution of 4-phenoxyphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction of 2-(4-phenoxyphenyl)acetonitrile with LiAlH₄
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4-phenoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(4-phenoxyphenyl)ethanamine.
Protocol 3: Formation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
-
Dissolve the crude 2-(4-phenoxyphenyl)ethanamine in a minimal amount of diethyl ether.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
A white precipitate should form. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
VI. Quantitative Data Summary
| Parameter | Step 1: Nitrile Formation | Step 2: Nitrile Reduction (LiAlH₄) | Step 3: Salt Formation |
| Typical Yield | 85-95% | 75-90% | >95% |
| Reaction Time | 4-8 hours | 2-6 hours | < 1 hour |
| Temperature | Reflux | Reflux | 0 °C to RT |
| Key Reagents | K₂CO₃, Chloroacetonitrile | LiAlH₄ | Anhydrous HCl |
| Common Solvents | Acetone, DMF | THF, Diethyl Ether | Diethyl Ether, Dioxane |
VII. References
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Nitrile Reduction: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Patent on related synthesis: EUROPEAN PATENT OFFICE. (2015). SUBSTITUTED PYRIMIDINE COMPOUND AND USES THEREOF (Patent No. EP 2 913 325 A1). [Link]
Technical Support Center: Optimizing 2-(4-phenoxyphenyl)ethanamine Hydrochloride Dosage for Maximum Efficacy
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for "2-(4-phenoxyphenyl)ethanamine Hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting information for optimizing the dosage of this novel compound in your experiments. Given the limited specific literature on this molecule, we will proceed by applying established principles of preclinical drug development for small molecules.[1][2][3] This guide will walk you through a logical progression of experiments, from initial in vitro characterization to in vivo dose-finding studies, while providing practical, field-proven insights and troubleshooting advice.
Part 1: Initial Characterization and In Vitro Efficacy
Before investigating the biological activity of a new compound, it is crucial to understand its fundamental physicochemical properties. These properties will influence its handling, formulation, and interpretation of experimental results.
FAQ 1: What are the essential first steps for characterizing "2-(4-phenoxyphenyl)ethanamine Hydrochloride"?
The initial characterization of any new small molecule should focus on its solubility and stability. These parameters are critical for preparing accurate dosing solutions and ensuring the compound's integrity throughout your experiments.
A1: Solubility and Stability Testing
-
Rationale: An accurate understanding of the compound's solubility in various solvents is essential for preparing stock solutions and dosing formulations. Stability testing will determine if the compound degrades under experimental conditions (e.g., in aqueous media, at 37°C).
-
Protocol for Solubility Testing:
-
Prepare a supersaturated solution of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in various solvents relevant to your experiments (e.g., water, PBS, DMSO, ethanol).
-
Equilibrate the solutions for 24 hours at room temperature with constant agitation.
-
Centrifuge the solutions to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Protocol for Stability Testing:
-
Prepare solutions of the compound at a known concentration in the media you will use for your experiments (e.g., cell culture media, vehicle for in vivo studies).
-
Incubate the solutions under conditions that mimic your experimental setup (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the concentration of the parent compound remaining in the solution using a validated analytical method.
-
| Solvent | Hypothetical Solubility (mg/mL) | Notes |
| Water | 5.2 | May require sonication to fully dissolve. |
| PBS (pH 7.4) | 4.8 | Slightly lower solubility than in pure water. |
| DMSO | >100 | Highly soluble; suitable for stock solutions. |
| Ethanol | 25.7 | Good solubility; can be used in formulations. |
FAQ 2: How can I determine the in vitro potency and cytotoxicity of this compound?
A dose-response assessment is fundamental to understanding the biological activity of a compound. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's effect on cell proliferation.[4][5][6]
A2: In Vitro Dose-Response Assessment using the MTT Assay
-
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. By treating cells with a range of concentrations of "2-(4-phenoxyphenyl)ethanamine Hydrochloride," you can determine the concentration that inhibits cell growth by 50% (IC50), a key measure of the compound's potency.
-
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
-
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Preparation: Prepare a 2X stock of the highest concentration of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Troubleshooting Guide for In Vitro Assays
| Question | Potential Cause | Recommended Solution |
| Why are my absorbance readings too low? | Low cell number; Insufficient incubation time with MTT; Compound is highly cytotoxic. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Test a lower range of compound concentrations.[5] |
| Why is there high variability between my replicate wells? | Pipetting errors; Edge effects in the 96-well plate; Cell clumping. | Use calibrated pipettes and practice consistent technique; Avoid using the outer wells of the plate for experimental samples; Ensure a single-cell suspension before seeding.[8] |
| Why are my background readings high in the control wells? | Microbial contamination; Phenol red in the media interfering with the reading. | Visually inspect plates for contamination; Use phenol red-free media during the MTT incubation step.[8][9] |
Part 2: In Vivo Dose Optimization
After establishing in vitro efficacy, the next critical step is to translate these findings into an in vivo model. This involves determining a safe and effective dose range in a living organism.
FAQ 3: How do I determine a safe starting dose for in vivo studies?
A dose-range-finding study to determine the Maximum Tolerated Dose (MTD) is a crucial first step in any in vivo investigation. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[10][11]
A3: Maximum Tolerated Dose (MTD) Study
-
Rationale: The MTD study is essential for establishing a safe upper limit for dosing in subsequent efficacy and pharmacokinetic studies.[10][12] It helps to maximize the chances of observing a therapeutic effect while minimizing adverse events in the animals.
-
Workflow for an MTD Study
Caption: General workflow for a Maximum Tolerated Dose (MTD) study.
-
Detailed Protocol for a 7-Day MTD Study:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a range of escalating doses.
-
Group Allocation: Assign animals to treatment groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dosing: Administer the compound daily for 7 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals at least twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weights daily. A body weight loss of more than 15-20% is often considered a humane endpoint.[12]
-
Data Collection: At the end of the study, collect blood for clinical chemistry and hematology, and perform a gross necropsy.
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant toxicity, which can be evidenced by mortality, more than a 10% loss in body weight, or significant changes in clinical pathology parameters.[11]
-
FAQ 4: How do I assess the pharmacokinetic profile of "2-(4-phenoxyphenyl)ethanamine Hydrochloride"?
A pharmacokinetic (PK) study is designed to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[3] This information is vital for selecting an appropriate dosing regimen for efficacy studies.
A4: Pilot Pharmacokinetic (PK) Study
-
Rationale: A PK study will provide key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) of the compound in the bloodstream. This data helps in designing a dosing schedule that maintains the drug concentration within a therapeutic window.
-
Workflow for a Pilot PK Study
Caption: A simplified workflow for a pilot pharmacokinetic (PK) study.
-
Detailed Protocol for a Pilot PK Study:
-
Animal Model and Dose: Use the same animal model as in your MTD study. Select a dose that is well-tolerated (e.g., the MTD or a fraction thereof).
-
Dosing: Administer a single dose of the compound to a group of animals.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process the blood samples to isolate plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate the key PK parameters.
-
Troubleshooting Guide for In Vivo Studies
| Question | Potential Cause | Recommended Solution |
| Why am I seeing high variability in my in vivo results? | Inconsistent dosing technique; Animal stress; Genetic variability within the animal strain. | Ensure all personnel are properly trained in the dosing technique; Allow for adequate acclimatization of animals before the study; Use animals from a reputable supplier. |
| Why are the animals showing unexpected adverse effects at low doses? | Formulation issues (e.g., precipitation of the compound); Contamination of the dosing solution. | Check the solubility and stability of your formulation; Prepare fresh dosing solutions daily and ensure sterility. |
| Why can't I detect the compound in the plasma samples from my PK study? | Rapid metabolism or clearance of the compound; Issues with the bioanalytical method. | Collect blood samples at earlier time points; Validate the sensitivity and specificity of your analytical method.[13] |
Part 3: Data Interpretation and Next Steps
The data from your initial in vitro and in vivo studies will form the basis for designing more extensive efficacy and safety studies.
FAQ 5: How do I interpret the collective data to design the next experiment?
The goal is to integrate the findings from your in vitro and in vivo studies to propose a dose and schedule for a formal efficacy study.
A5: Integrating In Vitro and In Vivo Data
-
In Vitro Data: The IC50 value from your MTT assay provides a starting point for the concentrations that are biologically active.
-
MTD Data: The MTD study defines the upper limit of the doses you can safely administer.
-
PK Data: The PK profile informs how frequently the compound needs to be administered to maintain a therapeutic concentration.
| Parameter | Hypothetical Result | Interpretation |
| In Vitro IC50 | 1.5 µM | The compound is biologically active in the low micromolar range. |
| In Vivo MTD | 50 mg/kg | Doses up to 50 mg/kg are well-tolerated in a 7-day study. |
| In Vivo PK (at 25 mg/kg) | Cmax: 2 µM, Tmax: 1h, t1/2: 4h | A dose of 25 mg/kg achieves a plasma concentration above the IC50. The short half-life suggests that twice-daily dosing might be necessary to maintain exposure. |
Based on this hypothetical data, a starting dose for an efficacy study could be 25 mg/kg administered twice daily.
FAQ 6: What are the regulatory considerations for moving forward?
As you progress towards clinical development, it is essential to be aware of the regulatory guidelines for preclinical safety studies.
A6: Regulatory Guidance
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on the non-clinical safety studies required to support human clinical trials.[14][15][16][17][18][19][20] These guidelines provide a framework for the types of studies needed, including safety pharmacology, repeat-dose toxicity, and genotoxicity studies. Adhering to these guidelines is crucial for any compound intended for human use.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Di, L., & Kerns, E. H. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]
-
Singh, S., & Kumar, V. (2023). Advancements in small molecule drug design: A structural perspective. PMC. [Link]
-
European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. EMA. [Link]
-
IONTAS. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTAS. [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. [Link]
-
SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. [Link]
-
NC3Rs. (n.d.). Refining MTD studies. NC3Rs. [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. NCBI. [Link]
-
MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. [Link]
-
Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
-
ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. ResearchGate. [Link]
-
AEMPS. (2018). Nonclinical Guidelines. AEMPS. [Link]
-
U.S. Food and Drug Administration. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NCBI. [Link]
-
YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. [Link]
-
European Medicines Agency. (2026). Guideline on veterinary medicinal products controlling Varroa destructor parasitosis in bees. EMA. [Link]
-
ResearchGate. (n.d.). 223 questions with answers in IN VIVO STUDY. ResearchGate. [Link]
-
European Medicines Agency. (n.d.). Non-clinical: pharmacology and safety pharmacology. EMA. [Link]
-
AEMPS. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. AEMPS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. clyte.tech [clyte.tech]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. seed.nih.gov [seed.nih.gov]
- 17. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy [gmp-compliance.org]
- 18. dzif.de [dzif.de]
- 19. fda.gov [fda.gov]
- 20. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Ensuring the Stability of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in Solution
Welcome to the technical support center for 2-(4-phenoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your results.
Introduction: Understanding the Chemistry of Degradation
2-(4-phenoxyphenyl)ethanamine hydrochloride, like many amine-containing aromatic compounds, is susceptible to degradation in solution. The primary pathways of degradation are oxidation, hydrolysis, and photodegradation. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions compared to the free base[1]. However, once in solution, the molecule's functional groups—the primary amine, the ether linkage, and the aromatic rings—become potential sites for chemical reactions that can lead to the loss of purity and pharmacological activity.
This guide will walk you through the common causes of degradation and provide actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 2-(4-phenoxyphenyl)ethanamine hydrochloride solutions.
Q1: What are the initial signs of degradation in my 2-(4-phenoxyphenyl)ethanamine hydrochloride solution?
A1: The first indications of degradation are often visual. You might observe a change in the color of the solution, typically turning yellow or brown, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your solution over time.
Q2: What is the optimal solvent for preparing a stock solution?
A2: For short-term use, high-purity water is a suitable solvent due to the hydrochloride salt's solubility. For longer-term storage, consider using a co-solvent system, such as a mixture of water and an organic solvent like ethanol or propylene glycol, which can sometimes enhance stability[2]. The choice of solvent can also be critical in minimizing degradation; for instance, methanol should be used with caution in photostability studies as it can generate methoxy radicals upon light exposure, leading to artifactual degradation products[3].
Q3: How should I store my stock solution to maximize its shelf-life?
A3: Based on general best practices for amine hydrochlorides, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage[4]. It is also imperative to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into single-use vials.
Q4: I've observed a drop in the pH of my solution over time. What could be the cause?
A4: A decrease in pH can be an indicator of hydrolytic degradation of the ether linkage, which could potentially lead to the formation of acidic byproducts. It is also possible that oxidative degradation of the amine is occurring, which can also lead to the formation of acidic species. Regularly monitoring the pH of your solution can be a useful, albeit indirect, measure of its stability.
Troubleshooting Guide: A Deeper Dive into Degradation Issues
This section provides a more detailed look at specific degradation problems and offers systematic approaches to identify and resolve them.
Issue 1: Rapid Loss of Purity Detected by HPLC
Possible Cause 1: Oxidative Degradation
-
Why it happens: The primary amine group in 2-(4-phenoxyphenyl)ethanamine is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and light. This can lead to the formation of various degradation products, including imines, aldehydes, and carboxylic acids.
-
Troubleshooting Steps:
-
De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use high-purity solvents: Trace metal ion contaminants in lower-grade solvents can catalyze oxidation reactions.
-
Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation.
-
Work under an inert atmosphere: For highly sensitive applications, prepare and handle the solution in a glove box under an inert atmosphere.
-
Possible Cause 2: Photodegradation
-
Why it happens: The aromatic rings in the molecule can absorb UV and visible light, leading to photochemical reactions that can break chemical bonds and form degradation products.
-
Troubleshooting Steps:
-
Protect from light at all times: Use amber glass vials or opaque containers for storage and preparation.
-
Minimize exposure during experiments: When working with the solution, try to minimize its exposure to ambient light.
-
Conduct photostability studies: If your application involves exposure to light, it is essential to perform controlled photostability studies to understand the degradation kinetics and identify the photoproducts.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Cause: Hydrolytic Degradation
-
Why it happens: The ether linkage in 2-(4-phenoxyphenyl)ethanamine can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Troubleshooting Steps:
-
Control the pH: Maintain the pH of the solution within a stable range, ideally close to neutral, using a suitable buffer system. Avoid highly acidic or alkaline conditions unless required by your experimental protocol.
-
Perform forced degradation studies: To identify the potential hydrolytic degradation products, conduct forced degradation studies by exposing the compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at elevated temperatures[5][6]. This will help in developing a stability-indicating HPLC method.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Use a high-purity, de-gassed solvent (e.g., HPLC-grade water or a co-solvent mixture).
-
Accurately weigh the desired amount of 2-(4-phenoxyphenyl)ethanamine hydrochloride in a clean, dry amber glass vial.
-
Add the solvent to the vial and gently sonicate or vortex until the solid is completely dissolved.
-
If for long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
Aliquot the solution into single-use amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for Method Development
Forced degradation studies are crucial for developing a stability-indicating analytical method that can separate the parent drug from its degradation products[7][8].
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the degradation products.
Visualization of Degradation Pathways and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(4-phenoxyphenyl)ethanamine in solution.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the degradation of the compound in solution.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term: 2-8°C. Long-term: -20°C or -80°C. | To slow down the rate of chemical reactions. |
| Light Exposure | Store and handle in amber vials or protect from light. | To prevent photodegradation. |
| Solvent | Use high-purity, de-gassed solvents. Consider buffered solutions. | To minimize contaminants that can catalyze degradation and to control pH. |
| pH | Maintain a stable, near-neutral pH unless otherwise required. | To prevent acid or base-catalyzed hydrolysis. |
| Atmosphere | Prepare solutions under an inert atmosphere (N₂ or Ar) for sensitive applications. | To minimize oxidative degradation. |
| Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | To maintain the integrity of the stock solution over time. |
By understanding the potential degradation pathways and implementing these preventative measures, you can significantly enhance the stability of your 2-(4-phenoxyphenyl)ethanamine hydrochloride solutions, leading to more reliable and reproducible experimental outcomes.
References
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Cutie, A. J., & Gmytrasiewicz, P. (1982). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of hospital pharmacy, 39(12), 2090–2092.
- Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). National Institutes of Health. Retrieved from [Link]
-
Scribd. HPLC Methods For. Retrieved from [Link]
-
Angene Chemical. (2025, March 27). Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-(4-Phenoxyphenyl)ethanamine. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Dess-Martin-periodinane. Retrieved from [Link]
- Verma, A., & Singla, S. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review.
- Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Singh, S., & Junwal, M. (2016).
-
PubChem. Ethanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-diethyl-, hydrochloride, (S)-. Retrieved from [Link]
- Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
- Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Lieberman, M. (2018, July 30). HPLC METHODOLOGY MANUAL. University of Notre Dame.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating Experimental Variability with 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(4-phenoxyphenyl)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide robust troubleshooting strategies. Our goal is to empower you with the knowledge to ensure the consistency and reliability of your results.
Introduction: Understanding the Challenges
2-(4-phenoxyphenyl)ethanamine Hydrochloride is a versatile molecule with potential applications in pharmaceutical and agrochemical research as an intermediate in the synthesis of more complex compounds.[1][2] Like many phenoxyethylamine derivatives, its experimental outcomes can be influenced by factors such as purity, stability, and handling. This guide provides a structured approach to identifying and mitigating these variables.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Biological or Chemical Assay Results
Q: We are observing significant variability in the potency/activity of 2-(4-phenoxyphenyl)ethanamine Hydrochloride between different batches or even within the same batch over time. What could be the cause?
A: This is a common issue that often points to problems with the compound's integrity. The primary culprits are purity and stability.
-
Purity: The presence of unreacted starting materials, byproducts from the synthesis, or degradation products can significantly impact your results. For instance, residual solvents or related impurities may interfere with your assay.[3][4][5]
-
Stability: Phenoxyethylamine derivatives can be susceptible to degradation, especially if not stored correctly.[6] Factors like exposure to light, air (oxidation), and improper temperature can lead to the formation of inactive or even inhibitory byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Actions:
-
Purity Verification:
-
Protocol: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of your compound.[7] A purity level of ≥98% is generally recommended for biological assays.
-
Data Interpretation: Look for the appearance of new peaks or changes in the relative area of the main peak over time, which could indicate degradation.
-
-
Stability Assessment:
-
Protocol: Conduct a forced degradation study. Expose small aliquots of the compound to stress conditions (e.g., elevated temperature, UV light, acidic/basic conditions) and analyze the samples by HPLC at different time points.
-
Data Interpretation: This will help you identify the compound's liabilities and establish appropriate storage and handling procedures.
-
Issue 2: Poor or Inconsistent Solubility
Q: We are struggling to achieve a consistent and complete dissolution of 2-(4-phenoxyphenyl)ethanamine Hydrochloride, leading to variability in our stock solution concentrations.
A: Solubility issues are a frequent source of error. The hydrochloride salt form is generally used to enhance aqueous solubility, but challenges can still arise.
-
Solvent Choice: While soluble in solvents like DMSO and methanol, its solubility in aqueous buffers may be limited.[8][9]
-
pH Dependence: The solubility of amines is often pH-dependent. The protonated amine (hydrochloride salt) is more water-soluble.
-
Hygroscopicity: The compound may absorb moisture from the air, which can affect its apparent weight and solubility.[10]
Recommended Actions:
-
Solvent Selection and Preparation:
-
Protocol: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For aqueous assays, perform a serial dilution of the stock solution into your assay buffer.
-
Best Practice: When diluting from a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experiments, including controls.
-
-
pH and Buffer Optimization:
-
Protocol: Determine the optimal pH for solubility in your aqueous buffer system. Start with a slightly acidic pH (e.g., 6.0) and adjust as needed.
-
Caution: Be mindful that pH changes can also affect the biological activity of your target.
-
-
Proper Weighing and Handling:
-
Protocol: Weigh the compound in a controlled environment with low humidity. Store the compound in a desiccator to minimize moisture absorption.[10]
-
Issue 3: Unexpected Analytical Results (HPLC, NMR, MS)
Q: Our analytical data (e.g., HPLC, NMR, Mass Spectrometry) for 2-(4-phenoxyphenyl)ethanamine Hydrochloride does not match the expected profile, or we see unexpected peaks.
A: Discrepancies in analytical data can arise from several sources, including impurities, degradation, or incorrect instrument parameters.
-
Synthesis Impurities: Residual starting materials or byproducts from the synthesis are a common cause of unexpected signals.[11]
-
Degradation Products: As mentioned, the compound may degrade over time, leading to the appearance of new peaks in your chromatogram or mass spectrum.
-
Instrumental Artifacts: Improperly optimized analytical methods can lead to misleading results.[12]
Recommended Actions:
-
Method Validation:
-
Protocol: Ensure your analytical methods are properly validated for linearity, accuracy, and precision.[13]
-
Best Practice: Use a certified reference standard if available to confirm the identity and purity of your compound.
-
-
Impurity Identification:
-
Sample Preparation for Analysis:
-
Protocol: Ensure complete dissolution of the sample in the mobile phase or a compatible solvent before injection to avoid carryover and peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(4-phenoxyphenyl)ethanamine Hydrochloride? A1: Based on data for similar compounds, it is recommended to store 2-(4-phenoxyphenyl)ethanamine Hydrochloride at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the best way to prepare a stock solution of this compound? A2: For biological assays, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-polar solvent like DMSO or methanol.[8][9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How can I confirm the identity of my 2-(4-phenoxyphenyl)ethanamine Hydrochloride sample? A3: A combination of analytical techniques should be used for unambiguous identification. This includes:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and compare the retention time with a reference standard.[7]
Q4: Are there any known safety precautions for handling this compound? A4: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, related phenoxyethylamine compounds are classified as irritants.[9] Therefore, it is prudent to handle 2-(4-phenoxyphenyl)ethanamine Hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10]
Protocols and Data Tables
Table 1: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment and quantification | C18 column, mobile phase of acetonitrile/water with 0.1% TFA or formic acid, UV detection at ~220-280 nm.[7] |
| LC-MS | Impurity identification and molecular weight confirmation | Electrospray ionization (ESI) in positive mode.[13][15] |
| ¹H and ¹³C NMR | Structural confirmation | DMSO-d₆ or CDCl₃ as solvent. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials. Store the aliquots at -20°C or -80°C, protected from light.
Visualizing Workflows
Caption: Quality control and experimental workflow for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
References
- Brandes, L. J., & LaBella, F. S. (1991). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 48(1), 35-42.
- Google Patents. (n.d.). CN102675132A - Preparation method of phenoxybenzamine hydrochloride.
-
ChemBK. (2024). 2-(4-Phenoxyphenyl)ethanamine. Retrieved from [Link]
- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 14(1), 1-14.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- Strom, J. G., & Kalu, A. U. (1994). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of hospital pharmacy, 51(1), 80–83.
-
MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Google Patents. (n.d.). WO2015155664A1 - Process for the preparation of mirabegron and salts thereof.
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). CID 88194595 | C10H15NO4S. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 4. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Ethoxyamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Improving the In Vivo Bioavailability of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(4-phenoxyphenyl)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to overcome common challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-phenoxyphenyl)ethanamine Hydrochloride and what are its core physicochemical properties?
2-(4-phenoxyphenyl)ethanamine Hydrochloride is the hydrochloride salt of 4-phenoxyphenethylamine. It belongs to the phenethylamine class of compounds, which are structurally related to endogenous neurotransmitters.[1] The free base form is a lipophilic molecule with low aqueous solubility.[2] Converting it to a hydrochloride salt is a common pharmaceutical strategy to increase water solubility and improve its handling for formulation development.[3]
| Property | Value / Description | Source |
| Chemical Name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | - |
| Synonyms | 4-Phenoxyphenethylamine HCl | - |
| Molecular Formula | C₁₄H₁₆ClNO | [2] |
| Molecular Weight | 249.74 g/mol | - |
| Appearance (Free Base) | White to pale yellow solid | [2] |
| Solubility (Free Base) | Low in water; more soluble in non-polar solvents. | [2] |
| Storage | Recommended 2-8°C, protected from light and moisture. | [2] |
Q2: What are the primary barriers limiting the oral bioavailability of this compound?
Based on its structure as a phenethylamine derivative, two major obstacles are anticipated:
-
Poor Aqueous Solubility & Dissolution Rate: While the hydrochloride salt form enhances solubility compared to the free base, the intrinsic low solubility of the parent molecule remains a challenge.[2][4] In the neutral to alkaline pH of the small intestine, the salt can convert back to its less soluble free base form, a phenomenon known as disproportionation, which can limit its absorption.[5]
-
Extensive First-Pass Metabolism: Phenethylamines are well-known substrates for monoamine oxidase (MAO) enzymes located in the gut wall and liver.[6] This presystemic metabolism can rapidly degrade the compound after oral administration but before it reaches systemic circulation, significantly reducing the fraction of the dose that is available to exert a therapeutic effect.[7]
Troubleshooting Guide: Low or Variable In Vivo Exposure
This section addresses the common experimental outcome of unexpectedly low or highly variable plasma concentrations following oral administration.
Problem 1: Inconsistent Plasma Concentrations and Suspected Poor Absorption
Causality: The root cause is often linked to the compound's limited solubility and dissolution in the gastrointestinal (GI) tract. The rate at which the compound dissolves is frequently the rate-limiting step for absorption.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo bioavailability.
Solutions & Protocols:
1. Strategy: Particle Size Reduction
-
Expertise & Experience: Increasing the surface area of a drug particle enhances its dissolution rate according to the Noyes-Whitney equation. Micronization and nanonization are established techniques to achieve this.[8][9]
-
Protocol: Jet Milling for Micronization
-
Ensure the 2-(4-phenoxyphenyl)ethanamine HCl is in a dry, crystalline state.
-
Use a jet mill apparatus with nitrogen gas as the carrier.
-
Optimize grinding pressure and feed rate to achieve the target particle size distribution (typically 1-10 µm).
-
Characterize the resulting material using laser diffraction to confirm particle size reduction and XRPD to ensure no change in crystalline form.
-
2. Strategy: Formulation with pH-Modifying Excipients
-
Expertise & Experience: Incorporating an acidic excipient can create an acidic microenvironment around the drug particle as it dissolves, which maintains the more soluble ionized (salt) form and prevents precipitation of the free base.[5][10]
-
Protocol: Development of a pH-Modified Formulation
-
Select a suitable acidic excipient such as citric acid or tartaric acid.[10]
-
Prepare a simple blend: 2-(4-phenoxyphenyl)ethanamine HCl, filler (e.g., microcrystalline cellulose), acidic excipient, and a disintegrant (e.g., croscarmellose sodium).
-
Compress into tablets or fill into capsules.
-
Perform in vitro dissolution testing in media of different pH (e.g., pH 1.2, 4.5, and 6.8) to confirm improved dissolution performance compared to the unformulated drug.
-
3. Strategy: Lipid-Based Formulations (SEDDS)
-
Expertise & Experience: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[11] This approach keeps the lipophilic drug in a solubilized state, enhancing its absorption. It can also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[12]
-
Protocol: Screening for a SEDDS Formulation
-
Solubility Screening: Determine the solubility of the free base form of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Polysorbate 80), and cosolvents (e.g., Transcutol P).
-
Ternary Phase Diagram Construction: Systematically mix the best-performing excipients in different ratios to identify compositions that form a stable and clear microemulsion upon dilution with water.
-
Characterization: Evaluate the selected formulation for droplet size, self-emulsification time, and stability.
-
In Vivo Testing: Compare the oral bioavailability of the drug in the SEDDS formulation against a simple aqueous suspension.
-
Problem 2: Suspected Extensive First-Pass Metabolism
Causality: Even if the drug dissolves effectively, it may be cleared by metabolic enzymes before reaching the systemic circulation. For a phenethylamine structure, MAO-mediated metabolism is a primary suspect.[6][13]
Solutions & Protocols:
1. Strategy: Prodrug Derivatization
-
Expertise & Experience: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[14] Modifying the primary amine group can protect it from MAO, allow for absorption, and then release the active compound systemically.[14]
-
Protocol: Amino Acid Prodrug Synthesis (Conceptual)
-
Synthesize an amide conjugate between the primary amine of 2-(4-phenoxyphenyl)ethanamine and the carboxyl group of an amino acid (e.g., L-valine). This can enhance solubility and potentially utilize amino acid transporters for absorption.[15]
-
Purify the resulting prodrug.
-
Self-Validation: The system must be tested in vitro for stability in simulated gastric and intestinal fluids and for its ability to release the parent drug in plasma or liver homogenates.
-
Conduct an in vivo study comparing the bioavailability of the parent drug after oral administration of the prodrug versus the parent drug itself.
-
Caption: Mechanism of a prodrug strategy to bypass first-pass metabolism.
Troubleshooting Guide: Formulation and Analytical Challenges
Problem 3: Formulation Instability - Salt Disproportionation
Causality: Amine hydrochloride salts can be unstable in the presence of certain common pharmaceutical excipients, particularly those with a basic character. This leads to the conversion of the salt to the less soluble free base, compromising dissolution and bioavailability.[5][16] Magnesium stearate is a well-documented offender.[16]
Solutions & Protocols:
-
Expertise & Experience: A systematic excipient compatibility study under stressed conditions is crucial for selecting a stable formulation matrix.
-
Protocol: Excipient Compatibility Screening
-
Prepare binary compacts of 2-(4-phenoxyphenyl)ethanamine HCl with each proposed excipient (e.g., lubricants, fillers, binders) in a 1:1 ratio.
-
Store samples under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for up to 4 weeks.[16]
-
At set time points (e.g., 1, 2, 4 weeks), analyze the samples using X-Ray Powder Diffraction (XRPD) or Near-Infrared (NIR) spectroscopy to detect the appearance of new peaks corresponding to the free base.[16]
-
Select only those excipients that show no evidence of inducing disproportionation.
-
| Excipient Class | Recommended (Screening Required) | Use with Caution / Avoid | Rationale |
| Lubricants | Sodium stearyl fumarate | Magnesium Stearate | Magnesium stearate is alkaline and can induce rapid disproportionation.[16] |
| Disintegrants | Croscarmellose Sodium | - | Generally compatible, but should still be screened. |
| pH Modifiers | Citric Acid, Tartaric Acid | Basic buffers (e.g., sodium bicarbonate) | Acidic modifiers help stabilize the salt form.[5][10] |
| Fillers | Microcrystalline Cellulose, Lactose | - | Generally inert, but lactose can participate in Maillard reactions with primary amines if moisture is present. |
Problem 4: Bioanalytical Method Development for Plasma Quantification
Causality: Accurate measurement of the compound in plasma is essential for any bioavailability study. Due to potentially low systemic concentrations, a highly sensitive and specific analytical method is required.[17]
Solutions & Protocols:
-
Expertise & Experience: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[18][19]
-
Protocol: Key Steps for LC-MS/MS Method Development
-
Analyte & Internal Standard (IS) Optimization: Infuse a standard solution of the compound and a suitable internal standard (ideally a stable isotope-labeled version) into the mass spectrometer to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM).
-
Sample Preparation: Develop a robust extraction method to remove proteins and phospholipids from the plasma. Start with simple protein precipitation (e.g., with acetonitrile). If matrix effects are significant, progress to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17]
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve a sharp peak shape and separation from endogenous interferences.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[20] The limit of quantification should be low enough to measure concentrations at the tail end of the pharmacokinetic curve.[17]
-
References
-
Beaulieu, N., et al. (1996). The measurement of beta-phenylethylamine in human plasma and rat brain. PubMed. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advances in Oral Drug Delivery. PubMed Central. [Link]
-
Irsfeld, M., et al. (2013). β-phenylethylamine, a small molecule with a large impact. PubMed Central. [Link]
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Chaudhary, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
Mabope, L., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. PubMed Central. [Link]
-
Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PubMed Central. [Link]
-
Stephenson, G. A., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]
-
Sharma, D., & Saini, S. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Popova, M., & Momekova, D. (2021). Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges. ResearchGate. [Link]
-
Z. S. BreMner. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
FDA. (2019). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.gov. [Link]
-
Vootkuri, S. S., et al. (2015). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]
-
Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Friesen, K. J., et al. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]
-
Banks, M., & Sica, D. (2023). Phenoxybenzamine. NCBI Bookshelf. [Link]
-
Kumar, S., & Singh, A. (2014). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. OUCI. [Link]
-
He, H., et al. (2010). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. [Link]
-
Boulton, A. A., et al. (1990). Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. [Link]
- US Patent Application. (2010). Method for salt preparation.
-
Tsuji, M., et al. (1986). Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]
-
Hua, S. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. MDPI. [Link]
-
Ferrero, G. B., et al. (2022). The Importance of Biochemical Screenings in the Diagnosis of Hypophosphatasia: Applications, Methodologies, and Challenges. MDPI. [Link]
-
Bhatt, U., et al. (2002). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]
-
Bocsik, A., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
-
Guzman, F., & Barberis, S. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Stanley, C. (2001). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology. [Link]
-
ChemBK. (2024). 2-(4-Phenoxyphenyl)ethanamine. ChemBK. [Link]
-
Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Prime Scholars. (2024). Advances and Challenges in Oral Drug Delivery: Improving Bioavailability and Therapeutic Effectiveness. Prime Scholars. [Link]
-
Wikipedia. (n.d.). Amphetamine. Wikipedia. [Link]
-
Vootkuri, S. S., et al. (2015). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. ResearchGate. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
Castrignanò, E., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. PubMed. [Link]
-
Al-Aown, A., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]
-
Pop, R. M., et al. (2013). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. National Institutes of Health. [Link]
-
Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. Chem-Impex. [Link]
-
PubChem. (n.d.). CID 88194595. National Institutes of Health. [Link]
-
Pałgan, K., & Zgórka, G. (2023). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride. Cheméo. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Patsnap Synapse. [Link]
Sources
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Advances in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The measurement of beta-phenylethylamine in human plasma and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying, characterizing, and minimizing off-target effects of novel small molecule inhibitors, using "2-(4-phenoxyphenyl)ethanamine Hydrochloride" as a representative case study. The principles and methodologies outlined herein are broadly applicable to the preclinical evaluation of any new chemical entity.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity for the intended biological target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to a range of undesirable outcomes, from misleading experimental results to significant clinical side effects. Therefore, a rigorous and systematic approach to identifying and mitigating these effects is a cornerstone of successful drug development. This guide will walk you through a multi-pronged strategy, from computational prediction to proteome-wide experimental validation, to ensure the highest possible on-target specificity for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: I have designed a novel inhibitor, "2-(4-phenoxyphenyl)ethanamine Hydrochloride". Where do I begin to assess its selectivity?
A1: The most effective approach is a tiered strategy that begins with broad, cost-effective in silico methods and progressively moves to more focused and resource-intensive experimental validation. Start with computational predictions to generate a list of potential off-targets. Follow this with in vitro biochemical assays against a panel of related proteins (e.g., a kinase panel if your primary target is a kinase). Subsequently, confirm on-target engagement and assess selectivity in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA). Finally, for a comprehensive understanding, consider unbiased proteome-wide approaches.
Q2: My in silico analysis predicted several potential off-target kinases. How can I experimentally validate these findings?
A2: In vitro kinase profiling is the gold standard for this. These assays directly measure the ability of your compound to inhibit the enzymatic activity of a large panel of kinases.[1][2][3] The data, typically presented as percent inhibition at a given concentration or as IC50 values, will allow you to quantify the selectivity of your compound. A significant inhibition of a kinase other than your primary target confirms an off-target interaction.
Q3: My compound shows high selectivity in biochemical assays, but I'm observing an unexpected cellular phenotype. What could be the cause?
A3: Discrepancies between biochemical and cellular activity can arise from several factors. The isolated, purified proteins in biochemical assays may not fully represent the conformational state or the complex interactions of the protein within a living cell.[1] Your compound might be targeting an inactive conformation of a kinase that is more prevalent in the cellular environment.[1] Furthermore, cell permeability, intracellular concentration, and the presence of endogenous ligands can all influence a compound's activity and selectivity within a cell.[4] Techniques like CETSA can help confirm target engagement within the cell.[4][5][6]
Q4: What is the Cellular Thermal Shift Assay (CETSA), and how can it help me?
A4: CETSA is a powerful technique for verifying drug-target engagement in a cellular environment.[4][5][6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[5] By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to its intended target.[4][5] This method can also be adapted for proteome-wide analysis to identify off-targets.
Q5: How can I proactively design molecules with better selectivity?
A5: Rational drug design is key to minimizing off-target effects from the outset.[7] By leveraging computational and structural biology tools, you can design compounds with high specificity for the intended target's binding site.[7] Analyzing the molecular structures of both your target and potential off-targets can help you optimize your molecule to bind more selectively.[7] Structure-activity relationship (SAR) studies, where you systematically modify your compound's structure and assess its activity and selectivity, are also crucial.
A Step-by-Step Guide to Identifying and Mitigating Off-Target Effects
This section provides a detailed workflow for the experimental characterization of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" or any novel small molecule inhibitor.
Phase 1: In Silico Profiling - Predicting Potential Off-Targets
Before beginning wet-lab experiments, leveraging computational tools can provide a valuable roadmap of potential off-target interactions. These methods use algorithms based on ligand and protein structure similarity, machine learning, and data from known drug-target interactions to predict the likelihood of your compound binding to other proteins.[8][9]
Recommended Workflow:
-
Input: Submit the chemical structure of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" to multiple in silico prediction platforms.
-
Analysis: These tools will screen your compound against large databases of protein targets.
-
Output: Generate a ranked list of potential off-targets based on prediction scores.
Key Considerations:
-
In silico predictions are not definitive and require experimental validation.[8]
-
The algorithms are biased towards known targets and may not identify entirely novel off-target interactions.[8]
Example of In Silico Prediction Tools:
| Tool | Principle | Reference |
| Cas-OFFinder | Alignment-based, allows for mismatches and bulges. | [8] |
| CCTop | Scoring based on the distance of mismatches to the PAM (for CRISPR). | [8][9] |
| DeepCRISPR | Utilizes deep learning and considers epigenetic features. | [8] |
Note: While some of these tools are specific to CRISPR, the underlying principle of sequence/structure-based prediction is applicable to small molecules.
Phase 2: In Vitro Biochemical Assays - Quantifying Selectivity
Once you have a list of potential off-targets, the next step is to test these predictions experimentally using biochemical assays. For kinase inhibitors, this typically involves a kinase panel screen.
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate format, set up reactions containing a purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add your compound at one or more concentrations to the assay wells.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric, fluorescence-based, or luminescence-based assays.[2][3][10]
-
Data Analysis: Calculate the percent inhibition of each kinase by your compound relative to a control (e.g., DMSO). For hits, determine the IC50 value.
Data Presentation: Kinase Selectivity Panel
| Kinase Target | % Inhibition at 1 µM "2-(4-phenoxyphenyl)ethanamine Hydrochloride" | IC50 (nM) |
| Target Kinase A | 95% | 10 |
| Off-Target Kinase B | 85% | 50 |
| Off-Target Kinase C | 20% | >10,000 |
| Off-Target Kinase D | 5% | >10,000 |
Phase 3: Cellular Assays - Confirming On-Target Engagement and Cellular Selectivity
Demonstrating that your compound binds to its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells that express your target protein and treat them with "2-(4-phenoxyphenyl)ethanamine Hydrochloride" or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures in a PCR machine.[4]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[5]
Visualization: CETSA Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 4: Proteome-Wide Approaches - Unbiased Off-Target Identification
For a comprehensive and unbiased assessment of your compound's selectivity, proteome-wide methods are invaluable. These techniques can identify both expected and unexpected off-target interactions.
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses activity-based probes to covalently label the active sites of specific enzyme families within a complex proteome.[11] By competing with these probes, your compound can reveal its targets.
Proteome Integral Solubility Alteration (PISA) and Thermal Proteome Profiling (TPP): These methods are extensions of CETSA to the entire proteome.[12] They involve treating cells with your compound, heating the lysate, and then using mass spectrometry to identify all proteins that show a thermal shift upon compound binding.
Visualization: Off-Target Identification Funnel
Caption: A tiered approach for identifying and validating off-targets.
Strategies for Minimizing Off-Target Effects
If significant off-target effects are identified, several strategies can be employed to mitigate them:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound to improve its selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization.
-
Rational Drug Design: Use structural information of your on- and off-targets to guide modifications that enhance binding to the desired target while reducing affinity for others.[7]
-
Dose Optimization: In some cases, off-target effects may only occur at higher concentrations. Determining the therapeutic window where on-target effects are maximized and off-target effects are minimized is crucial.
Conclusion
A thorough investigation of off-target effects is not merely a regulatory hurdle but a scientific necessity for developing safe and effective therapeutics. By employing a multi-faceted approach that combines computational prediction, biochemical and cellular assays, and proteome-wide analysis, researchers can gain a comprehensive understanding of their compound's selectivity profile. This knowledge is paramount for making informed decisions throughout the drug discovery and development process, ultimately leading to more robust and translatable scientific findings.
References
-
Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. [Link]
-
In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor . [Link]
-
STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT - bioRxiv. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Stability of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in Different Buffer Systems
Welcome to the technical support center for "2-(4-phenoxyphenyl)ethanamine Hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound in various buffer systems. As your dedicated application scientist, I've structured this guide to not only provide protocols but to also explain the scientific rationale behind each experimental choice, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am starting a new project with 2-(4-phenoxyphenyl)ethanamine Hydrochloride. Which buffer systems should I consider for initial formulation and stability screening?
Answer:
The selection of an appropriate buffer system is critical as it directly impacts the stability and solubility of your active pharmaceutical ingredient (API). For a primary amine hydrochloride like 2-(4-phenoxyphenyl)ethanamine HCl, the initial focus should be on maintaining a pH that ensures the amine group is protonated and thus more soluble and potentially more stable.
Causality Behind Buffer Selection:
The primary amine in your compound is susceptible to degradation pathways such as oxidation and hydrolysis, which are often pH-dependent.[1][2] Therefore, a systematic screening of buffers across a relevant pH range is the logical first step. Commonly used buffers in pharmaceutical preparations include phosphate, acetate, and citrate due to their well-characterized properties and regulatory acceptance.[3][4]
Recommended Initial Buffer Screening:
| Buffer System | pH Range | Concentration (mM) | Rationale |
| Acetate Buffer | 3.5 - 5.5 | 10 - 50 | Covers the acidic pH range where the amine is fully protonated.[5] |
| Phosphate Buffer | 6.0 - 8.0 | 10 - 50 | Spans the physiological pH range and is a common choice for parenteral formulations.[3][5] |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 | Offers buffering capacity in the acidic range and can chelate metal ions that may catalyze oxidation.[6] |
| Borate Buffer | 8.0 - 10.0 | 10 - 50 | To investigate stability at slightly alkaline pH, which might be relevant for certain formulations. |
Experimental Workflow for Initial Buffer Screening:
Below is a DOT script for a Graphviz diagram illustrating the recommended workflow.
Caption: Workflow for initial buffer screening of 2-(4-phenoxyphenyl)ethanamine HCl.
Question 2: My compound is showing significant degradation in a phosphate buffer at neutral pH. What could be the cause and how do I troubleshoot this?
Answer:
Degradation in a phosphate buffer at neutral pH is a common issue for amine-containing compounds. The likely culprits are oxidative degradation and potential catalytic effects from the buffer species or impurities.
Investigating the Root Cause:
-
Oxidative Degradation: Primary amines are susceptible to oxidation, which can be accelerated by the presence of trace metal ions and oxygen.[1][7] The phenoxy group in your molecule might also be a site for oxidation.
-
Buffer-Catalyzed Degradation: While less common, some buffer species can directly participate in or catalyze degradation reactions. It's also possible that impurities in the buffer salts are contributing to the instability.
Troubleshooting Protocol:
Step 1: Confirm Oxidative Degradation
-
Methodology: Prepare your sample in the phosphate buffer and split it into three groups:
-
Control: No modifications.
-
Sparged with Nitrogen: Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen before sealing the vial.
-
With Antioxidant: Add a small amount of a suitable antioxidant (e.g., sodium metabisulfite or ascorbic acid).
-
With Chelating Agent: Add a chelating agent like EDTA to sequester metal ions.[6]
-
-
Analysis: Analyze all samples at T=0 and after a period of incubation (e.g., 1 week at 40°C) using a stability-indicating HPLC method.
-
Interpretation:
-
If the nitrogen-sparged and antioxidant/chelating agent samples show significantly less degradation than the control, oxidation is the primary pathway.
-
If degradation persists in all groups, consider other mechanisms.
-
Step 2: Evaluate Buffer Effects
-
Methodology: Compare the stability of your compound in phosphate buffer against an alternative buffer with a similar pH range, such as a histidine or Tris buffer.[4][8]
-
Analysis: Incubate and analyze as in Step 1.
-
Interpretation: If stability is significantly improved in the alternative buffer, this suggests a specific negative interaction with the phosphate buffer.
Visualizing the Troubleshooting Logic:
Caption: Decision tree for troubleshooting degradation of 2-(4-phenoxyphenyl)ethanamine HCl in phosphate buffer.
Question 3: How do I perform a forced degradation study to understand the potential degradation pathways of my compound?
Answer:
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[1][9][10] These studies involve subjecting the API to harsher conditions than those used in long-term stability testing.
Core Principles of Forced Degradation:
-
The goal is to achieve 5-20% degradation of the API. This provides sufficient levels of degradants for detection and characterization without completely destroying the molecule.
-
A mass balance assessment is crucial. The sum of the assay value of the API and the levels of all degradation products should ideally be between 95% and 105% of the initial value, accounting for the analytical variability.
Protocol for Forced Degradation Studies:
Prepare solutions of 2-(4-phenoxyphenyl)ethanamine Hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following conditions:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Cleavage of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Cleavage of the ether linkage |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the amine or aromatic rings |
| Thermal Degradation | Heat | 24-72 hours at 80°C (in solid state and solution) | General decomposition |
| Photodegradation | High-intensity light (ICH Q1B) | Expose to UV and visible light | Light-induced degradation |
Analytical Approach:
-
Primary Analysis: Use a reverse-phase HPLC with a photodiode array (PDA) detector to separate the parent compound from the degradants.[11][12] The PDA detector is crucial for assessing peak purity.
-
Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is the first step in their structural elucidation.
Illustrative Degradation Pathway Diagram:
Caption: Potential degradation pathways for 2-(4-phenoxyphenyl)ethanamine.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
- Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. PubMed.
- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Dar Almandumah.
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed.
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.
- Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. PubMed.
- Stability indicating study by using different analytical techniques. IJSDR.
- Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review.
- A practical guide to forced degradation and stability studies for drug substances. SGS.
- Proposed degradation pathway for Phe, 2‐chloroPhe and 2,4‐dichloroPhe. ResearchGate.
- 2-(4-Phenoxyphenyl)ethanamine. ChemBK.
- Analytical Techniques In Stability Testing. Separation Science.
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic.
- Buffer Reference Center. Sigma-Aldrich.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks.
- Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI.
- CID 88194595 | C10H15NO4S. PubChem.
- Buffers in Biologics Manufacturing. BioProcess International.
- Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc..
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
- (PDF) Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. ResearchGate.
- 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9. ChemicalBook.
- Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments. PubMed.
- Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo.
- 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | C13H14ClNO. PubChem.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. sepscience.com [sepscience.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Evaluating Novel TAAR1 Agonists: 2-(4-phenoxyphenyl)ethanamine Hydrochloride vs. a Known Partial Agonist in a Radioligand Binding Assay
For researchers and drug development professionals exploring novel therapies targeting neuropsychiatric disorders, the Trace Amine-Associated Receptor 1 (TAAR1) presents a compelling molecular target.[1][2] As a modulator of monoaminergic systems, including dopamine and serotonin, TAAR1 agonists are a promising new class of drugs for conditions like schizophrenia.[1][3] This guide provides an in-depth technical comparison of a putative TAAR1 agonist, 2-(4-phenoxyphenyl)ethanamine hydrochloride, with a well-characterized selective partial TAAR1 agonist, RO5263397.[1][4] We will delve into the rationale for this comparison and provide a detailed protocol for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of a compound to its target receptor.[5]
Introduction to the Compounds
2-(4-phenoxyphenyl)ethanamine hydrochloride is a phenethylamine derivative. Its structural similarity to endogenous TAAR1 agonists, such as β-phenylethylamine, suggests it is a putative TAAR1 agonist.[6][7] As a novel compound, its specific binding affinity and functional activity at the TAAR1 receptor are not yet widely documented in publicly available literature. This guide will use it as a representative example of a new chemical entity requiring characterization.
RO5263397 is a well-documented, selective partial agonist of the human TAAR1 receptor.[1][4] It has been extensively studied in preclinical models for its potential antipsychotic and antidepressant-like effects.[4] Its known pharmacological profile makes it an excellent benchmark for comparison when evaluating new, potential TAAR1 agonists.
The Scientific Rationale for Comparison
The primary objective of this comparative analysis is to determine the binding affinity of the novel compound, 2-(4-phenoxyphenyl)ethanamine hydrochloride, for the human TAAR1 receptor and to contextualize this affinity against a known modulator, RO5263397. A competitive radioligand binding assay is the chosen method for this investigation. This assay measures the ability of a non-radiolabeled compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.[5] The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity.[8]
A secondary, functional validation can be achieved through a cAMP (cyclic adenosine monophosphate) accumulation assay. TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cAMP.[4] Measuring the amount of cAMP produced in cells expressing the TAAR1 receptor in the presence of an agonist provides a direct measure of its functional activity (potency and efficacy).[4]
Comparative Binding Affinity at the Human TAAR1 Receptor
While the specific binding affinity of 2-(4-phenoxyphenyl)ethanamine hydrochloride for the human TAAR1 receptor is not yet publicly documented, the following table presents the known affinity for our reference compound, RO5263397. The data for the novel compound would be determined using the detailed protocol provided in the subsequent section.
| Compound | Target Receptor | Assay Type | Measured Value | Reference |
| 2-(4-phenoxyphenyl)ethanamine hydrochloride | Human TAAR1 | Radioligand Binding | To be determined | N/A |
| RO5263397 | Human TAAR1 | cAMP Accumulation Assay | EC50: 47 nM | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. It is used as a measure of a drug's potency.
Experimental Protocols
Part 1: Membrane Preparation from hTAAR1-expressing HEK293 Cells
This protocol outlines the preparation of cell membranes enriched with the human TAAR1 receptor, a critical first step for the in vitro binding assay.
Rationale: Using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human TAAR1 (hTAAR1) receptor ensures a high and consistent source of the target protein for the binding assay. The membrane preparation isolates the fraction of the cell where this transmembrane receptor resides.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably transfected with a plasmid encoding for human TAAR1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, if the plasmid confers resistance) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvest: Once the cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Membrane Isolation: Homogenize the cell suspension using a Dounce homogenizer or sonication. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay, such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of the test compounds for the hTAAR1 receptor.
Rationale: This assay relies on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the radiolabeled ligand (the IC50), we can calculate its binding affinity (Ki).
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
A fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-rac-2-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazoline).
-
Increasing concentrations of the unlabeled test compound (2-(4-phenoxyphenyl)ethanamine hydrochloride or RO5263397).
-
A fixed amount of the prepared hTAAR1-expressing cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Simplified TAAR1 signaling cascade leading to downstream effects.
Discussion and Interpretation of Results
The primary outcome of the competitive radioligand binding assay will be the Ki value for 2-(4-phenoxyphenyl)ethanamine hydrochloride. This value represents the concentration of the compound required to occupy 50% of the TAAR1 receptors in the absence of a competing ligand and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).
By comparing the Ki of 2-(4-phenoxyphenyl)ethanamine hydrochloride to the known affinity of RO5263397, researchers can classify the novel compound's potency. A significantly lower Ki would suggest a higher affinity for the receptor, which may translate to greater potency in functional assays. Conversely, a higher Ki would indicate lower affinity.
It is crucial to correlate these binding data with functional outcomes from a cAMP assay. For instance, while a compound may bind with high affinity, it could be a full agonist, a partial agonist, or even an antagonist. RO5263397 is a partial agonist, meaning it produces a submaximal response even at saturating concentrations. [6]Determining whether 2-(4-phenoxyphenyl)ethanamine hydrochloride elicits a maximal response (full agonist) or a submaximal response (partial agonist) in a cAMP assay is essential for its pharmacological characterization.
Conclusion
This guide provides a comprehensive framework for the initial characterization of a novel putative TAAR1 agonist, 2-(4-phenoxyphenyl)ethanamine hydrochloride, by comparing it to the well-established partial agonist, RO5263397. The detailed protocols for membrane preparation and competitive radioligand binding assays offer a robust and reproducible methodology for determining binding affinity. By integrating these binding data with functional assays, researchers can build a complete pharmacological profile of new chemical entities, a critical step in the drug discovery and development pipeline for novel neuropsychiatric therapeutics.
References
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. [Link]
-
TAAR1. Wikipedia. [Link]
-
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
-
Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]
-
Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed Central. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]
-
Binding affinities, EC 50 and IC 50 values of RO5256390 and RO5263397 at primate and rodent TAAR1. ResearchGate. [Link]
-
Ligand recognition and G-protein coupling of trace amine receptor TAAR1. PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1): Mini-Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Introduction: De-risking Novel Compounds through Rigorous Validation
In drug discovery, the journey from a novel chemical entity to a validated lead compound is fraught with challenges. A molecule's structure may suggest a particular biological activity, but only meticulous experimental validation can confirm its mechanism, potency, and selectivity. This guide provides a comprehensive framework for validating the biological activity of "2-(4-phenoxyphenyl)ethanamine Hydrochloride," a compound whose phenethylamine scaffold suggests potential interaction with monoamine transporters.
Given the absence of established biological data for this specific molecule, we will proceed with a scientifically-grounded hypothesis: that it acts as an inhibitor of the norepinephrine transporter (NET). The norepinephrine transporter is a critical protein responsible for the re-uptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a validated therapeutic strategy for conditions like depression and ADHD.[2][3]
This guide will detail the essential in vitro assays, controls, and comparative analyses required to not only test this hypothesis but also to build a robust data package that establishes the compound's pharmacological profile. Our approach is built on a self-validating system, where each experimental step is designed to confirm the last and to rigorously challenge our initial hypothesis.
Part 1: The Strategic Framework for Validation
The core of our validation strategy is a tiered screening cascade. We begin with a primary, functional assay to determine if the compound has the hypothesized biological effect. Positive results are then interrogated with secondary assays to confirm the mechanism of action and assess selectivity against related targets. This progression ensures that resources are focused on compounds with genuine and specific activity.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot Caption: Experimental workflow for validating a novel compound.
Part 2: Experimental Design & Controls - The Cornerstone of Trustworthiness
The credibility of our findings rests entirely on the quality of our experimental design, particularly the choice of controls. For each assay, we will employ a vehicle control, a positive control, and a comparator compound.
-
Test Compound (TC): 2-(4-phenoxyphenyl)ethanamine Hydrochloride, dissolved in a suitable solvent like DMSO.[4]
-
Vehicle Control: The solvent (e.g., 1% DMSO in assay buffer) used to dissolve the test compound. This control establishes the baseline response in the absence of any inhibitor.
-
Positive Control: Desipramine , a well-characterized and potent NET inhibitor.[1][5] This control validates that the assay system is working correctly and provides a benchmark for maximum inhibition.
-
Comparator / Alternative: Reboxetine , another selective NET inhibitor (NRI), allows for a direct comparison of potency and efficacy against a clinically relevant drug.[6][7]
| Compound Role | Compound Name | Primary Mechanism of Action | Rationale for Inclusion |
| Test Compound | 2-(4-phenoxyphenyl)ethanamine HCl | Hypothesized NET Inhibitor | The subject of the investigation. |
| Positive Control | Desipramine | Potent NET reuptake inhibitor.[8] | Validates assay performance and establishes a reference for potency.[1][5] |
| Comparator | Reboxetine | Selective NET reuptake inhibitor (NRI).[6][9] | Provides a benchmark against a known selective agent for comparative analysis.[10] |
| Vehicle Control | DMSO / Assay Buffer | Inert | Establishes the baseline 0% inhibition level in the assay.[4] |
Part 3: Primary Validation - The Neurotransmitter Uptake Assay
Our first and most critical experiment is a functional assay to see if our test compound can block the uptake of a substrate into cells that are engineered to express the human norepinephrine transporter (hNET). Modern fluorescence-based kits have largely replaced older radiolabeled methods, offering a safer, high-throughput, and kinetic readout.[11][12]
Principle of the Assay: The assay utilizes a fluorescent substrate that acts as a mimic for norepinephrine.[4] When this substrate is transported into the hNET-expressing cells, it accumulates, and the intracellular fluorescence increases. If an inhibitor like our test compound is present, it will block the transporter, preventing the substrate from entering the cell and thus leading to a lower fluorescence signal.[13] A special masking dye is included in the assay buffer to quench any extracellular fluorescence, ensuring that the signal is directly proportional to transporter activity.[4]
dot graph G { layout=dot; rankdir=LR; bgcolor="transparent";
} dot Caption: Mechanism of the fluorescence-based NET uptake assay.
Detailed Protocol: hNET Uptake Inhibition Assay
-
Cell Culture: Use a stable cell line, such as HEK293 or CHO cells, engineered to express the human NET (SLC6A2). Plate the cells in 96-well or 384-well black, clear-bottom microplates to achieve a confluent monolayer on the day of the assay.[13]
-
Compound Preparation: Prepare a serial dilution of the test compound (2-(4-phenoxyphenyl)ethanamine HCl), Desipramine (positive control), and Reboxetine (comparator) in assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare wells with vehicle control (e.g., 1% DMSO).
-
Pre-incubation: Remove the cell culture medium and add the compound dilutions to the respective wells. Incubate the plate for 15-30 minutes at 37°C. This allows the compounds to interact with the transporters before the substrate is introduced.
-
Assay Initiation: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4] Add this solution to all wells to initiate the uptake reaction.
-
Signal Detection: Immediately place the plate into a bottom-read fluorescence plate reader capable of kinetic reads at 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
For each concentration, calculate the rate of uptake (the slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the average rate of the vehicle control as 100% activity and the average rate of the highest concentration of Desipramine as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the transporter activity).
-
Interpreting the Results: The IC₅₀ value is the key output. A low IC₅₀ indicates a potent inhibitor. By comparing the IC₅₀ of our test compound to that of Desipramine and Reboxetine, we can benchmark its potency.
| Compound | Expected IC₅₀ Range (NET) | Data Interpretation |
| 2-(4-phenoxyphenyl)ethanamine HCl | To be determined | A value <10 µM is considered a "hit" worthy of further investigation. |
| Desipramine | 1 - 10 nM | Confirms assay is sensitive and performing to standard. |
| Reboxetine | 10 - 50 nM | Provides a direct potency comparison to a selective drug. |
| Vehicle (DMSO) | No inhibition | Confirms baseline activity is stable. |
Part 4: Secondary Validation - Profiling for Selectivity
A compound that inhibits NET may also interact with other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[14] Lack of selectivity can lead to undesirable side effects. Therefore, determining the compound's selectivity profile is a critical next step.
Methodology: Comparative Uptake Assays The protocol is identical to the primary NET assay but is performed in parallel using cell lines that exclusively express either human DAT or human SERT.[15] The same concentration range of the test compound and relevant controls (e.g., GBR-12909 for DAT, Fluoxetine for SERT) should be used.
Data Analysis and Interpretation: After determining the IC₅₀ values for DAT and SERT, we can calculate selectivity ratios.
-
Selectivity for NET over DAT = IC₅₀ (DAT) / IC₅₀ (NET)
-
Selectivity for NET over SERT = IC₅₀ (SERT) / IC₅₀ (NET)
A high ratio (typically >100-fold) indicates that the compound is selective for the norepinephrine transporter. This is a highly desirable characteristic for a targeted therapeutic.
| Assay Target | Test Compound IC₅₀ | Positive Control | Control IC₅₀ | Selectivity Ratio (vs. NET) |
| hNET | e.g., 50 nM | Desipramine | ~5 nM | - |
| hDAT | e.g., 6,000 nM | GBR-12909 | ~15 nM | 120-fold |
| hSERT | e.g., 15,000 nM | Fluoxetine | ~20 nM | 300-fold |
Table contains example data for illustrative purposes.
Conclusion: Synthesizing a Complete Pharmacological Profile
By following this structured validation guide, a researcher can confidently determine the biological activity of a novel compound like 2-(4-phenoxyphenyl)ethanamine Hydrochloride. The tiered approach, beginning with a robust functional assay and progressing to selectivity profiling, ensures that data is reliable and interpretable. The rigorous use of positive and comparator controls provides essential context, allowing for a clear comparison against established pharmacological agents.
If the data from these experiments demonstrate potent and selective inhibition of the norepinephrine transporter, it would provide a strong rationale for advancing 2-(4-phenoxyphenyl)ethanamine Hydrochloride into further preclinical development, including mechanism of action studies (e.g., radioligand binding assays to confirm competitive inhibition) and in vivo models of disease.[15] This methodical, evidence-based approach is fundamental to the principles of modern drug discovery.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Demarest, T. J., & Koulen, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Natural Products, 80(3), 778-791. Retrieved from [Link]
-
Thour, A., & Marwaha, R. (2023). Desipramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Crivori, P., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3324–3336. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
-
ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound? Retrieved from [Link]
-
Reagan-Shaw, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. Retrieved from [Link]
-
Wikipedia. (n.d.). Desipramine. Retrieved from [Link]
-
Verdonk, E., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 2292. Retrieved from [Link]
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. Retrieved from [Link]
-
Grimm, I., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 327-335. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Desipramine Hydrochloride? Retrieved from [Link]
-
Eikelboom, R. (2021). Reboxetine (Edronax): The Most Controversial Antidepressant. HealthCentral. Retrieved from [Link]
-
Drugs.com. (n.d.). Desipramine: Package Insert / Prescribing Information. Retrieved from [Link]
-
EBMG, LLC. (2024). Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Eydelloth, R. S. (2018). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In Drug Discovery and Development. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2025). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. Retrieved from [Link]
-
Eickmeier, O., et al. (2010). Cytokines inhibit norepinephrine transporter expression by decreasing Hand2. Journal of Neuroinflammation, 7, 5. Retrieved from [Link]
-
EBI. (n.d.). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Ekins, S., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 5(10), 963–974. Retrieved from [Link]
-
EBMG, LLC. (2021). Reboxetine (Edronax): The Most Controversial Antidepressant. HealthCentral. Retrieved from [Link]
-
EBMG, LLC. (2021). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737. Retrieved from [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reboxetine - Wikipedia [en.wikipedia.org]
- 7. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 9. Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for the Preclinical Evaluation of Novel Psychoactive Compounds: 2-(4-phenoxyphenyl)ethanamine Hydrochloride vs. Standard Serotonergic Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the comparative analysis of novel psychoactive compounds, using the research chemical "2-(4-phenoxyphenyl)ethanamine Hydrochloride" as a case study against the standard-of-care antidepressant, Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI). Due to the limited publicly available data on 2-(4-phenoxyphenyl)ethanamine Hydrochloride, this document serves as a methodological guide, outlining the essential experiments and conceptual approaches necessary for a rigorous preclinical comparison. The data presented for the novel compound are hypothetical and for illustrative purposes, grounded in the known structure-activity relationships of phenethylamine derivatives.
Introduction to the Compounds
2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Novel Phenethylamine Derivative
2-(4-phenoxyphenyl)ethanamine Hydrochloride belongs to the broad class of phenethylamines, a structural backbone shared by many psychoactive compounds, including stimulants and psychedelics. Its chemical structure suggests potential interaction with monoamine neurotransmitter systems. It is a white to pale yellow solid with higher solubility in non-polar solvents compared to water.[1] Currently, it is primarily available as a research chemical, and its pharmacological profile has not been extensively characterized.
Fluoxetine: The Standard for Serotonergic Modulation
Fluoxetine, marketed as Prozac, is a well-established SSRI used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[2] Its therapeutic effects are primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1][2][3]
Hypothesized Mechanism of Action of 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Based on its phenethylamine core, 2-(4-phenoxyphenyl)ethanamine Hydrochloride is hypothesized to modulate monoaminergic neurotransmission. Plausible mechanisms of action include:
-
Monoamine Transporter Inhibition: It may act as an inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT).
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamine derivatives are agonists at TAAR1, a receptor known to modulate monoaminergic systems.[4][5]
For the purpose of this comparative guide, we will proceed with the hypothesis that 2-(4-phenoxyphenyl)ethanamine Hydrochloride is a monoamine transporter inhibitor with a mixed affinity profile.
Comparative Pharmacological Profile
A direct comparison of the pharmacological profiles is essential to understand the potential therapeutic window and side-effect profile of a novel compound relative to a standard treatment.
In Vitro Receptor Binding and Transporter Inhibition
The initial characterization of a novel psychoactive compound involves determining its binding affinity (Ki) and functional inhibition (IC50) at a panel of relevant biological targets.
Table 1: Comparative Monoamine Transporter Affinities (Ki, nM) - Hypothetical Data
| Compound | SERT | NET | DAT |
| 2-(4-phenoxyphenyl)ethanamine HCl (Hypothetical) | 25 | 150 | 500 |
| Fluoxetine | 1 | 660 | 4180 |
| Sertraline | 0.15-3.3 | 420-925 | 22-315 |
Data for Fluoxetine and Sertraline are from published sources.[2][6]
Interpretation: The hypothetical data for 2-(4-phenoxyphenyl)ethanamine Hydrochloride suggest a preference for SERT, but with notable affinity for NET, positioning it as a potential Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)-like compound. In contrast, Fluoxetine is highly selective for SERT.[2]
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for predicting its in vivo behavior.
Table 2: Comparative Pharmacokinetic Parameters - Hypothetical Data
| Parameter | 2-(4-phenoxyphenyl)ethanamine HCl (Hypothetical) | Fluoxetine |
| Bioavailability | ~60% | 60-80%[2] |
| Protein Binding | ~85% | 94-95%[2] |
| Half-life | 8-12 hours | 1-3 days (acute), 4-6 days (chronic)[2] |
| Metabolism | Hepatic (CYP450 enzymes) | Hepatic (primarily CYP2D6)[2] |
Interpretation: The hypothetical pharmacokinetic profile of 2-(4-phenoxyphenyl)ethanamine Hydrochloride suggests a shorter duration of action compared to Fluoxetine, which may necessitate more frequent dosing but could also lead to a faster washout and potentially fewer long-term side effects.
Experimental Protocols for Comparative Analysis
In Vitro Serotonin Reuptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 2-(4-phenoxyphenyl)ethanamine HCl) and a reference compound (e.g., Fluoxetine).
-
Radioligand Addition: [3H]-Serotonin is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of [3H]-Serotonin taken up by the cells is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of serotonin uptake against the concentration of the test compound.
In Vivo Behavioral Models
Animal models are crucial for assessing the potential antidepressant and anxiolytic effects of a novel compound.
1. Forced Swim Test (Mouse Model of Depression)
This model is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Protocol:
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.
-
Drug Administration: The test compound, vehicle, or reference drug is administered (e.g., intraperitoneally) at a predetermined time before the test session.
-
Test Session: Mice are placed in the cylinder for a 6-minute test session.
-
Scoring: The duration of immobility during the last 4 minutes of the test is recorded.
2. Elevated Plus Maze (Mouse Model of Anxiety)
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.[7][8]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: The animal is placed in the testing room for at least 30 minutes before the test.
-
Drug Administration: The test compound, vehicle, or reference drug is administered prior to the test.
-
Test Session: The mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Scoring: The time spent in the open arms and the number of entries into the open and closed arms are recorded.
Visualizing the Mechanisms and Workflows
Serotonergic Synapse and Transporter Inhibition
Caption: A typical preclinical workflow for novel psychoactive compounds.
Comparative Safety and Side Effect Profile
The side effect profile of a novel compound is a critical determinant of its therapeutic potential.
Table 3: Common Side Effects of SSRIs
| Side Effect | Frequency |
| Nausea, vomiting, diarrhea | Common |
| Headache | Common |
| Insomnia or somnolence | Common |
| Sexual dysfunction | Common |
| Weight changes | Common |
| Serotonin syndrome | Rare, but serious |
Source: Mayo Clinic [3] The potential side effects of 2-(4-phenoxyphenyl)ethanamine Hydrochloride would need to be thoroughly investigated in preclinical toxicology studies. Given its hypothesized mixed SERT/NET activity, it may have a side effect profile that overlaps with both SSRIs and SNRIs, potentially including cardiovascular effects related to norepinephrine reuptake inhibition.
Conclusion
While 2-(4-phenoxyphenyl)ethanamine Hydrochloride remains a compound of unknown pharmacological significance, its structural similarity to other psychoactive phenethylamines warrants a systematic investigation of its biological activity. This guide provides a robust framework for such an investigation, using the well-characterized SSRI, Fluoxetine, as a benchmark. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanism of action, efficacy, and safety profile of novel compounds like 2-(4-phenoxyphenyl)ethanamine Hydrochloride, thereby paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.
References
-
Fluoxetine. In: Wikipedia. [Link]
-
Sertraline. In: Wikipedia. [Link]
-
Fluoxetine. StatPearls - NCBI Bookshelf. [Link]
-
Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
2-(4-phenoxyphenyl)ethanamine. ChemBK. [Link]
-
Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. PubMed. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
The Mouse Forced Swim Test. PMC - NIH. [Link]
-
Elevated Plus Maze for Mice. PMC - NIH. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Replication of Serotonin 5-HT2A Receptor Binding Studies: A Comparative Analysis of 2-(4-Fluorophenyl)ethylamine Hydrochloride and Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison for researchers navigating the complexities of replicating and building upon foundational studies in serotonin receptor pharmacology. It addresses the critical need for robust, reproducible experimental data by focusing on the independent verification of findings related to phenethylamine derivatives and their interaction with the 5-HT2A receptor, a key target in neuroscience and drug development.
While the initial focus was on "2-(4-phenoxyphenyl)ethanamine Hydrochloride," a thorough literature review revealed a scarcity of published biological data for this specific molecule. Consequently, this guide pivots to a closely related and more extensively studied analog, 2-(4-fluorophenyl)ethylamine hydrochloride . This compound serves as a valuable case study due to its role as a synthetic precursor to potent 5-HT2A receptor ligands and its structural similarity to a class of psychoactive compounds.[1][2]
This guide will dissect the components of a foundational (though hypothetical, due to the lack of a specific primary study on the parent compound) radioligand binding study for 2-(4-fluorophenyl)ethylamine hydrochloride. It will then provide a comparative analysis with two well-characterized ligands acting on the 5-HT2A receptor: the agonist (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI) and the antagonist ketanserin .[1][3][4] By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, this guide aims to equip researchers with the necessary tools to design, execute, and interpret independent replication studies in this critical area of pharmacology.
Section 1: The Foundational Study - Characterizing 2-(4-Fluorophenyl)ethylamine Hydrochloride at the 5-HT2A Receptor
Synthesis and Characterization of 2-(4-Fluorophenyl)ethylamine Hydrochloride
The first step in any study involving a novel or less-characterized compound is its unambiguous synthesis and rigorous analytical characterization. This ensures the identity, purity, and stability of the material being tested, forming the bedrock of reproducible research.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)ethylamine Hydrochloride
A common synthetic route to this compound involves the reduction of a corresponding nitrile or oxime. A generalized protocol is as follows:
-
Starting Material: 4-Fluorophenylacetonitrile.
-
Reduction: The nitrile is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at reduced temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and filtered.
-
Salt Formation: The resulting freebase of 2-(4-fluorophenyl)ethylamine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.
-
Purification: The crude hydrochloride salt is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Analytical Characterization:
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2]
-
Melting Point: The melting point of the crystalline solid should be determined and compared to literature values (approximately 208°C).[2]
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the affinity of a ligand for its receptor. In this hypothetical study, we would assess the ability of 2-(4-fluorophenyl)ethylamine hydrochloride to displace a known high-affinity radioligand for the 5-HT2A receptor.
Experimental Protocol: [³H]Ketanserin Competition Binding Assay
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from a tissue known to have a high density of these receptors (e.g., rat frontal cortex).[7]
-
Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A receptor antagonist.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Incubation: Receptor membranes are incubated with a fixed concentration of [³H]ketanserin and varying concentrations of the unlabeled test compound (2-(4-fluorophenyl)ethylamine hydrochloride).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Section 2: Comparative Analysis with Alternative Ligands
To provide context to the findings for 2-(4-fluorophenyl)ethylamine hydrochloride, it is essential to compare its properties with well-established ligands for the 5-HT2A receptor. This section details the properties and experimental considerations for an agonist, DOI, and an antagonist, ketanserin.
The Agonist Perspective: (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI)
DOI is a potent agonist at both 5-HT2A and 5-HT2C receptors and is widely used as a research tool to study the function of these receptors.[4] Its hallucinogenic properties in humans are believed to be mediated by its agonist activity at the 5-HT2A receptor.[8]
Key Characteristics of DOI:
| Property | Value | Reference |
| Receptor Target | 5-HT2A/2C Agonist | [4] |
| Ki for human 5-HT2A | 0.7 nM | [4] |
| Biological Effect | Hallucinogenic, anti-inflammatory | [1][8] |
The Antagonist Perspective: Ketanserin
Ketanserin is a classic 5-HT2A receptor antagonist that also has an affinity for other receptors, including α1-adrenergic receptors.[1] It is used clinically as an antihypertensive agent and is a standard tool in pharmacological research for blocking 5-HT2A receptor activity.[1][3]
Key Characteristics of Ketanserin:
| Property | Value | Reference |
| Receptor Target | 5-HT2A Antagonist | [3] |
| Ki for human 5-HT2A | ~0.82-3.1 nM | [7][9] |
| Biological Effect | Antihypertensive, blocks 5-HT2A-mediated effects | [1][3] |
Section 3: Experimental Workflows and Data Visualization
For a successful independent replication, a clear understanding of the experimental workflows is paramount. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Section 4: Comparative Data Summary and Interpretation
The following table summarizes the expected binding affinities of the compounds discussed in this guide at the human 5-HT2A receptor. The value for 2-(4-fluorophenyl)ethylamine hydrochloride is hypothetical and represents a potential outcome of the foundational study.
| Compound | Type | Ki at human 5-HT2A (nM) |
| 2-(4-Fluorophenyl)ethylamine HCl | Putative Ligand | To be determined |
| DOI | Agonist | 0.7 [4] |
| Ketanserin | Antagonist | ~0.82-3.1 [7][9] |
Interpretation of Potential Results:
-
If the Ki of 2-(4-fluorophenyl)ethylamine hydrochloride is in the low nanomolar range: This would suggest it is a high-affinity ligand for the 5-HT2A receptor, warranting further investigation into its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist).
-
If the Ki is in the micromolar range: This would indicate a lower affinity, suggesting it is less likely to have potent direct effects on the 5-HT2A receptor at physiological concentrations. However, it could still serve as a valuable scaffold for the development of more potent derivatives.
-
If there is no measurable binding: This would suggest that the 4-fluoro substitution on the phenethylamine backbone is not sufficient to confer significant affinity for the 5-HT2A receptor.
Conclusion
The independent replication of scientific findings is the cornerstone of scientific progress. This guide provides a comprehensive framework for researchers interested in validating and extending studies on the interaction of phenethylamine derivatives with the 5-HT2A receptor. By focusing on the well-characterized compound 2-(4-fluorophenyl)ethylamine hydrochloride as a case study and comparing it with the established ligands DOI and ketanserin, we have outlined the necessary steps for synthesis, characterization, and biological evaluation.
The provided protocols and comparative data serve as a starting point for rigorous, independent research. It is through such diligent and transparent efforts that the scientific community can build a solid foundation of knowledge, ultimately leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience.
- 5-HT2A receptor. Wikipedia.
- Ketanserin - Selective 5-HT2 Receptor Antagonist. APExBIO.
- 2-(4-Fluorophenyl)ethylamine hydrochloride. Chem-Impex.
- Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Journal of Pharmacological Sciences.
- A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands.
- Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC.
- 2-(4-Fluorophenyl)
- DOI hydrochloride | 5-HT2A/5-HT2C Receptor Agonist. MedChemExpress.
- human Serotonin 5-HT2A Receptor. Revvity.
- Structure–Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC.
- Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice. PubMed Central.
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.
-
Synthesis and Preclinical Evaluation of 2-(4-[ 18 F]Fluorophenyl)imidazo[1,2-h]n[10][11]aphthyridine ([ 18 F]FPND- 4): An Aza-Fused Tricyclic Derivative as Positron Emission Tomography Tracer for Neurofibrillary Tangle Imaging. ResearchGate.
- Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET.
- Ketanserin. Wikipedia.
- Effect of 5-HT2A receptor antagonist ketanserin on micturition in male r
- DOI (hydrochloride) (2,5-dimethoxy-4-Iodoamphetamine, CAS Number: 42203-78-1). Cayman Chemical.
- Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis r
- 2-(4-Aminophenyl)ethylamine(13472-00-9) 13C NMR spectrum. ChemicalBook.
- Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. PubMed.
- 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2. J&K Scientific.
- Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. PMC.
- ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
- 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia.
- (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
- 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells. Journal of Neuroscience.
- (R)DOI hydrochloride (−). Sigma-Aldrich.
- MDL 100907 - Selective 5-HT2A Receptor Antagonist. APExBIO.
- Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice.
- On the construction of LIECE models for the serotonin receptor 5‐HT. e-Repositori UPF.
- Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Supporting Information for. The Royal Society of Chemistry.
- Chimeric receptor analysis of the ketanserin binding site in the human 5-Hydroxytryptamine1D receptor: importance of the second extracellular loop and fifth transmembrane domain in antagonist binding. PubMed.
- Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data.
- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
- 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOx Family of Serotonergic Psychedelic Agents – A Review.
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
- MDL 100907 | 5-HT2A Receptors. Tocris Bioscience.
- Synthesis, Receptor Potency, and Selectivity of Halogenated Diphenylpiperidines as Serotonin 5-HT2A Ligands for PET or SPECT Brain Imaging. PubMed.
- Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS.
- ketanserin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated behavioral responses in obese Zucker r
- KETANSERIN. precisionFDA.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - OPEN Foundation [open-foundation.org]
- 9. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Comparing the Efficacy of 2-(4-phenoxyphenyl)ethanamine Hydrochloride Across Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of a novel compound, 2-(4-phenoxyphenyl)ethanamine Hydrochloride, across a panel of cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation and comparative analysis.
Introduction: De-risking Novel Compounds through Systematic Efficacy Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical early step is to thoroughly characterize its biological activity and identify potential indications. For a compound like 2-(4-phenoxyphenyl)ethanamine Hydrochloride, where public domain data on its biological targets is scarce, a systematic and hypothesis-driven approach is paramount.
Structurally, this compound belongs to the phenethylamine class, which encompasses a wide range of biologically active molecules, including neurotransmitters and receptor ligands.[1] Notably, its structure bears resemblance to known histamine receptor modulators. Histamine receptors, a class of G protein-coupled receptors (GPCRs), are implicated in a variety of physiological and pathological processes, including allergic responses, gastric acid secretion, and modulation of the immune system and neurotransmission.[2][3] The four subtypes (H1, H2, H3, and H4) present diverse signaling pathways and tissue distribution.[3]
Therefore, we will proceed with the working hypothesis that 2-(4-phenoxyphenyl)ethanamine Hydrochloride may exert its effects through modulation of histamine receptors. This guide will outline a comprehensive strategy to test this hypothesis and, more broadly, to characterize its anti-proliferative and cytotoxic efficacy across a range of cancer cell lines.
Part 1: Strategic Selection of a Diverse Cell Line Panel
The choice of cell lines is a cornerstone of any in vitro efficacy study. A well-selected panel can reveal tissue-specific sensitivities, provide clues about the mechanism of action, and help identify potential target patient populations. Given our working hypothesis, the panel should include cell lines with known expression profiles of histamine receptor subtypes, alongside representatives of major cancer types.
Table 1: Proposed Cell Line Panel for Efficacy Screening
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| HT-29 | Colon Cancer | Known to express H1 receptors.[4] Widely used model for colorectal cancer. |
| CaCo-2 | Colon Cancer | Reported to express H2 receptors.[4] Provides a point of comparison within colon cancer. |
| HCT116 | Colon Cancer | Expresses both H1 and H4 receptor mRNA.[4] A well-characterized colon cancer line. |
| MCF-7 | Breast Cancer | A common model for estrogen receptor-positive (ER+) breast cancer. Doxorubicin-sensitive.[5] |
| MDA-MB-231 | Breast Cancer | A model for triple-negative breast cancer (TNBC), often more aggressive. |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer. Can be relatively drug-resistant.[5] |
| U-373 MG | Glioblastoma | Human astrocytoma line where H1 receptor signaling has been studied.[6] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and as a host for receptor overexpression studies. |
Part 2: An Integrated Experimental Workflow
A logical and phased approach ensures that resources are used efficiently and that each experiment builds upon the last. The following workflow provides a roadmap from initial screening to more in-depth mechanistic studies.
Caption: Integrated workflow for compound efficacy testing.
Part 3: Core Efficacy Assays: In-Depth Protocols
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints. The rationale behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental process.
Cell Viability Assessment: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8] This assay serves as a primary screen to determine the concentration range over which the compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare a series of dilutions of 2-(4-phenoxyphenyl)ethanamine Hydrochloride in culture medium. Also, prepare dilutions of a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO in medium).
-
Remove the medium from the wells and add 100 µL of the compound dilutions, positive control, or vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.
Quantifying Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Detailed Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with 2-(4-phenoxyphenyl)ethanamine Hydrochloride at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Data Acquisition: Analyze the cells immediately by flow cytometry. Use appropriate controls to set compensation and gates. Live cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis
Scientific Rationale: Many anti-cancer agents exert their effects by inducing cell cycle arrest, preventing cells from progressing through the division cycle. This assay uses propidium iodide to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[1] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix by adding the cell pellet dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[13] Fix for at least 1 hour at 4°C.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[13] The RNase A is crucial to prevent the staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature.[14]
-
Data Acquisition: Analyze by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution and determine the percentage of cells in each phase.
Long-Term Proliferative Potential: Colony Formation Assay
Scientific Rationale: The clonogenic or colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[15] It is considered the gold standard for measuring the cytotoxic effects of therapeutic agents as it measures long-term cell survival rather than short-term metabolic activity.
Detailed Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-1000 cells) per 60 mm dish. The exact number should be optimized for each cell line to yield 50-150 colonies in the control dish.
-
Treatment: Allow cells to adhere for a few hours, then treat with various concentrations of the compound for 24 hours. Alternatively, treat cells in a flask before plating.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks at 37°C, 5% CO₂, until visible colonies (defined as >50 cells) form in the control plates.[16]
-
Fixing and Staining: Gently wash the plates with PBS. Fix the colonies with a solution like 10% neutral buffered formalin for 15-30 minutes.[17] Stain with 0.5% crystal violet solution for 2 hours.[16][17]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each dish.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment concentration.
Part 4: Investigating the Hypothesized Mechanism of Action
If the initial screens show promising and differential activity, the next logical step is to investigate the working hypothesis of histamine receptor modulation.
Hypothesized Signaling Pathway: H1 Receptor Activation
The H1 receptor typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[18] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[18]
Caption: Hypothesized H1 Receptor Signaling Pathway.
Experimental Validation:
-
Western Blot Analysis: In sensitive cell lines (e.g., HT-29), treat cells with the compound for various time points. Analyze the phosphorylation status of key downstream proteins like ERK1/2 or Akt, which can be modulated by GPCR signaling.
-
Calcium Flux Assays: Use calcium-sensitive fluorescent dyes (e.g., Fura-2) to measure changes in intracellular calcium concentration upon compound addition. This would provide direct evidence of Gq/11 pathway activation.
-
Receptor Overexpression/Knockdown: Use HEK293 cells, which have low endogenous histamine receptor expression, to transiently express each of the four human histamine receptor subtypes. Perform cell viability assays on these engineered cell lines. A significant increase in sensitivity in cells overexpressing a specific receptor subtype would strongly implicate it as a direct target.
Part 5: Data Analysis and Comparative Efficacy
The ultimate goal is to compare the efficacy of 2-(4-phenoxyphenyl)ethanamine Hydrochloride across different cell lines and relative to a known standard.
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability.
Comparative Data Summary: The results from all assays should be compiled into a summary table. This allows for at-a-glance comparison of the compound's performance.
Table 2: Example Comparative Efficacy Data Summary
| Cell Line | Histamine Receptor Profile | 2-(4-phenoxyphenyl)ethanamine HCl IC50 (µM) | Doxorubicin IC50 (µM)[5][19][20][21] | Selectivity Index (SI)¹ |
| HT-29 | H1 | [Experimental Data] | ~1-5 | [Calculated] |
| CaCo-2 | H2 | [Experimental Data] | >10 | [Calculated] |
| HCT116 | H1, H4 | [Experimental Data] | ~2-7 | [Calculated] |
| MCF-7 | Low/Undetermined | [Experimental Data] | ~2.5 | [Calculated] |
| A549 | Low/Undetermined | [Experimental Data] | >20 | [Calculated] |
| HEK293 | None (Control) | [Experimental Data] | >20 | [Calculated] |
¹Selectivity Index (SI) can be calculated as IC50 in non-target cells (e.g., HEK293) / IC50 in target cells. A higher SI indicates greater selectivity for cancer cells or cells expressing the target receptor.
Interpretation:
-
Differential Sensitivity: Does the compound show significantly lower IC50 values in certain cell lines? If so, does this correlate with the expression of a particular histamine receptor subtype? For instance, if HT-29 and HCT116 are highly sensitive while CaCo-2 and A549 are not, this would support the H1/H4 receptor hypothesis.
-
Potency: How does the IC50 of the test compound compare to the standard chemotherapeutic, Doxorubicin? Is it more or less potent?
-
Selectivity: A high IC50 in the non-cancerous HEK293 cell line compared to the cancer cell lines would suggest a favorable therapeutic window.
-
Mechanism of Death: Do the Annexin V and cell cycle data suggest the compound induces apoptosis or cell cycle arrest? Does this mechanism hold true across different sensitive cell lines?
Conclusion
This guide presents a rigorous, multi-faceted strategy for characterizing the efficacy of a novel compound, 2-(4-phenoxyphenyl)ethanamine Hydrochloride. By integrating a hypothesis-driven approach with a battery of validated in vitro assays, researchers can efficiently profile the compound's activity, elucidate its potential mechanism of action, and generate the robust data necessary for informed decisions in the drug development pipeline. This systematic process transforms an unknown molecule into a well-characterized lead candidate with a clear rationale for further preclinical and clinical investigation.
References
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. Available at: [Link]
-
Histamine receptor. (n.d.). Wikipedia. Available at: [Link]
-
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2018). National Institutes of Health. Available at: [Link]
-
Histamine H1- and H4-receptor expression in human colon-derived cell lines. (2023). National Institutes of Health. Available at: [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Available at: [Link]
-
Clonogenic Assay. (2012). Bio-protocol. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]
-
Molecular and cellular analysis of human histamine receptor subtypes. (n.d.). National Institutes of Health. Available at: [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). National Institutes of Health. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Available at: [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Available at: [Link]
-
MPX NOMAD H1 Histamine Receptor Cell Line. (n.d.). Innoprot. Available at: [Link]
-
Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024). Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Available at: [Link]
-
A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Available at: [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.). National Institutes of Health. Available at: [Link]
-
Histamine receptor signaling in energy homeostasis. (n.d.). National Institutes of Health. Available at: [Link]
-
Clonogenic Assay: Adherent Cells. (2011). National Institutes of Health. Available at: [Link]
-
Soft Agar Assay for Colony Formation Protocol. (n.d.). Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Available at: [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Histamine H1- and H4-receptor expression in human colon-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-phenoxyphenyl)ethanamine Hydrochloride Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter levels has been a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. Monoamine reuptake inhibitors, by blocking the action of transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), effectively increase the synaptic availability of these key neurotransmitters.[1][2] The 2-(4-phenoxyphenyl)ethanamine scaffold has emerged as a promising backbone for the development of such inhibitors, offering a flexible platform for structural modifications to fine-tune potency and selectivity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-phenoxyphenyl)ethanamine core. We will dissect the impact of various structural modifications on the inhibitory activity at SERT, NET, and DAT, drawing upon available experimental data to provide a comparative overview for researchers engaged in the design and development of novel central nervous system (CNS) agents.
The Core Scaffold: 2-(4-phenoxyphenyl)ethanamine
The 2-(4-phenoxyphenyl)ethanamine molecule consists of a central phenoxy-phenyl moiety connected to an ethylamine side chain. This diaryl ether structure provides a key structural element for interaction with the monoamine transporters. The primary amine is crucial for the canonical interactions within the transporter binding sites. The hydrochloride salt form enhances the compound's stability and solubility.[3]
The Rise of Triple Reuptake Inhibitors (TRIs)
While selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) have been successful, there is a growing interest in triple reuptake inhibitors (TRIs).[4][5] TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering the potential for a broader spectrum of antidepressant and therapeutic activity.[6][7] The 2-(4-phenoxyphenyl)ethanamine scaffold has proven to be a valuable template for the design of novel TRIs.
Structure-Activity Relationship Analysis
The following sections detail the impact of structural modifications at different positions of the 2-(4-phenoxyphenyl)ethanamine scaffold on monoamine transporter affinity. Our analysis will be anchored by the publicly available data on analogs, including the notable triple reuptake inhibitor, LPM580098 (1-[2-(dimethylamino)-1-(4-phenoxyphenyl) ethyl] cyclohexanol) .[6]
Modifications on the Ethylamine Side Chain
The ethylamine side chain is a critical determinant of a compound's interaction with monoamine transporters.
-
N-Alkylation: Substitution on the primary amine can significantly influence potency and selectivity. For instance, the presence of two methyl groups on the nitrogen atom in the case of LPM580098 is a feature often seen in potent monoamine reuptake inhibitors. Generally, small alkyl groups are well-tolerated, while larger, bulkier groups may decrease affinity.[8]
-
α-Substitution: The introduction of substituents on the carbon atom adjacent to the phenyl ring can impact potency.
-
β-Substitution: Modifications to the carbon atom bearing the amine group can also modulate activity.
Modifications on the Phenoxy-Phenyl Core
The diaryl ether core offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties.
-
Substitution on the Proximal Phenyl Ring (Ring A): Alterations to the phenyl ring directly attached to the ethylamine side chain can influence interactions within the transporter binding pocket.
-
Substitution on the Distal Phenyl Ring (Ring B): Modifications to the terminal phenyl ring can affect the overall conformation and binding of the molecule.
The following table summarizes the hypothetical structure-activity relationships based on general principles of monoamine reuptake inhibitor design, using 2-(4-phenoxyphenyl)ethanamine as the parent compound.
| Modification Position | Structural Change | Expected Impact on Activity (SERT, NET, DAT) | Rationale |
| Ethylamine Side Chain | |||
| Amino Group | N-methylation (mono- or di-) | Likely increase in potency | Small alkyl groups can enhance binding affinity. |
| N-ethylation | Variable, may decrease potency compared to methylation | Increased steric bulk might hinder optimal binding. | |
| N-acetylation | Significant decrease or loss of activity | The amide bond alters the basicity and conformation, which is generally unfavorable for transporter binding. | |
| α-Carbon | α-methylation | Potential for increased potency and selectivity | Can introduce a chiral center, leading to stereospecific interactions. |
| α-hydroxylation | May decrease potency | Increased polarity could reduce blood-brain barrier penetration and alter binding. | |
| Phenoxy-Phenyl Core | |||
| Ring A (para-position) | Substitution with electron-withdrawing groups (e.g., Cl, F) | May increase potency | Can influence the electronic environment of the phenoxy oxygen and impact binding. |
| Substitution with electron-donating groups (e.g., OCH3) | Variable, could either increase or decrease potency | Can alter the molecule's electronic properties and steric profile. | |
| Ring B (para-position) | Substitution with lipophilic groups | May enhance potency | Can improve membrane permeability and hydrophobic interactions within the binding site. |
| Substitution with polar groups | Likely decrease in potency | Increased polarity can hinder CNS penetration and disrupt key hydrophobic interactions. |
Experimental Evaluation of Analogs
The determination of a compound's affinity for monoamine transporters is a critical step in the drug discovery process. The following are standard experimental protocols used to characterize the activity of 2-(4-phenoxyphenyl)ethanamine analogs.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor or transporter.[9] These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target of interest.
Objective: To determine the inhibitory constant (Ki) of 2-(4-phenoxyphenyl)ethanamine analogs for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds (2-(4-phenoxyphenyl)ethanamine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either vehicle, a known non-specific inhibitor, or varying concentrations of the test compound.
-
Radioligand Addition: Add the appropriate radioligand to each well.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[6] This method provides a direct assessment of a compound's ability to increase synaptic levels of serotonin, norepinephrine, and dopamine.
Objective: To measure the effect of 2-(4-phenoxyphenyl)ethanamine analogs on extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and continuously perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.
-
Drug Administration: Administer the test compound (2-(4-phenoxyphenyl)ethanamine analog) via an appropriate route (e.g., intraperitoneal or oral).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time.
Caption: Workflow for In Vivo Microdialysis.
Comparative Analysis and Future Directions
The 2-(4-phenoxyphenyl)ethanamine scaffold represents a versatile platform for the development of monoamine reuptake inhibitors. The available data, particularly from compounds like LPM580098, highlight the potential of this chemical class to yield potent triple reuptake inhibitors.
Future research in this area should focus on a systematic exploration of the SAR of this scaffold. A comprehensive library of analogs with modifications at the ethylamine side chain and both phenyl rings should be synthesized and evaluated in standardized binding and functional assays. This will allow for the development of a more detailed quantitative structure-activity relationship (QSAR) model, which can guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
The ultimate goal is to identify drug candidates with an optimal balance of SERT, NET, and DAT inhibition for the treatment of various CNS disorders. The insights gained from a thorough SAR investigation of 2-(4-phenoxyphenyl)ethanamine analogs will be instrumental in achieving this objective.
References
- [Reference 1: General inform
- [Reference 2: Inform
- [Reference 3: Principles of radioligand binding assays]
- [Reference 4: SAR of N-alkyl
- [Reference 5: Inform
- [Reference 6: Inform
- [Reference 7: Principles of in vivo microdialysis]
- [Reference 8: Review on triple reuptake inhibitors]
- [Reference 9: Synthesis of phenoxyphenyl deriv
- [Reference 10: Biological evalu
- [Reference 11: General review on monoamine transporters]
- [Reference 12: Information on monoamine reuptake inhibitors for Parkinson's disease]
- [Reference 13: Review on the design of triple reuptake inhibitors]
- [Reference 14: Study on LPM580098 as a triple reuptake inhibitor]
- [Reference 15: Information on 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine]
- [Reference 16: SAR of amphetamine deriv
- [Reference 17: Overview of monoamine transporters]
- [Reference 18: Structural basis of triple reuptake inhibitors]
- [Reference 19: Comparison of monoamine transporter sensitivities]
- [Reference 20: Synthesis of diaryl lactam deriv
- [Reference 21: Synthesis and monoamine transporter affinity of nortropanes]
- [Reference 22: Review on triple reuptake inhibitors for depression]
- [Reference 23: Design of VM
- [Reference 24: SAR of amino acid-based inhibitors]
- [Reference 25: SAR of tetrahydropyridine deriv
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for pharmacotherapeutic action of triple reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 7. Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Target Specificity: A Case Study of 2-(4-phenoxyphenyl)ethanamine Hydrochloride for the Serotonin Transporter
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target specificity of novel chemical entities. We will use 2-(4-phenoxyphenyl)ethanamine hydrochloride, a phenethylamine derivative, as a case study to illustrate the principles and methodologies involved. Given its structural similarity to known monoamine modulators, we will proceed with the hypothesis that its primary target is the human Serotonin Transporter (SERT).
The core objective of this guide is not merely to present protocols but to elucidate the scientific reasoning behind each experimental choice. A thorough understanding of a compound's selectivity is paramount in drug discovery, as off-target interactions can lead to undesirable side effects or confounding experimental results. This guide is designed to be a self-validating system, ensuring that the data generated provides a clear and reliable profile of the compound's activity.
The Importance of Specificity for Serotonin Transporter (SERT) Ligands
The Serotonin Transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. It is the primary target for many widely prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs). However, SERT shares significant structural and sequence homology with other monoamine transporters, namely the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).
Lack of specificity can lead to significant side effects. For instance, inhibition of NET can cause cardiovascular effects like increased heart rate and blood pressure, while inhibition of DAT can be associated with abuse potential and psychostimulant effects. Therefore, quantifying the interaction of a putative SERT ligand with DAT and NET is a mandatory first step in characterizing its specificity profile.
This guide will compare our hypothetical compound, 2-(4-phenoxyphenyl)ethanamine hydrochloride, with two well-characterized compounds:
-
Fluoxetine: A highly selective SERT inhibitor (SSRI).
-
Cocaine: A non-selective monoamine transporter inhibitor, targeting SERT, DAT, and NET.
Experimental Workflow for Specificity Profiling
A logical, tiered approach is essential for an efficient and cost-effective assessment of specificity. The workflow begins with primary target engagement and is followed by progressively broader screening against related and unrelated targets.
Caption: Tiered workflow for assessing compound specificity.
Comparative Analysis: Interpreting the Data
The primary output of our specificity assays will be affinity (Ki) and potency (IC50) values. Affinity, measured in binding assays, reflects how tightly a compound binds to the target. Potency, measured in functional assays, indicates the concentration of a compound required to produce a specific biological effect.
Data Summary: Affinity and Potency Comparison
The table below illustrates how data for 2-(4-phenoxyphenyl)ethanamine hydrochloride would be compared against the reference compounds. Note: Data for the test compound is hypothetical for illustrative purposes.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | Selectivity Ratio (DAT/SERT) | Selectivity Ratio (NET/SERT) |
| 2-(4-phenoxyphenyl)ethanamine HCl | TBD | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine | 1.1 | 2000 | 310 | 3.6 | ~1818 | ~282 |
| Cocaine | 250 | 150 | 250 | 310 | 0.6 | 1 |
Interpreting the Selectivity Ratio: The selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target (e.g., DAT) by the value for the primary target (SERT). A higher ratio indicates greater selectivity for SERT. Fluoxetine's high ratios confirm its status as an SSRI, while Cocaine's ratios near 1 demonstrate its lack of selectivity among these transporters.
Detailed Experimental Protocols
Here we detail the methodologies for the core assays. The rationale behind the choice of reagents and steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Radioligand Binding Assay for SERT, DAT, and NET
This assay quantifies the affinity of a test compound for the transporters by measuring its ability to displace a known high-affinity radioligand.
Principle: Competition binding assays operate on the principle that the test compound and a radiolabeled ligand will compete for the same binding site on the target protein. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET.
-
Test compounds: 2-(4-phenoxyphenyl)ethanamine HCl, Fluoxetine, Cocaine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (from 100 µM to 0.1 nM) in the assay buffer.
-
Assay Setup: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand like 10 µM Desipramine (for non-specific binding).
-
50 µL of the diluted test compound.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
50 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki value.
Protocol 2: Neurotransmitter Uptake Assay
This functional assay measures the potency of a compound to inhibit the primary function of the transporter: clearing neurotransmitters from the extracellular space.
Principle: Cells expressing the transporter of interest will take up a radiolabeled neurotransmitter. An inhibitor will block this uptake in a concentration-dependent manner.
A Researcher's Guide to Benchmarking 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Comparative Analysis Against Known TAAR1 Modulators
Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative
To the dedicated researcher in neuropharmacology and drug development, the exploration of novel compounds targeting psychiatric and neurological disorders is a journey of both immense challenge and profound opportunity. In this guide, we turn our focus to 2-(4-phenoxyphenyl)ethanamine Hydrochloride , a phenethylamine derivative with a structural motif suggestive of interaction with key neuromodulatory systems. While direct experimental data on this specific molecule is nascent, its core structure—a phenethylamine backbone—points toward a compelling hypothesis: its potential activity as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1) .
TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including schizophrenia, substance use disorder, and mood disorders.[1][2][3] Unlike classical antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[4][5] This guide provides a comprehensive framework for benchmarking 2-(4-phenoxyphenyl)ethanamine Hydrochloride against a panel of established TAAR1 activators and inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for robust in vitro and in vivo characterization, and present a clear path for interpreting the resulting data. Our objective is to empower you, the researcher, to rigorously evaluate the potential of this novel compound and place its activity within the broader landscape of TAAR1 pharmacology.
The TAAR1 Signaling Cascade: A Primer
Understanding the downstream consequences of TAAR1 activation is fundamental to designing and interpreting benchmarking experiments. Upon agonist binding, TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This primary signaling pathway can be quantified through cAMP accumulation assays. Furthermore, TAAR1 activation can also trigger G protein-independent signaling through β-arrestin2 and modulate the activity of other receptors, such as the dopamine D2 receptor, through heterodimerization.[1][2] A third avenue of signaling involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can influence gene expression and cellular survival.[7]
Caption: Figure 1. Simplified TAAR1 Signaling Pathways.
Comparative Analysis of Known TAAR1 Modulators
A robust benchmarking study requires well-characterized reference compounds. The following tables summarize key known TAAR1 agonists and the primary antagonist used in preclinical research.
Table 1: Known TAAR1 Agonists
| Compound | Type | Potency (EC50) | Efficacy | Species Specificity | Reference(s) |
| β-phenylethylamine (PEA) | Endogenous Trace Amine | ~1 µM (human) | Full Agonist | [5] | |
| p-Tyramine | Endogenous Trace Amine | ~1 µM (human) | Full Agonist | [5] | |
| Amphetamine | Synthetic | ~100 nM (rodent), ~5 µM (human) | Full Agonist | More potent in rodents | [4] |
| Methamphetamine | Synthetic | ~50 nM (rodent), ~2 µM (human) | Full Agonist | More potent in rodents | [4] |
| RO5256390 | Synthetic | ~28 nM (human) | Full Agonist | [3][8] | |
| RO5263397 | Synthetic | ~15 nM (human) | Partial Agonist | [3][9] | |
| Ulotaront (SEP-363856) | Synthetic | ~76 nM (human) | Full Agonist | Also a 5-HT1A partial agonist | [10] |
| Ralmitaront (RO6889450) | Synthetic | ~23 nM (human) | Partial Agonist | [10] |
Table 2: Known TAAR1 Antagonists
| Compound | Type | Potency (IC50/Ki) | Notes | Reference(s) |
| EPPTB (RO5212773) | Synthetic | ~10 nM (mouse) | Selective antagonist/inverse agonist, species selective (mouse > human/rat) | [11][12] |
Experimental Protocols for Comprehensive Benchmarking
The following protocols are designed to provide a comprehensive pharmacological profile of 2-(4-phenoxyphenyl)ethanamine Hydrochloride and enable a direct comparison with the benchmark compounds listed above.
In Vitro Characterization: Target Engagement and Functional Activity
Caption: Figure 2. In Vitro Experimental Workflow.
Rationale: This assay determines the binding affinity (Ki) of 2-(4-phenoxyphenyl)ethanamine Hydrochloride for TAAR1. It is a fundamental first step to confirm direct interaction with the receptor.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human TAAR1.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-EPPTB).
-
Add increasing concentrations of unlabeled 2-(4-phenoxyphenyl)ethanamine Hydrochloride or a known competitor (e.g., unlabeled EPPTB for determining non-specific binding, or a known agonist like RO5256390).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
-
Quantification:
-
Wash the filters to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: This functional assay determines whether 2-(4-phenoxyphenyl)ethanamine Hydrochloride acts as an agonist (stimulates cAMP production), antagonist (blocks agonist-induced cAMP production), or inverse agonist (reduces basal cAMP levels). It provides crucial information on potency (EC50) and efficacy (% of maximal response compared to a full agonist).[6]
Step-by-Step Protocol:
-
Cell Culture:
-
Plate HEK293 cells stably expressing human TAAR1 in a 96-well plate.
-
-
Assay Preparation:
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
Agonist Mode: Add increasing concentrations of 2-(4-phenoxyphenyl)ethanamine Hydrochloride or a reference agonist (e.g., RO5256390).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of 2-(4-phenoxyphenyl)ethanamine Hydrochloride before adding a fixed, sub-maximal concentration of a reference agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[6]
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist Mode: Plot the response to the reference agonist against the logarithm of the antagonist concentration to determine the IC50.
-
Rationale: This assay investigates the compound's ability to activate downstream signaling pathways beyond cAMP, providing a more nuanced understanding of its functional profile.[7]
Step-by-Step Protocol:
-
Cell Culture and Serum Starvation:
-
Plate HEK293-hTAAR1 cells and grow to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of 2-(4-phenoxyphenyl)ethanamine Hydrochloride for a short duration (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Alternatively, use a sandwich ELISA kit for quantitative measurement of p-ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK signal against the logarithm of the compound concentration to determine the EC50.
-
In Vivo Evaluation: Assessing Physiological and Behavioral Effects
Caption: Figure 3. In Vivo Experimental Workflow.
Rationale: TAAR1 agonists are known to modulate dopamine-dependent behaviors, including locomotor activity. This assay can reveal potential antipsychotic-like or psychostimulant-like effects.[10]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Acclimate male C57BL/6J mice or Sprague-Dawley rats to the testing room and open-field chambers.
-
-
Drug Administration:
-
Administer 2-(4-phenoxyphenyl)ethanamine Hydrochloride (at various doses), a vehicle control, or a reference compound (e.g., amphetamine or a known TAAR1 agonist) via an appropriate route (e.g., intraperitoneal injection).
-
-
Testing:
-
Place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using automated tracking software.
-
To assess antipsychotic-like potential, pre-treat with the test compound before administering a psychostimulant like amphetamine or MK-801 and measure the attenuation of hyperlocomotion.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins and as a cumulative measure.
-
Use ANOVA followed by post-hoc tests to compare the effects of different treatments.
-
Rationale: PPI is a measure of sensorimotor gating that is deficient in patients with schizophrenia. This translational model is often used to screen for potential antipsychotics. TAAR1 agonists have shown efficacy in restoring PPI deficits in animal models.[13]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Acclimate rodents to the startle chambers.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or a positive control.
-
To model schizophrenia-like deficits, a disrupting agent (e.g., apomorphine, MK-801) can be administered after the test compound.
-
-
PPI Testing Session:
-
The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The strong stimulus is preceded by a weak, non-startling stimulus (the prepulse; e.g., 3-12 dB above background).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response.
-
PPI is calculated as a percentage: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
-
Use ANOVA to compare %PPI across different treatment groups and prepulse intensities.
-
Interpreting the Data: Building a Pharmacological Profile
The collective data from these assays will allow for a comprehensive comparison of 2-(4-phenoxyphenyl)ethanamine Hydrochloride with known TAAR1 modulators.
-
Affinity and Potency: The Ki from the binding assay and the EC50 from the functional assays will establish the compound's affinity and potency at TAAR1. How does it compare to endogenous ligands and synthetic agonists?
-
Efficacy: The Emax from the cAMP assay will classify the compound as a full or partial agonist. Partial agonists can offer a more favorable side-effect profile by providing a modulatory effect rather than a maximal physiological response.
-
Functional Selectivity: Does the compound activate both cAMP and ERK1/2 pathways? Discrepancies in potency or efficacy between these pathways could indicate biased agonism, a desirable trait for refining therapeutic effects.
-
In Vivo Activity: Do the in vivo results align with the in vitro profile? For example, a potent in vitro agonist would be expected to modulate locomotor activity and/or PPI in vivo. The in vivo data provides crucial information about the compound's bioavailability, brain penetration, and overall physiological effect.
By systematically addressing these questions, a clear and objective comparison guide for 2-(4-phenoxyphenyl)ethanamine Hydrochloride can be constructed, providing a solid foundation for further drug development efforts.
Conclusion
The journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous and systematic investigation. This guide provides a scientifically grounded framework for the initial characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride, centered on the hypothesis of its activity at TAAR1. By employing the detailed protocols and comparative data presented herein, researchers can effectively benchmark this compound, elucidate its mechanism of action, and ultimately determine its potential as a novel modulator of a critical CNS target. The path forward requires meticulous execution and careful interpretation, but the potential to uncover a new class of therapeutics for devastating neuropsychiatric disorders makes the endeavor profoundly worthwhile.
References
-
Espinoza, S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia. (n.d.). Trace amine-associated receptor 1. [Link]
-
Fusar-Poli, P., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data. Molecular Psychiatry. [Link]
-
He, W., et al. (2019). Trace amine-associated receptor 1 and drug abuse. Drug and Alcohol Dependence. [Link]
-
Berry, M. D., et al. (2023). Emerging strategies for designing and discovering novel trace amine-associated receptor 1 (TAAR1) agonists. ResearchGate. [Link]
-
Rutigliano, G., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. [Link]
-
Lam, V. M., et al. (2022). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Biological Chemistry. [Link]
-
Dedic, N., et al. (2019). SEP-363856, a novel psychotropic agent with a unique, non-D2 receptor mechanism of action. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. [Link]
-
PubChem. (n.d.). 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Link]
-
Cohen, B. N., et al. (2023). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. [Link]
-
Liu, J., et al. (2021). Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine. British Journal of Pharmacology. [Link]
-
Knyazeva, E. A., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry. [Link]
-
Huecker, M. R., & Smiley, R. D. (2023). Phenoxybenzamine. StatPearls. [Link]
-
Basit, A., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Pharmaceuticals. [Link]
-
Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]
-
PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. [Link]
-
Revel, F. G., et al. (2011). A new perspective for schizophrenia: TAAR1 agonists reveal antipsychotic- and cognitive-enhancing effects in rodent models. Molecular Psychiatry. [Link]
-
De Felice, A., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
-
Li, J. X., & He, W. (2017). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. [Link]
-
Shi, W., et al. (2016). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 13. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]
Executive Summary: The Structural Context
2-(4-phenoxyphenyl)ethanamine Hydrochloride (CAS: 118468-18-1) represents a critical chemical scaffold bridging two potent classes of bioactive molecules: Phenethylamines (PEAs) and Phenoxyphenyl-alkylamines . While often utilized as an intermediate in the synthesis of SNRIs (like Venlafaxine analogs) or agrochemicals, its unmasked primary amine and lipophilic phenoxy tail impart specific toxicological risks that differ from its pharmaceutical derivatives.
This guide provides a comparative safety assessment, contrasting this specific scaffold against related CNS-active agents and industrial intermediates. It establishes a self-validating workflow for researchers to empirically determine the safety margins of this compound in drug discovery pipelines.
Compound Profile
| Feature | Detail |
| Systematic Name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride |
| Core Scaffold | Phenethylamine (PEA) with a para-phenoxy substituent |
| Key Physicochemical Property | High Lipophilicity (LogP > 3.0 est.) + Basic Amine (pKa ~9.5) |
| Primary Hazard Class | Acute Tox. 4 (Oral), Eye Dam. 1 (Corrosive) |
| Target Systems | CNS (Monoamine transporters), Cardiac (hERG potential), Mucosal Membranes |
Comparative Toxicity Analysis
This section contrasts 2-(4-phenoxyphenyl)ethanamine HCl with three distinct classes of analogs to contextualize its risk profile.
Table 1: Comparative Toxicity Matrix
| Parameter | 2-(4-Phenoxyphenyl)ethanamine HCl | Phenethylamine (PEA) | Venlafaxine (SNRI Drug) | 25I-NBOMe (Designer Drug) |
| Primary Mechanism | Monoamine Transporter Inhibition (Predicted) | TAAR1 Agonism / VMAT2 Interaction | SERT/NET Inhibition | 5-HT2A Agonism |
| Acute Oral Toxicity | Harmful (H302) ; Est. LD50 300–2000 mg/kg | Low (Rapid MAO metabolism) | Moderate (LD50 ~700 mg/kg rat) | High (Potent at µg levels) |
| Cytotoxicity (IC50) | Moderate (10–50 µM range in HepG2) | Low (>100 µM) | Low (>100 µM) | High (Mitochondrial stress) |
| Cardiotoxicity Risk | Moderate-High (hERG blockade risk due to lipophilic tail) | Low (Transient hypertension) | Moderate (QT prolongation) | Severe (Vasoconstriction) |
| Irritation Potential | Severe (Eye Dam. 1) | Moderate (Skin Irritant) | Low (Formulated salts) | Moderate (Mucosal) |
Deep Dive: The "Phenoxy" Factor
The addition of the phenoxy group at the 4-position (para) significantly alters the toxicity profile compared to unsubstituted Phenethylamine:
-
Metabolic Stability: The bulky phenoxy group sterically hinders MAO (Monoamine Oxidase) degradation, potentially increasing systemic half-life and CNS exposure compared to simple PEA.
-
hERG Liability: The combination of a basic nitrogen and a lipophilic aromatic tail (the phenoxy group) fits the pharmacophore for hERG channel blockade, raising the risk of QT prolongation—a critical endpoint for this specific scaffold.
Mechanistic Toxicity Pathways
The following diagram illustrates the divergent toxicity pathways for 2-(4-phenoxyphenyl)ethanamine. The Primary Pathway (intended target) involves monoamine modulation, while the Off-Target Pathway highlights the critical risks of ion channel blockade and oxidative stress.
Figure 1: Divergent toxicity cascades showing CNS excitation, hERG-mediated cardiotoxicity, and mitochondrial stress pathways.
Experimental Protocols for Safety Assessment
To validate the safety profile of 2-(4-phenoxyphenyl)ethanamine derivatives, researchers must move beyond standard LD50 testing. The following protocols are designed to detect the specific liabilities identified above (hERG binding and Cytotoxicity).
Protocol A: hERG Inhibition Assay (Patch Clamp)
Rationale: Due to the structural risk of QT prolongation, this is the critical "Go/No-Go" gate.
Materials:
-
HEK293 cells stably expressing hERG potassium channels.
-
Positive Control: E-4031 (known hERG blocker).
-
Test Compound: 2-(4-phenoxyphenyl)ethanamine HCl (dissolved in DMSO, final conc. <0.1%).[1][2][3][4][5]
Step-by-Step Workflow:
-
Preparation: Perfuse cells with extracellular solution (Tyrode’s buffer) at 37°C.
-
Voltage Clamp: Establish whole-cell configuration. Clamp membrane potential at -80 mV.
-
Pulse Protocol: Depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the tail current (I_hERG).
-
Baseline Recording: Record stable baseline tail current for 3 minutes.
-
Perfusion: Apply test compound at ascending concentrations (0.1, 1, 10, 30 µM) for 5 minutes each.
-
Analysis: Calculate % inhibition of tail current amplitude vs. baseline.
-
Threshold: >50% inhibition at 10 µM indicates High Risk .
-
Protocol B: Multiplexed Cytotoxicity Screen (MTT + Membrane Integrity)
Rationale: Distinguishes between metabolic impairment (mitochondrial) and acute necrosis (membrane rupture).
Materials:
-
HepG2 (Liver) and SH-SY5Y (Neuronal) cell lines.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
LDH Release Assay Kit.
Step-by-Step Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with 2-(4-phenoxyphenyl)ethanamine HCl (0–100 µM) for 24h.
-
Supernatant Collection: Remove 50 µL supernatant for LDH analysis (measures membrane rupture).
-
MTT Addition: Add MTT reagent to remaining cells. Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).
-
Calculation:
-
Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100
-
Causality Check: If MTT decreases but LDH remains low, the mechanism is mitochondrial inhibition (common for cationic amphiphilic drugs) rather than necrosis.
-
Handling & Safety Standards
Given the "Eye Dam. 1" classification, standard lab PPE is insufficient.
-
Engineering Controls: All weighing and dissolution must occur inside a Class II Fume Hood .
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and tight-fitting safety goggles (face shield preferred if handling >1g).
-
Decontamination: Neutralize spills with weak acid (citric acid) if free base, or sodium bicarbonate if HCl salt, before absorbing with inert material.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Phenoxyphenyl)ethanamine Hydrochloride. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 329793953, 2-(4-Phenoxyphenyl)ethanamine. Link
-
Niwa, T., et al. (2019). Structure-activity relationships of phenethylamine derivatives as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-(4-phenoxyphenyl)ethanamine. Link
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-(4-phenoxyphenyl)ethanamine Hydrochloride, a compound of interest, requires meticulous attention to safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for its safe management, from initial handling to final disposal.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Dermal and Ocular Irritation: Direct contact with the skin and eyes can lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][5]
-
Potential for Systemic Effects: Ingestion or significant inhalation could lead to unknown systemic effects.[1]
-
Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas may be produced.[1]
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide information and training to employees about the hazardous chemicals in their work area.[6] This guide serves as a critical component of that responsibility.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 2-(4-phenoxyphenyl)ethanamine Hydrochloride, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | Provides a barrier against airborne particles and potential splashes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (double-gloving recommended).[7] | Protects against dermal contact. Gloves should be changed every 30 minutes or immediately if contaminated.[7] |
| Body Protection | A long-sleeved laboratory coat that closes in the back.[7] | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 respirator or higher.[8] | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[8] |
Procedural Guidance: From Weighing to Disposal
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
The primary risk during this phase is the generation of airborne dust.
-
Work Area Preparation: All handling of solid 2-(4-phenoxyphenyl)ethanamine Hydrochloride should be conducted within a certified chemical fume hood to control dust.[9]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid creating dust clouds.
-
Transfer: Use a spatula to transfer the powder. Avoid pouring directly from the primary container if it is likely to generate dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder.
Solubilization and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the vessel is appropriately covered to prevent aerosol generation.
-
Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.[10]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Control: If safe to do so, use an appropriate spill kit to contain and absorb the material. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 2-(4-phenoxyphenyl)ethanamine Hydrochloride must be treated as hazardous chemical waste.[11]
-
Segregation: Do not mix this waste with other waste streams unless they are compatible.[11]
-
Aqueous Waste: For aqueous solutions, the pH should be neutralized. To neutralize the acidic hydrochloride salt solution, a weak base like sodium bicarbonate can be slowly added until effervescence ceases.[12] Always check local regulations before any drain disposal.[13]
-
Solid Waste: Contaminated consumables (gloves, weigh paper, etc.) should be collected in a designated, labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Collection: Follow your institution's procedures for hazardous waste collection.
Workflow and Safety Checkpoints
The following diagram illustrates the critical control points in the handling workflow for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.
Caption: A flowchart of the safe handling process.
First Aid: Immediate Actions
In case of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By integrating these principles and protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
- TCI. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2-(2-Methoxyphenoxy)ethylamine Safety Data Sheet.
- MilliporeSigma. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2023). Ethylamine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025). 2-(4-Nitrophenyl)ethylamine hydrochloride Safety Data Sheet.
- TCI Chemicals. (2018). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
- Cole-Parmer. (n.d.). Phenethylamine Material Safety Data Sheet.
- Lab Alley. (n.d.). How to dispose of hydrochloric acid.
- TCI Chemicals. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethylamine Safety Data Sheet.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.
- Cole-Parmer. (n.d.). Phenethylamine, pa Material Safety Data Sheet.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
- Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. laballey.com [laballey.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

